molecular formula C5H7ClN2O2S B1284997 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1005613-94-4

1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1284997
CAS No.: 1005613-94-4
M. Wt: 194.64 g/mol
InChI Key: UYNDJYIYDFTXCG-UHFFFAOYSA-N
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Description

1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C5H7ClN2O2S and its molecular weight is 194.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,5-dimethylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-7-8(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNDJYIYDFTXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588679
Record name 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
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Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005613-94-4
Record name 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, a probable synthesis protocol, safety information, and its applications in the development of novel therapeutics.

Core Chemical Data

This compound is a substituted pyrazole derivative. The sulfonyl chloride functional group makes it a reactive intermediate for the synthesis of a variety of sulfonamides and other derivatives.

PropertyValueSource
CAS Number 1005613-94-4[1]
Molecular Formula C5H7ClN2O2S[2][3][4]
Molecular Weight 194.64 g/mol [3]
Physical State Liquid[2]

Synthesis Protocol

Reaction: Sulfonylation of 1,5-dimethyl-1H-pyrazole.

Reagents and Materials:

  • 1,5-dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Ice-cold water

  • Dichloromethane

  • Sodium sulfate

  • Reaction flask equipped with a stirrer and under a nitrogen atmosphere

Experimental Procedure:

  • Preparation: In a reaction flask, dissolve 1,5-dimethyl-1H-pyrazole in chloroform.

  • Sulfonylation: Cool the mixture to 0°C. Slowly add this solution to a stirred solution of chlorosulfonic acid in chloroform, maintaining the temperature at 0°C under a nitrogen atmosphere.

  • Heating: After the addition is complete, raise the temperature of the reaction mixture to 60°C and continue stirring for several hours.

  • Thionyl Chloride Addition: Add thionyl chloride to the reaction mixture at 60°C over a period of 20 minutes and continue to stir for an additional 2 hours at the same temperature.

  • Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the reaction is complete, cool the mixture to 0-10°C. Carefully pour the reaction mass into a mixture of dichloromethane and ice-cold water.

  • Extraction and Drying: Separate the organic layer. Dry the organic layer over sodium sulfate.

  • Purification: Evaporate the solvent under vacuum to yield this compound.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve 1,5-dimethyl-1H-pyrazole in Chloroform react1 Cool to 0°C prep1->react1 react2 Slowly add to Chlorosulfonic Acid in Chloroform at 0°C react1->react2 react3 Raise temperature to 60°C and stir react2->react3 react4 Add Thionyl Chloride at 60°C react3->react4 react5 Stir for an additional 2 hours react4->react5 workup1 Monitor reaction by TLC react5->workup1 workup2 Cool to 0-10°C workup1->workup2 Reaction Complete workup3 Pour into Dichloromethane and ice-cold water workup2->workup3 workup4 Separate organic layer workup3->workup4 workup5 Dry over Sodium Sulfate workup4->workup5 workup6 Evaporate solvent under vacuum workup5->workup6 product This compound workup6->product

Caption: Synthesis workflow for this compound.

Safety Information

A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the safety data for structurally similar pyrazole sulfonyl chlorides, the following hazards and precautionary measures should be considered.[6][7][8][9]

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.[6][8][9]P264: Wash skin thoroughly after handling.[6]
H311: Toxic in contact with skin.[6][9]P270: Do not eat, drink or smoke when using this product.[6]
H315: Causes skin irritation.[6][8][9]P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6][7]
H318: Causes serious eye damage.[6][9]P301 + P312: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell.[6]
H335: May cause respiratory irritation.[8]P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/ doctor if you feel unwell.[6]
H372: Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure.[6][9]P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.[6][7]
H412: Harmful to aquatic life with long lasting effects.[6][9]P405: Store locked up.[6][7]
P501: Dispose of contents/ container to an approved waste disposal plant.[6][7]

Handling and Storage:

  • Handle in a well-ventilated area, preferably under a chemical fume hood.[7]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7]

  • Store in a tightly closed container in a dry and cool place.[7]

  • Store locked up.[6][7]

Applications in Research and Drug Development

Pyrazole sulfonyl chlorides are valuable reagents in medicinal chemistry, primarily for the synthesis of sulfonamides. Pyrazole and sulfonamide moieties are present in a wide range of pharmacologically active compounds.

Key Application Areas:

  • Scaffold for Novel Therapeutics: this compound serves as a versatile starting material for creating libraries of novel compounds to be screened for various biological activities.

  • Inhibitor Synthesis: Related pyrazole sulfonyl chlorides have been instrumental in developing inhibitors for enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which are targets for inflammatory and neurological disorders.[10]

  • Antiproliferative Agents: Pyrazole-4-sulfonamide derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against cancer cell lines.[5][11]

  • Glucocorticoid Receptor Modulators: 1-Methyl-1H-pyrazole-4-sulfonyl chloride is used in the preparation of benzoindazoles which act as glucocorticoid receptor modulators.[12]

Signaling Pathway and Logical Relationships

The primary role of this compound is as a chemical intermediate. Its utility in drug discovery is based on its ability to react with various amines to form a diverse library of sulfonamides, which can then be screened for biological activity against specific targets.

G cluster_synthesis Chemical Synthesis cluster_screening Drug Discovery Process cluster_development Lead Optimization start This compound product Pyrazole-4-sulfonamide Derivatives start->product amine Primary/Secondary Amine amine->product screen High-Throughput Screening product->screen hit Hit Compound Identification screen->hit target Biological Target (e.g., Enzyme, Receptor) target->screen sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Compound sar->lead

Caption: Role of this compound in drug discovery.

References

In-Depth Technical Guide: Structure Elucidation of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. Due to the limited availability of published experimental data for this specific isomer, this guide combines established synthetic methodologies for analogous compounds with predicted spectral data to facilitate its identification and use in research and development.

Chemical Structure and Properties

This compound is a substituted pyrazole derivative containing a sulfonyl chloride functional group. This combination of a heteroaromatic ring and a reactive sulfonyl chloride moiety makes it a valuable intermediate in medicinal chemistry for the synthesis of various sulfonamide derivatives with potential biological activities.

Below is a summary of its key chemical properties.

PropertyValueSource
Molecular Formula C₅H₇ClN₂O₂SFluorochem[1]
Molecular Weight 194.63 g/mol Fluorochem[1]
CAS Number 1005613-94-4Fluorochem[1]
Appearance Predicted: Colorless to light yellow solid or liquid-
Canonical SMILES CC1=C(S(=O)(=O)Cl)C=NN1CFluorochem[1]
InChI Key UYNDJYIYDFTXCG-UHFFFAOYSA-NFluorochem[1]

Synthesis

The synthesis of this compound can be logically approached in two main stages: the synthesis of the 1,5-dimethyl-1H-pyrazole precursor, followed by its chlorosulfonylation.

Synthesis of 1,5-dimethyl-1H-pyrazole

The synthesis of the 1,5-dimethyl-1H-pyrazole core can be achieved through the condensation of a suitable diketone with methylhydrazine. This is a well-established method for the formation of pyrazole rings.[2]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product pentanedione Pentane-2,4-dione condensation Condensation pentanedione->condensation methylhydrazine Methylhydrazine methylhydrazine->condensation pyrazole 1,5-dimethyl-1H-pyrazole condensation->pyrazole

Figure 1: Synthesis of 1,5-dimethyl-1H-pyrazole.
Chlorosulfonylation of 1,5-dimethyl-1H-pyrazole

The final step involves the introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring. This is typically achieved by reacting the pyrazole with an excess of chlorosulfonic acid, often with the addition of thionyl chloride to facilitate the reaction.[2]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product pyrazole 1,5-dimethyl-1H-pyrazole sulfonylation Chlorosulfonylation pyrazole->sulfonylation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->sulfonylation thionyl_chloride Thionyl Chloride thionyl_chloride->sulfonylation sulfonyl_chloride This compound sulfonylation->sulfonyl_chloride

Figure 2: Chlorosulfonylation of 1,5-dimethyl-1H-pyrazole.

Experimental Protocols

The following are detailed experimental protocols adapted from the synthesis of analogous pyrazole sulfonyl chlorides.[2]

Synthesis of 1,5-dimethyl-1H-pyrazole
  • To a solution of pentane-2,4-dione (1.0 eq) in a suitable solvent such as methanol or ethanol, add methylhydrazine (1.0-1.2 eq) dropwise at room temperature.

  • The reaction is typically exothermic. After the initial exotherm subsides, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica gel to yield pure 1,5-dimethyl-1H-pyrazole.

Synthesis of this compound
  • In a flask equipped with a dropping funnel and a reflux condenser, cool chlorosulfonic acid (5-10 eq) to 0 °C in an ice bath.

  • Slowly add 1,5-dimethyl-1H-pyrazole (1.0 eq) to the cooled chlorosulfonic acid with vigorous stirring.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for 4-6 hours.

  • To the reaction mixture, add thionyl chloride (1.5-2.0 eq) dropwise at 60-80 °C and continue heating for an additional 1-2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

  • A singlet for the C3-H proton of the pyrazole ring.

  • A singlet for the N-methyl protons.

  • A singlet for the C5-methyl protons.

¹³C NMR: The carbon NMR spectrum should exhibit five signals corresponding to the five carbon atoms in the molecule:

  • Two signals for the quaternary carbons of the pyrazole ring (C4 and C5).

  • One signal for the methine carbon of the pyrazole ring (C3).

  • One signal for the N-methyl carbon.

  • One signal for the C5-methyl carbon.

Predicted ¹H NMR Data (CDCl₃)
Chemical Shift (δ, ppm) Assignment
~7.5 - 8.0s, 1H (C3-H)
~3.8 - 4.0s, 3H (N-CH₃)
~2.4 - 2.6s, 3H (C5-CH₃)
Predicted ¹³C NMR Data (CDCl₃)
Chemical Shift (δ, ppm) Assignment
~150 - 155C5
~140 - 145C3
~110 - 115C4
~35 - 40N-CH₃
~10 - 15C5-CH₃

Note: The predicted chemical shifts are estimations and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

Predicted IR Data
Wavenumber (cm⁻¹) Assignment
~3100 - 3150C-H stretching (aromatic)
~2900 - 3000C-H stretching (aliphatic)
~1500 - 1600C=C and C=N stretching (pyrazole ring)
~1370 - 1390S=O stretching (asymmetric)
~1170 - 1190S=O stretching (symmetric)
~700 - 800S-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The predicted monoisotopic mass and major fragmentation patterns are valuable for structural confirmation.

Predicted Mass Spectrometry Data
m/z Assignment
193.9917[M]⁺ (Monoisotopic Mass)[3]
194.9990[M+H]⁺[3]
159[M-Cl]⁺
95[M-SO₂Cl]⁺

Logical Relationships in Structure Elucidation

The process of structure elucidation follows a logical workflow, where each piece of analytical data contributes to the final confirmation of the chemical structure.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion synthesis Proposed Synthesis nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms nmr_interp Proton and Carbon Environment nmr->nmr_interp ir_interp Functional Groups (S=O, S-Cl) ir->ir_interp ms_interp Molecular Weight and Fragmentation ms->ms_interp structure Confirmed Structure of This compound nmr_interp->structure ir_interp->structure ms_interp->structure

Figure 3: Workflow for the structure elucidation.

Conclusion

This technical guide outlines the key aspects of the synthesis and structural elucidation of this compound. While experimental data for this specific compound is sparse, the provided protocols, based on established chemical principles and data from closely related analogues, offer a solid foundation for its preparation and characterization. The predicted spectral data serves as a valuable reference for researchers aiming to synthesize and utilize this compound in their drug discovery and development endeavors. It is recommended that any synthesis of this compound be followed by thorough experimental characterization to confirm its structure.

References

A Technical Guide to the Spectral Characteristics of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1005613-94-4). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on analogous structures and established spectroscopic principles. It also includes a comprehensive experimental protocol for its synthesis and spectral analysis.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₇ClN₂O₂S

  • Molecular Weight: 194.64 g/mol [1]

  • CAS Number: 1005613-94-4[1][2]

Predicted Spectral Data

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.8Singlet3HN-CH₃
~2.6Singlet3HC₅-CH₃
~8.0Singlet1HC₃-H

Prediction is based on the known spectrum of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, which shows signals at 3.79 (s, 3H), 2.55 (s, 3H), and 2.47 (s, 3H) in CDCl₃. The C₃-H proton in the target molecule is expected to be deshielded due to the adjacent sulfonyl chloride group.[3]

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) (ppm)Assignment
~150C₅
~140C₃
~115C₄
~37N-CH₃
~14C₅-CH₃

Prediction is based on typical chemical shifts for pyrazole rings and the influence of substituents.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~2950-2850MediumC-H stretching (aliphatic)
~1550MediumC=N stretching (pyrazole ring)
~1380, ~1180StrongAsymmetric and symmetric SO₂ stretching
~800-700StrongC-S stretching
~650StrongS-Cl stretching

Characteristic strong absorptions for the sulfonyl chloride group are expected.

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
194/196[M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
159[M - Cl]⁺
95[M - SO₂Cl]⁺

The mass spectrum is expected to show a characteristic isotopic pattern for a chlorine-containing compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound

This procedure is adapted from the synthesis of analogous pyrazole-4-sulfonyl chlorides.[3]

3.1.1. Synthesis of 1,5-dimethyl-1H-pyrazole

The synthesis of the precursor, 1,5-dimethyl-1H-pyrazole, can be achieved through the methylation of 5-methylpyrazole.

3.1.2. Sulfonylation of 1,5-dimethyl-1H-pyrazole

  • In a fume hood, add 1,5-dimethyl-1H-pyrazole (1.0 eq) dropwise to an excess of chlorosulfonic acid (≥ 4.0 eq) at 0 °C with stirring.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The solid precipitate of this compound is collected by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

Spectral Data Acquisition

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field NMR spectrometer.

  • The sample should be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2.2. Infrared (IR) Spectroscopy

  • IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (for liquids).

  • Data is reported in wavenumbers (cm⁻¹).

3.2.3. Mass Spectrometry (MS)

  • Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • The data will provide information on the molecular weight and fragmentation pattern of the compound.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and the logical relationship of the spectral data to the chemical structure.

Diagram 1: Synthesis Workflow

Synthesis_Workflow Start 5-Methylpyrazole Step1 Methylation (e.g., Dimethyl sulfate) Start->Step1 Intermediate 1,5-dimethyl-1H-pyrazole Step1->Intermediate Step2 Sulfonylation (Chlorosulfonic acid) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthesis of this compound.

Diagram 2: Spectroscopic Characterization Logic

Spectral_Characterization Compound This compound C₅H₇ClN₂O₂S NMR NMR Spectroscopy ¹H NMR ¹³C NMR Provides information on the carbon-hydrogen framework. Compound->NMR IR IR Spectroscopy Identifies functional groups (e.g., SO₂Cl, C=N, C-H). Compound->IR MS Mass Spectrometry Determines molecular weight and fragmentation pattern. Compound->MS

Caption: Relationship between the compound and its spectral analysis.

References

synthesis of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride from 1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride from 1,5-dimethyl-1H-pyrazole. This key intermediate is valuable in the development of various pharmaceutical compounds. This document outlines the primary synthetic route, detailed experimental protocols, and relevant chemical data.

Introduction

This compound is a crucial building block in medicinal chemistry. The pyrazole sulfonamide moiety is a recognized pharmacophore present in numerous biologically active compounds. The synthesis of this sulfonyl chloride derivative is typically achieved through an electrophilic substitution reaction on the 1,5-dimethyl-1H-pyrazole ring. The C-4 position of the pyrazole ring is the most favorable site for such substitutions.

Synthetic Pathway

The most common and effective method for the synthesis of this compound is the direct chlorosulfonation of 1,5-dimethyl-1H-pyrazole. This reaction is typically carried out using chlorosulfonic acid, often in the presence of a dehydrating agent like thionyl chloride, with a suitable solvent such as chloroform.

Synthesis_Pathway 1,5-dimethyl-1H-pyrazole 1,5-dimethyl-1H-pyrazole This compound This compound 1,5-dimethyl-1H-pyrazole->this compound  ClSO3H, SOCl2  Chloroform, 60°C

Caption: Synthetic route for this compound.

Experimental Protocol

The following experimental protocol is adapted from a similar synthesis of pyrazole-4-sulfonyl chloride derivatives and is expected to be directly applicable for the synthesis of this compound.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (approx.)
1,5-dimethyl-1H-pyrazole96.1325 g260 mmol
Chlorosulfonic acid116.52166.7 g1430 mmol
Thionyl chloride118.9740.8 g343.2 mmol
Chloroform119.38250 mL-
Dichloromethane84.93As needed-
Ice-cold water18.02As needed-
Sodium sulfate (anhydrous)142.04As needed-

Procedure:

  • In a flask equipped with a stirrer and under a nitrogen atmosphere, a solution of 1,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.

  • This solution is added very slowly at 0°C to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform.

  • The temperature of the reaction mixture is then raised to 60°C and stirring is continued for 10 hours.

  • Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mixture at 60°C over a period of 20 minutes.

  • The reaction is stirred for an additional 2 hours at 60°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to 0-10°C and then carefully poured into a mixture of dichloromethane and ice-cold water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography if necessary.

Expected Yield:

Based on the synthesis of analogous pyrazole-4-sulfonyl chlorides, a yield of approximately 90% is expected.[1]

Quantitative Data Summary

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield
This compound1005613-94-4C5H7ClN2O2S194.64Pale yellow solid~90%[1]

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring acts as the nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonic acid.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Pyrazole 1,5-dimethyl-1H-pyrazole Sigma_Complex Sigma Complex (Wheland intermediate) Pyrazole->Sigma_Complex Electrophilic Attack Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Sulfonyl_Chloride This compound Sigma_Complex->Sulfonyl_Chloride Deprotonation

Caption: Electrophilic substitution mechanism for chlorosulfonation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow A 1. Reagent Preparation (1,5-dimethyl-1H-pyrazole in Chloroform) B 2. Slow Addition to Chlorosulfonic Acid (at 0°C) A->B C 3. Reaction at Elevated Temperature (60°C for 10 hours) B->C D 4. Addition of Thionyl Chloride (at 60°C) C->D E 5. Continued Reaction (60°C for 2 hours) D->E F 6. Work-up (Quenching with ice-water, extraction with DCM) E->F G 7. Isolation (Drying and solvent evaporation) F->G H 8. Purification (Optional) (Column Chromatography) G->H I Final Product (this compound) H->I

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Electrophilicity of 1,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The incorporation of a sulfonyl chloride group onto the pyrazole scaffold, as seen in 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, provides a highly reactive electrophilic center. This functional group is primarily utilized for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The electrophilicity of the sulfur atom in the sulfonyl chloride is the critical determinant of its reactivity towards nucleophiles. This guide will delve into the factors governing this electrophilicity and its practical implications in chemical synthesis.

Electronic Properties of the Pyrazole Ring and its Influence on Electrophilicity

The 1,5-dimethyl-1H-pyrazole ring exerts a significant electronic influence on the attached sulfonyl chloride group. The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. One nitrogen atom is pyridine-like (sp2 hybridized and contributing one electron to the π-system), and the other is pyrrole-like (sp2 hybridized and contributing two electrons to the π-system). This arrangement makes the pyrazole ring π-electron rich and capable of donating electron density to substituents.

In the case of this compound, the pyrazole ring is attached at the C4 position. The two methyl groups at the N1 and C5 positions are electron-donating through inductive effects. This overall electron-donating character of the 1,5-dimethyl-1H-pyrazole moiety is expected to reduce the electrophilicity of the sulfonyl chloride's sulfur atom to some extent, compared to sulfonyl chlorides attached to strongly electron-withdrawing groups. However, the inherent electron-withdrawing nature of the sulfonyl group itself ensures that the sulfur atom remains a potent electrophilic site, readily attacked by nucleophiles.

A visual representation of the key chemical structures is provided below.

Figure 1: Core structures discussed in this guide.

Synthesis of Pyrazole Sulfonyl Chlorides

The synthesis of pyrazole-4-sulfonyl chlorides is typically achieved through the chlorosulfonation of the corresponding pyrazole precursor.

A general workflow for the synthesis of a related compound, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, is presented below. This can be adapted for this compound.

G start 1,5-Dimethyl-1H-pyrazole chlorosulfonation Chlorosulfonation (Chlorosulfonic acid, Thionyl chloride) start->chlorosulfonation workup Aqueous Workup (Ice water, DCM extraction) chlorosulfonation->workup product This compound workup->product

Figure 2: General workflow for the synthesis of pyrazole-4-sulfonyl chlorides.

Reactivity and Formation of Sulfonamides

The primary reaction demonstrating the electrophilicity of this compound is its reaction with primary and secondary amines to form sulfonamides. This reaction is fundamental in the use of this reagent in drug discovery.

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is typically required to neutralize the HCl byproduct.

G amine Amine (R-NH2) nucleophilic_attack Nucleophilic Attack amine->nucleophilic_attack sulfonyl_chloride This compound sulfonyl_chloride->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate elimination Chloride Elimination intermediate->elimination sulfonamide Sulfonamide Product elimination->sulfonamide

Figure 3: Logical relationship in the formation of sulfonamides.

Quantitative Data

While specific kinetic data for the reactions of this compound are not available in the reviewed literature, the yields of sulfonamide formation under various conditions provide a semi-quantitative measure of its reactivity. The following table summarizes the yields for the formation of a sulfonamide from a related pyrazole-4-sulfonyl chloride with 2-phenylethylamine using different bases and solvents.

EntryBaseSolventReaction Time (h)Yield (%)
1Triethylamine (TEA)Dichloromethane (DCM)1626-46
2Diisopropylethylamine (DIPEA)Dichloromethane (DCM)1655
3Diisopropylethylamine (DIPEA)Tetrahydrofuran (THF)2447

Data extrapolated from a study on a related pyrazole sulfonyl chloride.[1]

These results indicate that the choice of base and solvent significantly impacts the reaction efficiency, with DIPEA in DCM providing the best yield in this instance.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a pyrazole sulfonyl chloride and its subsequent reaction to form a sulfonamide. These have been adapted from literature procedures for structurally similar compounds.[1]

6.1. Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

  • Materials: 1,3,5-trimethyl-1H-pyrazole, chlorosulfonic acid, thionyl chloride, chloroform.

  • Procedure:

    • A solution of 1,3,5-trimethyl-1H-pyrazole (25 g, 227 mmol) in chloroform (75 mL) is prepared.

    • This solution is added slowly to a stirred solution of chlorosulfonic acid (157 g, 1.35 mol) in chloroform (175 mL) at 0 °C under a nitrogen atmosphere.

    • The reaction mixture is then heated to 60 °C and stirred for 10 hours.

    • Thionyl chloride (30.5 g, 256 mmol) is added to the reaction mixture at 60 °C over 20 minutes.

    • The reaction is stirred for an additional 2 hours at 60 °C.

    • After completion, the reaction mixture is cooled to 0-10 °C and poured into a mixture of dichloromethane and ice-cold water.

    • The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to yield the product.

6.2. Synthesis of a Pyrazole Sulfonamide

  • Materials: Pyrazole-4-sulfonyl chloride, 2-phenylethylamine, diisopropylethylamine (DIPEA), dichloromethane (DCM).

  • Procedure:

    • To a solution of 2-phenylethylamine (1.05 equivalents) in dichloromethane, add diisopropylethylamine (1.5 equivalents) at 25-30 °C.

    • Add a solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture at 25-30 °C.

    • Stir the reaction mixture for 16 hours at 25-30 °C.

    • Upon completion, add cold water to the reaction mixture and stir for 10 minutes.

    • Separate the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography.

Conclusion

This compound is a valuable and reactive building block in medicinal chemistry. Its electrophilicity, modulated by the electron-donating pyrazole ring, is sufficient to allow for efficient reaction with a wide range of nucleophiles, particularly amines, to form sulfonamides. While quantitative data to precisely rank its electrophilicity is lacking, the successful synthesis of numerous sulfonamide derivatives underscores its utility. The experimental protocols and reactivity data presented in this guide provide a practical framework for researchers to effectively employ this reagent in the synthesis of novel compounds with potential therapeutic applications. Further computational and kinetic studies would be beneficial to provide a more detailed and quantitative understanding of its electrophilic character.

References

The Reactivity of 1,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with a range of nucleophiles. This key intermediate is of significant interest in medicinal chemistry due to the prevalence of pyrazole sulfonamides in various therapeutic agents. This document details the reaction of this compound with nitrogen, oxygen, and sulfur nucleophiles, offering insights into reaction mechanisms, quantitative data on yields, and detailed experimental protocols. The guide is supplemented with diagrams generated using Graphviz to visually represent reaction pathways and experimental workflows, serving as a critical resource for professionals engaged in synthetic organic chemistry and drug discovery.

Introduction: The Pyrazole Sulfonyl Chloride Core

The this compound moiety is a versatile electrophilic building block in organic synthesis. The pyrazole ring system is a common scaffold in a multitude of pharmaceuticals, valued for its diverse biological activities which include analgesic, anti-inflammatory, and anti-cancer properties.[1] The sulfonyl chloride functional group at the 4-position of the pyrazole ring is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a wide variety of nucleophiles. This reactivity allows for the facile introduction of the pyrazole core into larger molecules, making it a valuable tool in the synthesis of complex sulfonamides, sulfonate esters, and thioethers.

The electron-withdrawing nature of the sulfonyl chloride group, combined with the electronic properties of the dimethylated pyrazole ring, governs the reactivity of the sulfur atom towards nucleophilic attack. This guide will explore the outcomes of this reactivity with primary classes of nucleophiles: amines (N-nucleophiles), alcohols and phenols (O-nucleophiles), and thiols (S-nucleophiles).

Synthesis of the Core Reagent: this compound

The precursor, 1,5-dimethyl-1H-pyrazole, is typically synthesized from 3,5-dimethyl-1H-pyrazole. The synthesis of 3,5-dimethyl-1H-pyrazole itself is a quantitative, exothermic reaction involving the coupling of pentane-2,4-dione with hydrazine hydrate.[2][3] The subsequent N-methylation to form 1,3,5-trimethyl-1H-pyrazole (a constitutional isomer of the direct precursor to the title compound) can be achieved in good yield using a base like potassium tert-butoxide followed by an alkylating agent such as methyl iodide.[2][3]

The crucial step of sulfonyl chloride formation on the pyrazole ring is achieved through reaction with chlorosulfonic acid, often in the presence of thionyl chloride to prevent the formation of the corresponding sulfonic acid.[2]

Experimental Protocol: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

Note: This protocol is for a closely related isomer, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, as detailed in the literature. A similar procedure would be followed for the 1,5-dimethyl isomer, starting from 1,5-dimethyl-1H-pyrazole.

Materials:

  • 1,3,5-trimethyl-1H-pyrazole

  • Chloroform (CHCl₃)

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Ice-cold water

  • Sodium sulfate (Na₂SO₄)

  • Nitrogen gas (N₂)

Procedure:

  • A solution of 1,3,5-trimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.

  • This solution is added very slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere at 0 °C.

  • The reaction mixture's temperature is raised to 60 °C and stirring is continued for 10 hours.

  • Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mass at 60 °C over a period of 20 minutes.

  • The reaction is stirred for an additional 2 hours at 60 °C, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mass is cooled to 0–10 °C and added to a mixture of dichloromethane and ice-cold water.

  • The lower organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under vacuum to yield 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[2]

Reactivity with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is the most well-documented and widely utilized transformation of this reagent. This reaction, a nucleophilic acyl substitution at the sulfur atom, readily forms stable sulfonamide bonds. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.

The general workflow for this reaction is depicted below:

G reagent This compound reaction Reaction Mixture reagent->reaction amine Primary or Secondary Amine (R1R2NH) amine->reaction base Base (e.g., DIPEA, TEA) base->reaction solvent Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup reaction->workup Stirring at 25-30 °C for 16h purification Purification (e.g., Chromatography) workup->purification product 1,5-Dimethyl-1H-pyrazole-4-sulfonamide purification->product

Sulfonamide Synthesis Workflow
Quantitative Data: Reaction with Amines

EntryAmine NucleophileBaseSolventTime (h)Yield (%)Reference
12-PhenylethylamineDIPEADCM1655[2]
2Various AminesTEATHFovernight10-91[4]
3Various AminesTEADCMovernight7-48[4]
Experimental Protocol: Synthesis of N-(2-phenylethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Note: This protocol is adapted from a similar synthesis using a related pyrazole-4-sulfonyl chloride.

Materials:

  • This compound (1.0 equiv)

  • 2-Phenylethylamine (1.05 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) (10 vol)

  • Cold water

Procedure:

  • 2-Phenylethylamine is dissolved in 5 volumes of dichloromethane.

  • Diisopropylethylamine is added to the solution at 25–30 °C.

  • A solution of this compound in 5 volumes of dichloromethane is added to the reaction mixture at 25–30 °C.

  • The reaction is stirred for 16 hours at 25–30 °C, with progress monitored by TLC.

  • Upon completion, 10 volumes of cold water are added to the reaction mass and stirred for 10 minutes.

  • The lower organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under vacuum to obtain the crude product.

  • The crude compound is purified by column chromatography to yield the pure pyrazole-4-sulfonamide.[2][3]

Reactivity with O-Nucleophiles (Alcohols and Phenols)

The reaction of this compound with alcohols or phenols as nucleophiles leads to the formation of sulfonate esters. This reaction is analogous to the formation of sulfonamides from amines. A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is used to scavenge the HCl produced. The reaction proceeds via nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride.

G cluster_reactants Reactants cluster_products Products sulfonyl_chloride This compound product Substituted Pyrazole Derivative sulfonyl_chloride->product Bond Formation hcl HCl sulfonyl_chloride->hcl Elimination nucleophile Nucleophile (N, O, or S based) nucleophile->sulfonyl_chloride Nucleophilic Attack

References

Navigating the Stability and Storage of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key reagent for researchers, scientists, and professionals in drug development. Understanding the chemical behavior of this compound is crucial for ensuring its integrity, maximizing experimental success, and maintaining a safe laboratory environment.

Core Chemical Properties and Stability Profile

This compound is a reactive compound that is primarily susceptible to hydrolysis and thermal decomposition. While specific quantitative stability data for this particular molecule is not extensively published, its chemical nature as a sulfonyl chloride attached to a pyrazole ring provides a strong basis for understanding its stability profile. The product is generally stable under standard ambient conditions when stored properly.

Susceptibility to Moisture (Hydrolysis)

Like other sulfonyl chlorides, this compound readily reacts with water in a hydrolysis reaction to yield the corresponding 1,5-dimethyl-1H-pyrazole-4-sulfonic acid and hydrochloric acid. This reaction is generally irreversible and represents the primary pathway for degradation when the compound is exposed to moisture. The rate of hydrolysis can be influenced by factors such as pH and temperature. Therefore, it is imperative to handle and store the compound in a dry environment.

Thermal Stability

While generally stable at room temperature, elevated temperatures can induce thermal decomposition. For many organic compounds, thermal decomposition is a time-and-temperature-dependent process that can lead to the release of toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas upon combustion. It is advisable to avoid prolonged exposure to high temperatures.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool place. Recommended storage temperature is typically found on the product label.Minimizes the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents reaction with atmospheric moisture (hydrolysis).
Container Keep container tightly closed.Prevents ingress of moisture and air.
Location Store in a dry and well-ventilated area.Ensures a low-moisture environment and safe dispersal of any potential vapors.
Light Exposure Store away from direct sunlight.While not explicitly stated for this compound, many organic molecules are sensitive to light.
Incompatible Materials Store away from strong acids, bases, oxidizing agents, and reducing agents.Avoids potentially vigorous or hazardous reactions.

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data, the following general experimental protocols can be adapted for this compound.

Protocol 1: Assessment of Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound under controlled aqueous conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile.

  • Reaction Initiation: In a thermostatically controlled vessel, add a small aliquot of the stock solution to a buffered aqueous solution (e.g., at pH 4, 7, and 9) to initiate the hydrolysis reaction. The final concentration should be suitable for the analytical method used.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample Quenching (if necessary): Immediately quench the reaction by diluting the aliquot in a cold, anhydrous aprotic solvent (e.g., acetonitrile) to prevent further degradation before analysis.

  • Quantification: Analyze the concentration of the remaining this compound at each time point using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the rate of hydrolysis (k) and the half-life (t½) under each pH condition.

Protocol 2: Assessment of Thermal Stability

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

  • Instrumentation: Utilize a Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC).

  • TGA Analysis:

    • Place a small, accurately weighed sample (typically 1-5 mg) of this compound into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

  • DSC Analysis:

    • Place a small sample into a DSC pan and seal it.

    • Heat the sample at a controlled rate to identify endothermic or exothermic events. This can provide information on melting point and decomposition exotherms.

  • Data Analysis: Analyze the TGA thermogram to determine the temperature at which significant decomposition begins. The DSC thermogram will indicate the melting point and whether the decomposition is exothermic, which is a critical safety consideration.

Visualizing Stability and Handling Workflows

To further aid researchers, the following diagrams illustrate key decision-making and procedural workflows for handling this compound.

G Figure 1: Decision Tree for Handling and Storage start Receiving this compound check_integrity Inspect container seal and integrity start->check_integrity is_intact Seal intact? check_integrity->is_intact store Store in a cool, dry, dark place under inert atmosphere. is_intact->store Yes quarantine Quarantine and contact supplier is_intact->quarantine No usage Intended for immediate use? store->usage usage->store No use_now Proceed to experimental workflow in a dry environment. usage->use_now Yes

Figure 1: Decision Tree for Handling and Storage

G Figure 2: Experimental Workflow for Use start Prepare for reaction setup Set up reaction under inert atmosphere (N2 or Ar) start->setup reagents Ensure all solvents and reagents are anhydrous setup->reagents weighing Weigh compound quickly to minimize air exposure reagents->weighing reaction Add to reaction mixture weighing->reaction monitoring Monitor reaction progress (e.g., TLC, LC-MS) reaction->monitoring workup Aqueous workup (if necessary) should be performed cautiously monitoring->workup

Figure 2: Experimental Workflow for Use

Conclusion

This compound is a valuable synthetic building block whose utility is maximized through careful attention to its stability and handling requirements. The primary degradation pathway is hydrolysis, making the exclusion of moisture paramount. Adherence to the storage and handling guidelines outlined in this document will ensure the reagent's integrity and promote safe and reproducible experimental outcomes. For applications requiring a deep understanding of its stability under specific conditions, the provided experimental protocols offer a solid framework for investigation.

An In-depth Technical Guide to the Mechanism of Sulfonylation Reactions Using Pyrazole Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of pyrazole sulfonyl chlorides, key intermediates in the development of a wide range of biologically active compounds. The pyrazole sulfonamide moiety is a prominent pharmacophore found in numerous pharmaceuticals. This document details the synthesis of pyrazole sulfonyl chlorides, their subsequent sulfonylation reactions with various nucleophiles, and the underlying mechanistic principles.

Synthesis of Pyrazole Sulfonyl Chlorides

The primary route for the synthesis of pyrazole sulfonyl chlorides involves the direct chlorosulfonation of a pyrazole ring using chlorosulfonic acid. To prevent the degradation of the sulfonyl chloride to sulfonic acid, a mixture of chlorosulfonic acid and thionyl chloride is often employed.[1]

General Experimental Protocol for Chlorosulfonation of Pyrazoles[1]

A solution of the substituted pyrazole in a suitable solvent, such as chloroform, is added dropwise to a stirred solution of chlorosulfonic acid in the same solvent at 0 °C under a nitrogen atmosphere. The reaction mixture is then heated to 60 °C and stirred for several hours. Thionyl chloride is subsequently added, and the mixture is stirred for an additional period at the same temperature. After cooling, the reaction mixture is carefully poured into a mixture of dichloromethane and ice-cold water. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to yield the pyrazole sulfonyl chloride.

Example: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride[1]

To a stirred solution of chlorosulfonic acid (166.7 g, 1.43 mol) in chloroform (175 mL) at 0 °C, a solution of 3,5-dimethyl-1H-pyrazole (25 g, 0.26 mol) in chloroform (75 mL) was added slowly. The reaction mixture was then heated to 60 °C for 10 hours. Thionyl chloride (40.8 g, 0.34 mol) was added, and stirring was continued for another 2 hours at 60 °C. The reaction was monitored by TLC. Upon completion, the mixture was cooled to 0-10 °C and quenched with a mixture of dichloromethane and ice water. The organic layer was separated, dried, and concentrated to give 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a pale yellow solid (yield: 90%).[1]

A similar procedure can be followed for the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, starting from 1,3,5-trimethyl-1H-pyrazole.[1]

Mechanism of Sulfonylation Reactions

The sulfonylation of nucleophiles, such as amines, alcohols, and phenols, with pyrazole sulfonyl chlorides is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride group.

General Mechanism

The reaction is believed to proceed through a nucleophilic attack of the heteroatom (N, O) of the nucleophile on the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a transient pentacoordinate intermediate or a transition state, followed by the departure of the chloride leaving group to yield the sulfonated product. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

While specific computational or kinetic studies on the mechanism of sulfonylation reactions using pyrazole sulfonyl chlorides are not extensively available in the reviewed literature, the proposed mechanism is consistent with the well-established mechanism for the sulfonylation of amines and alcohols by other aryl sulfonyl chlorides.

A generalized mechanism for the sulfonylation of nucleophiles.

Sulfonylation of Amines

The reaction of pyrazole sulfonyl chlorides with primary and secondary amines is a common method for the synthesis of pyrazole sulfonamides. The reaction conditions, including the choice of base and solvent, can significantly influence the reaction yield.

Experimental Protocol for Sulfonamide Synthesis[1]

To a solution of the amine in a solvent such as dichloromethane (DCM), a base (e.g., diisopropylethylamine, DIPEA) is added at room temperature. A solution of the pyrazole sulfonyl chloride in the same solvent is then added, and the reaction mixture is stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

Quantitative Data: Synthesis of Pyrazole-4-sulfonamides

The following tables summarize the optimization of reaction conditions and the yields of various pyrazole-4-sulfonamide derivatives.

Table 1: Optimization of Base and Solvent for Sulfonamide Formation [1]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TEADCM0-101626
2TEADCMRT1635
3TEAChloroformRT1646
4TEATHF0-101646
5TEATHFRT1646
6DIPEADCM0-102830
7DIPEADCMRT1655
8DIPEATHF0-102422
9DIPEATHFRT2447

Reaction conditions: Pyrazole-4-sulfonyl chloride (1.0 equiv), 2-phenylethylamine (1.05 equiv), base (1.5 equiv), solvent (10 vol).

Table 2: Synthesis of Various 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide and 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide Derivatives [1]

CompoundYield (%)
MR-S1-1HMeMe65
MR-S1-3HMeMe52
MR-S1-4MeMeMe55
MR-S1-5HMeMe41
MR-S1-9HMeMe64
MR-S1-13HMeMe71

Optimized reaction conditions: DIPEA in DCM at room temperature for 16 hours.

Sulfonylation of Alcohols and Phenols

Pyrazole sulfonyl chlorides can also react with alcohols and phenols to form the corresponding pyrazole sulfonic esters (sulfonates). These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to activate the hydroxyl group and neutralize the generated HCl.

General Considerations

While detailed experimental protocols and extensive quantitative data for the sulfonylation of alcohols and phenols specifically with pyrazole sulfonyl chlorides are less commonly reported in the literature compared to amines, the general principles of sulfonylation apply. The reactivity of the hydroxyl group can be a limiting factor, and for less reactive alcohols, stronger bases or activating agents may be necessary.

Illustrative Workflow for Sulfonate Synthesis

Sulfonate Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Pyrazole Sulfonyl Chloride in Aprotic Solvent (e.g., DCM, THF) C Add Sulfonyl Chloride Solution to Alcohol/Phenol Solution Dropwise at 0 °C A->C B Dissolve Alcohol/Phenol and Base (e.g., Pyridine, TEA) in Aprotic Solvent B->C D Warm to Room Temperature and Stir (Monitor by TLC) C->D E Quench with Water/Aqueous Acid D->E F Extract with Organic Solvent E->F G Wash Organic Layer with Brine F->G H Dry over Na₂SO₄ and Concentrate G->H I Purify by Column Chromatography H->I

A typical workflow for the synthesis of pyrazole sulfonates.

Conclusion

Pyrazole sulfonyl chlorides are versatile reagents for the synthesis of a variety of sulfonated compounds, with pyrazole sulfonamides being of particular importance in medicinal chemistry. The synthesis of these sulfonyl chlorides is well-established, and their subsequent reactions with amines proceed with good to excellent yields under optimized conditions. While the general mechanism of sulfonylation is understood to be a nucleophilic substitution, further detailed computational and kinetic studies are needed to fully elucidate the specific mechanistic nuances imparted by the pyrazole ring. The sulfonylation of alcohols and phenols with pyrazole sulfonyl chlorides, although less documented, represents a promising area for further investigation to expand the synthetic utility of these valuable building blocks.

References

physical and chemical properties of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its pyrazole core, a privileged scaffold in numerous pharmaceuticals, combined with the reactive sulfonyl chloride moiety, makes it a valuable building block for the synthesis of a diverse range of sulfonamide derivatives. These derivatives have shown promise in a variety of therapeutic areas, exhibiting activities such as antiproliferative and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain values are predicted based on structurally similar compounds and computational models.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₇ClN₂O₂S-
Molecular Weight 194.64 g/mol -
Appearance Liquid[1]
Melting Point Not available (Predicted for 1-methyl-1H-pyrazole-4-sulfonyl chloride: 89.04 °C)
Boiling Point Not available (Predicted for 1-methyl-1H-pyrazole-4-sulfonyl chloride: 285.03 °C)
Density Not available (Predicted for 1-methyl-1H-pyrazole-4-sulfonyl chloride: 1.43 g/cm³)
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and THF. Low solubility in water.[1]

Table 2: Chemical Properties and Safety Information

PropertyDescriptionSource
Chemical Name This compound-
CAS Number 1005613-94-4[1]
Reactivity The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and thioesters. It is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. It is incompatible with strong bases and oxidizing agents.[2][3]
Stability Sulfonyl chlorides, in general, can be thermally unstable and susceptible to hydrolysis. Heteroaromatic sulfonyl chlorides' stability can be influenced by the nature of the heterocyclic ring. It is recommended to store the compound in a cool, dry place under an inert atmosphere.[2][4]
Hazards Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed.

Experimental Protocols

Synthesis of 1,5-dimethyl-1H-pyrazole

The precursor, 1,5-dimethyl-1H-pyrazole, can be synthesized via the condensation of acetylacetone with methylhydrazine.

Materials:

  • Acetylacetone

  • Methylhydrazine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetylacetone (1.0 eq) in ethanol.

  • Slowly add methylhydrazine (1.0 eq) to the stirred solution. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude 1,5-dimethyl-1H-pyrazole can be purified by distillation or column chromatography.

Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar pyrazole-4-sulfonyl chlorides.

Materials:

  • 1,5-dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, and cooled in an ice bath, place a solution of 1,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform.

  • Slowly add chlorosulfonic acid (approx. 5.5 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for several hours.

  • Monitor the reaction by TLC.

  • To the reaction mixture, add thionyl chloride (approx. 1.3 eq) dropwise at 60 °C and continue stirring for an additional 1-2 hours.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Separate the organic layer, wash it with cold water and brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be used in subsequent steps without further purification or can be purified by vacuum distillation.

Reactivity and Applications in Drug Discovery

This compound is a key intermediate for the synthesis of a wide array of sulfonamides. The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.

This synthetic versatility allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Pyrazole sulfonamide derivatives have been investigated for various biological activities, including:

  • Antiproliferative Activity: Many pyrazole-based compounds have been shown to inhibit the growth of cancer cells.[5]

  • Enzyme Inhibition: This class of compounds has been found to inhibit various enzymes, such as carbonic anhydrases and kinases, which are important targets in the treatment of several diseases.[6]

  • Signaling Pathway Modulation: Pyrazole-containing drugs have been developed to target specific signaling pathways, such as the MAP kinase pathway, which is often dysregulated in cancer.[7]

Visualizations

The following diagrams illustrate the synthetic pathway to this compound and its subsequent use in synthesizing biologically active sulfonamides, as well as a representative signaling pathway that can be targeted by pyrazole derivatives.

Synthesis_Workflow acetylacetone Acetylacetone pyrazole_precursor 1,5-dimethyl-1H-pyrazole acetylacetone->pyrazole_precursor Condensation methylhydrazine Methylhydrazine methylhydrazine->pyrazole_precursor Condensation sulfonyl_chloride This compound pyrazole_precursor->sulfonyl_chloride Chlorosulfonylation sulfonamide Biologically Active Pyrazole Sulfonamide sulfonyl_chloride->sulfonamide Nucleophilic Substitution amine Primary/Secondary Amine (R-NH₂ or R₂NH) amine->sulfonamide Nucleophilic Substitution

Caption: Synthetic route to this compound and its derivatives.

Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf RAF Kinase ras->raf mek MEK Kinase raf->mek Phosphorylation erk ERK Kinase mek->erk Phosphorylation transcription_factors Transcription Factors erk->transcription_factors Activation cell_proliferation Cell Proliferation, Survival, Differentiation transcription_factors->cell_proliferation drug Pyrazole-based BRAF Inhibitor (e.g., Encorafenib) drug->raf Inhibition

Caption: The MAPK signaling pathway, a target for pyrazole-based inhibitors in cancer therapy.[7]

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Significance of Substituted Pyrazole Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, synthesis, and profound significance of substituted pyrazole sulfonyl chlorides in modern medicinal chemistry. This whitepaper elucidates the journey of these versatile intermediates from their conceptual origins to their role in the development of targeted therapeutics.

Substituted pyrazole sulfonyl chlorides have emerged as a cornerstone in the synthesis of a diverse array of biologically active molecules. Their intrinsic reactivity and the inherent pharmacological potential of the pyrazole nucleus have positioned them as "privileged scaffolds" in the design of novel drugs. This guide provides an in-depth exploration of their history, synthesis, and ever-expanding role in the pharmaceutical landscape.

A Legacy of Discovery: From Pyrazoles to their Sulfonylated Derivatives

The story of pyrazole sulfonyl chlorides is intrinsically linked to the discovery of the pyrazole ring itself. In 1883, German chemist Ludwig Knorr first synthesized a pyrazole derivative, laying the foundation for a new class of heterocyclic compounds. While Knorr's initial work did not involve sulfonyl chlorides, the subsequent understanding of electrophilic aromatic substitution reactions on the pyrazole ring paved the way for their development. The introduction of the sulfonyl chloride moiety onto the pyrazole core unlocked a new dimension of chemical reactivity, enabling the facile synthesis of a vast library of sulfonamide derivatives.

The direct sulfonation of pyrazoles, typically at the C-4 position, is achieved through electrophilic substitution using reagents like fuming sulfuric acid or sulfur trioxide. The resulting pyrazole sulfonic acid can then be converted to the corresponding sulfonyl chloride. A common and effective method for the direct chlorosulfonation of pyrazoles involves the use of chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to improve yields and minimize side reactions. This advancement was crucial for harnessing the full potential of the pyrazole scaffold in medicinal chemistry.

Synthetic Methodologies: Crafting the Molecular Tools

The synthesis of substituted pyrazole sulfonyl chlorides is a critical step in the development of pyrazole-based therapeutics. The primary method involves the direct chlorosulfonation of a pre-formed substituted pyrazole ring.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

A robust and scalable procedure for the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is as follows:

  • Preparation of the Pyrazole: 3,5-Dimethyl-1H-pyrazole is synthesized via the condensation of pentane-2,4-dione with hydrazine hydrate in methanol. This reaction is typically exothermic and proceeds with high yield.[1]

  • Chlorosulfonation: The 3,5-dimethyl-1H-pyrazole is dissolved in a suitable solvent, such as chloroform.[1]

  • The solution is then slowly added to a stirred solution of chlorosulfonic acid in chloroform at a controlled temperature, usually around 0 °C, under an inert atmosphere.[1]

  • The reaction mixture is gradually warmed to 60 °C and stirred for several hours.[1]

  • Thionyl chloride is subsequently added to the reaction mixture at 60 °C to facilitate the conversion of any remaining sulfonic acid to the sulfonyl chloride.[1]

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is quenched by carefully adding the mixture to ice-water.

  • The organic layer is separated, dried over a drying agent like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, which can be further purified if necessary.[1]

This general protocol can be adapted for a variety of substituted pyrazoles, providing access to a wide range of sulfonyl chloride building blocks.

The Significance in Drug Discovery: A Multitude of Therapeutic Applications

The true significance of substituted pyrazole sulfonyl chlorides lies in their role as precursors to a vast array of pharmacologically active sulfonamides. The reactivity of the sulfonyl chloride group allows for its facile reaction with a diverse range of amines, leading to the generation of extensive compound libraries for high-throughput screening.

Anticancer Activity

Pyrazole sulfonamide derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer. They have been shown to inhibit key enzymes involved in tumor growth and proliferation, such as kinases and carbonic anhydrases.

Compound ClassTargetExample IC50 ValuesReference
Pyrazole-based benzenesulfonamidesCarbonic Anhydrase IX (hCA IX)0.15 µM
Pyrazole-based benzenesulfonamidesCarbonic Anhydrase XII (hCA XII)0.12 µM
Indole-pyrazole hybridsCyclin-Dependent Kinase 2 (CDK2)0.074 µM[2]
Pyrazolo[4,3-c]pyridinesMCF-7 (breast cancer cell line)1.937 µg/mL[2]
Pyrazolo[4,3-c]pyridinesHepG2 (liver cancer cell line)3.695 µg/mL[2]
Benzimidazole-pyrazole hybridsA549 (lung cancer cell line)0.15 µM[2]
Anti-inflammatory Activity

The most prominent example of a pyrazole sulfonamide is Celecoxib, a selective COX-2 inhibitor used for the treatment of inflammation and pain.[3][4] The sulfonamide moiety is crucial for its selective binding to the COX-2 enzyme.

Antibacterial and Antifungal Activity

Substituted pyrazole sulfonamides have also shown promising activity against various bacterial and fungal pathogens.

Compound ClassOrganismExample MIC ValuesReference
Aminoguanidine-derived 1,3-diphenyl pyrazolesEscherichia coli 19241 µg/mL[5]
Aminoguanidine-derived 1,3-diphenyl pyrazolesStaphylococcus aureus (multidrug-resistant)1-32 µg/mL[5]
Pyrazole-thiazole hybridsMethicillin-resistant S. aureus (MRSA)<0.2 µM[5]
Quinoline-substituted pyrazolesVarious bacteria0.12–0.98 µg/mL[5]
Pyrazole-triazole hybridsVarious bacteria10–15 µg/mL[5]

Visualizing the Core Concepts

To further illustrate the central themes of this guide, the following diagrams, generated using the DOT language, provide a visual representation of key processes and relationships.

G cluster_0 Synthesis Workflow Start Substituted Pyrazole Reagents Chlorosulfonic Acid (Thionyl Chloride) Start->Reagents Step 1 Reaction Chlorosulfonation Reagents->Reaction Intermediate Substituted Pyrazole Sulfonyl Chloride Reaction->Intermediate Amine Diverse Amines (R-NH2) Intermediate->Amine Step 2 Coupling Sulfonamide Formation Amine->Coupling Product Biologically Active Pyrazole Sulfonamide Coupling->Product G cluster_pathway Celecoxib Mechanism of Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolism Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesis Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation G cluster_sar Structure-Activity Relationship (Kinase Inhibitors) Core Pyrazole Core N1_Sub N1-Substituent (e.g., Aryl) Core->N1_Sub Modulates Solubility & PK C3_Sub C3-Substituent (e.g., Heterocycle) Core->C3_Sub Influences Selectivity C4_Sulfonamide C4-Sulfonamide Linker Core->C4_Sulfonamide Essential for Binding Potency Kinase Inhibitory Potency N1_Sub->Potency C3_Sub->Potency Amine_Sub Terminal Amine Group (Interacts with Hinge Region) C4_Sulfonamide->Amine_Sub Amine_Sub->Potency Key Interaction

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel sulfonamides derived from 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. Pyrazole-sulfonamide scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents. The protocols outlined below detail the synthesis of the key pyrazole sulfonyl chloride intermediate and its subsequent conversion to a diverse range of sulfonamides.

I. Introduction

The pyrazole ring system is a versatile heterocyclic motif that forms the core of many therapeutic agents. When combined with a sulfonamide functional group, the resulting scaffold often exhibits potent and selective biological activities. Notably, pyrazole sulfonamides have been identified as effective inhibitors of enzymes such as carbonic anhydrases, which are implicated in several pathologies including cancer.[1][2] This document provides detailed experimental procedures for the synthesis of this compound and its application in the preparation of novel sulfonamide derivatives.

II. Synthesis of this compound

The synthesis of the target sulfonyl chloride is a two-step process starting from readily available reagents. The first step involves the formation of the 1,5-dimethyl-1H-pyrazole ring, followed by sulfonylchlorination at the C4 position.

Experimental Workflow for Synthesis of this compound

G cluster_0 Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole cluster_1 Step 2: Sulfonylchlorination A Pentane-2,4-dione + Methylhydrazine B Reaction in Ethanol A->B C Solvent Evaporation B->C D 1,5-dimethyl-1H-pyrazole C->D E 1,5-dimethyl-1H-pyrazole in Chloroform F Add to Chlorosulfonic Acid at 0°C E->F G Heat to 60°C F->G H Add Thionyl Chloride G->H I Aqueous Work-up H->I J This compound I->J

Caption: Workflow for the synthesis of the key intermediate.

Protocol 1: Synthesis of 1,5-dimethyl-1H-pyrazole

This protocol is adapted from the synthesis of analogous dimethylpyrazole derivatives.

  • To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude 1,5-dimethyl-1H-pyrazole. The product is often of sufficient purity for the next step, or it can be purified by distillation.

Protocol 2: Synthesis of this compound

This protocol is based on the sulfonylchlorination of similar pyrazole systems.[3]

  • In a flask equipped with a dropping funnel and under a nitrogen atmosphere, add 1,5-dimethyl-1H-pyrazole (1.0 eq) to chloroform (3 volumes).

  • Slowly add this solution to a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform (7 volumes) at 0°C.

  • After the addition is complete, gradually raise the temperature of the reaction mixture to 60°C and stir for 10 hours.

  • To the reaction mixture, add thionyl chloride (1.3 eq) dropwise over 20 minutes at 60°C and continue stirring for an additional 2 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to 0-10°C.

  • Carefully pour the reaction mixture into a mixture of dichloromethane and ice-cold water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to yield this compound as a solid.

Data Presentation: Synthesis of Pyrazole Sulfonyl Chlorides

The following table presents typical yields for the synthesis of related pyrazole sulfonyl chlorides, which are expected to be comparable for the 1,5-dimethyl isomer.

PrecursorSulfonylating AgentSolventYield (%)Reference
3,5-dimethyl-1H-pyrazoleChlorosulfonic Acid / Thionyl ChlorideChloroform90[3]
1,3,5-trimethyl-1H-pyrazoleChlorosulfonic Acid / Thionyl ChlorideChloroform90[3]

III. Synthesis of Novel Sulfonamides

The synthesized this compound can be readily reacted with a variety of primary and secondary amines to generate a library of novel sulfonamides.

Experimental Workflow for Sulfonamide Synthesis

G A Amine + DIPEA in DCM B Add this compound in DCM A->B C Stir at 25-30°C for 16h B->C D Aqueous Work-up C->D E Purification by Column Chromatography D->E F Novel Sulfonamide E->F

Caption: General workflow for the synthesis of pyrazole sulfonamides.

Protocol 3: General Procedure for the Synthesis of N-substituted-1,5-dimethyl-1H-pyrazole-4-sulfonamides

  • Dissolve the desired amine (1.05 eq) and diisopropylethylamine (DIPEA) (1.5 eq) in dichloromethane (DCM) (5 volumes).

  • To this solution, add a solution of this compound (1.0 eq) in DCM (5 volumes) at room temperature (25-30°C).

  • Stir the reaction mixture for 16 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product.

  • Purify the crude sulfonamide by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Data Presentation: Representative Yields of Sulfonamide Synthesis

The following table provides representative yields for the synthesis of sulfonamides from related pyrazole-4-sulfonyl chlorides with various amines. Yields are expected to be similar for reactions with this compound.

Pyrazole Sulfonyl ChlorideAmineBaseSolventYield (%)Reference
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride2-PhenylethylamineDIPEADCM55[3]
1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride2-PhenylethylamineDIPEADCM52[3]
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloridePiperidineTEATHF91[4]
p-Toluenesulfonyl chlorideAnilinePyridine-~100[5]
Benzenesulfonyl chloridePiperidinePyridineDCM92[5]

IV. Application in Drug Discovery: Targeting Carbonic Anhydrase IX

Many pyrazole sulfonamides have been shown to be potent inhibitors of carbonic anhydrase IX (CAIX), a transmembrane enzyme that is highly expressed in many types of tumors and is associated with poor prognosis.[1] CAIX expression is induced by hypoxia via the Hypoxia-Inducible Factor-1α (HIF-1α) transcription factor.[2] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CAIX helps to maintain a neutral intracellular pH (pHi) in cancer cells while contributing to an acidic tumor microenvironment, which promotes tumor progression and metastasis.[2]

Inhibition of CAIX by sulfonamides leads to a decrease in the cancer cell's intracellular pH. This intracellular acidification can trigger a cascade of events leading to apoptosis (programmed cell death), making CAIX an attractive target for cancer therapy.[6][7]

Signaling Pathway: CAIX Inhibition Leading to Apoptosis

G Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Transcription (Upregulation) HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CAIX) CAIX_exp->CAIX pHi_reg Intracellular pH (pHi) Regulation (Maintained) CAIX->pHi_reg pHi_decrease Intracellular pH (pHi) Decrease (Acidification) CAIX->pHi_decrease Tumor_Survival Tumor Cell Survival & Proliferation pHi_reg->Tumor_Survival Sulfonamide Pyrazole Sulfonamide (e.g., from this compound) Sulfonamide->CAIX Inhibits CAIX_inhib CAIX Inhibition ROS Increased Reactive Oxygen Species (ROS) pHi_decrease->ROS MMP Mitochondrial Membrane Potential (MMP) Disruption ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: CAIX inhibition by pyrazole sulfonamides disrupts pH homeostasis, leading to apoptosis.

V. Characterization of Novel Sulfonamides

Synthesized compounds should be characterized using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Column Chromatography: For purification of the final products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the synthesized sulfonamides.

  • Mass Spectrometry (MS): To determine the molecular weight of the final compounds.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretches of the sulfonamide.

VI. Conclusion

The protocols and data presented herein provide a robust framework for the synthesis and exploration of novel sulfonamides derived from this compound. These compounds hold significant potential for the development of new therapeutic agents, particularly in the field of oncology through the inhibition of key enzymes like carbonic anhydrase IX. Researchers are encouraged to utilize these methods to generate diverse libraries of pyrazole sulfonamides for further biological evaluation.

References

Application Notes and Protocols: 1,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is a key building block in medicinal chemistry, primarily utilized in the synthesis of various sulfonamide derivatives. The pyrazole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents.[1][2][3] The incorporation of a sulfonyl chloride group at the 4-position of the 1,5-dimethylpyrazole ring provides a reactive handle for the facile introduction of a sulfonamide linkage, a well-established pharmacophore in numerous clinically approved drugs.[1][2] This combination allows for the exploration of diverse chemical space and the development of novel therapeutic agents targeting a range of biological targets, including kinases and cyclooxygenase (COX) enzymes.[4][5][6]

Key Applications in Medicinal Chemistry
  • Antiproliferative Agents: Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The resulting pyrazole-4-sulfonamides are considered promising pharmacophores for the development of new anti-tumor compounds.[1][2]

  • Cyclooxygenase (COX) Inhibitors: The pyrazole scaffold is a core component of several selective COX-2 inhibitors, such as celecoxib.[7][8] While celecoxib itself is a 1,5-diarylpyrazole, the general principles of targeting COX enzymes with pyrazole-based sulfonamides are well-established, suggesting the potential for derivatives of this compound in this area.[4][5][7][9]

  • Kinase Inhibitors: The pyrazole core is a versatile scaffold for the design of kinase inhibitors.[6][10][11] The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with the kinase hinge region or other key residues in the active site. The 1,5-dimethylpyrazole moiety can be tailored to occupy specific hydrophobic pockets.

  • Carbonic Anhydrase Inhibitors: Pyrazole-based benzenesulfonamides have been investigated as inhibitors of human carbonic anhydrase isoforms, which are implicated in various diseases.[12]

Quantitative Data

The following table summarizes the biological activity of representative compounds synthesized using pyrazole-4-sulfonyl chloride derivatives.

Compound IDTarget/AssayIC50 / GI50 (µM)Cell LineReference
Compound 11 COX-2 Inhibition0.043-[5]
MCF-7 (Antiproliferative)2.85MCF-7[5]
HT-29 (Antiproliferative)2.12HT-29[5]
EGFR Inhibition0.083-[5]
Topo-1 Inhibition0.020-[5]
Compound 12 COX-2 Inhibition0.049-[5]
MCF-7 (Antiproliferative)23.99MCF-7[5]
HT-29 (Antiproliferative)69.37HT-29[5]
Compound 15 COX-2 Inhibition0.045-[5]
MCF-7 (Antiproliferative)15.63MCF-7[5]
HT-29 (Antiproliferative)4.35HT-29[5]
PYZ3 COX-2 Inhibition0.011-[4]
PYZ37 COX-2 Inhibition0.2-[4]
ODZ2 COX-2 Inhibition0.48-[4]
Compound 5f COX-2 Inhibition1.50RAW264.7[13]
Compound 6f COX-2 Inhibition1.15RAW264.7[13]
Compound 4k hCAII Inhibition0.24-[12]
Compound 4j hCAIX Inhibition0.15-[12]
Compound 4g hCAXII Inhibition0.12-[12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of related pyrazole-4-sulfonyl chlorides.[1]

Materials:

  • 1,5-Dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Dichloromethane

  • Sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform (3 volumes).

  • In a separate flask, prepare a solution of chlorosulfonic acid (5.5 equiv) in chloroform (7 volumes).

  • Cool the pyrazole solution to 0 °C using an ice bath.

  • Slowly add the chlorosulfonic acid solution to the pyrazole solution while maintaining the temperature at 0 °C.

  • After the addition is complete, raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.

  • Add thionyl chloride (1.32 equiv) to the reaction mixture at 60 °C over 20 minutes.

  • Continue stirring at 60 °C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0-10 °C.

  • Carefully pour the reaction mixture into a mixture of dichloromethane and ice-cold water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: General Procedure for the Synthesis of Pyrazole-4-sulfonamides

This protocol describes the general method for coupling this compound with a primary or secondary amine.[1][2]

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water

  • Sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the amine (1.05 equiv) in dichloromethane (5 volumes).

  • Add diisopropylethylamine (1.5 equiv) to the solution at room temperature (25–30 °C).

  • In a separate flask, dissolve this compound (1.0 equiv) in dichloromethane (5 volumes).

  • Add the sulfonyl chloride solution to the amine solution at room temperature.

  • Stir the reaction mixture for 16 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by column chromatography on silica gel to yield the pure pyrazole-4-sulfonamide derivative.[1][2]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_coupling Synthesis of Pyrazole-4-sulfonamides cluster_evaluation Biological Evaluation start 1,5-Dimethyl-1H-pyrazole reaction1 Sulfonylation start->reaction1 reagent1 Chlorosulfonic Acid, Thionyl Chloride, Chloroform reagent1->reaction1 product1 This compound reaction1->product1 reaction2 Sulfonamide Coupling product1->reaction2 amine Primary/Secondary Amine amine->reaction2 reagent2 DIPEA, DCM reagent2->reaction2 product2 Pyrazole-4-sulfonamide Derivative reaction2->product2 evaluation In vitro assays (e.g., Antiproliferative, Kinase, COX) product2->evaluation

Caption: Synthetic workflow for pyrazole-4-sulfonamide derivatives.

cox_inhibition_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_cox1 Prostaglandins (Gastric protection, Platelet aggregation) cox1->prostaglandins_cox1 prostaglandins_cox2 Prostaglandins (Inflammation, Pain, Fever) cox2->prostaglandins_cox2 pyrazole_sulfonamide Pyrazole-4-sulfonamide (Selective COX-2 Inhibitor) pyrazole_sulfonamide->cox2 Inhibition

Caption: COX-2 inhibition pathway by pyrazole-4-sulfonamides.

References

Application Notes and Protocols: Synthesis of N-Substituted 1,5-Dimethyl-1H-pyrazole-4-sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with primary amines is a robust and versatile method for the synthesis of a diverse range of N-substituted sulfonamides. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the pyrazole and sulfonamide moieties in numerous biologically active molecules. Pyrazole-sulfonamide derivatives have demonstrated a wide spectrum of pharmacological activities, including antiproliferative, anti-inflammatory, and enzyme inhibitory properties.[1] The 1,5-dimethylpyrazole scaffold offers a synthetically accessible and readily functionalizable core for the development of novel therapeutic agents.

These application notes provide a detailed protocol for the synthesis of N-substituted 1,5-dimethyl-1H-pyrazole-4-sulfonamides, a summary of reaction parameters with various primary amines, and an overview of the biological significance of this compound class, with a focus on their role as enzyme inhibitors.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, facilitated by a base, yields the stable sulfonamide product. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the primary amine, rendering it unreactive.

Data Presentation

The following table summarizes the reaction of this compound with a selection of primary amines under standardized conditions, showcasing the scope and efficiency of this protocol.

EntryPrimary AmineProductReaction Time (h)Yield (%)
12-PhenylethylamineN-(2-Phenylethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide1655
22-(Cyclohex-1-en-1-yl)ethanamineN-(2-(Cyclohex-1-en-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide1665
34-ChlorophenethylamineN-(4-Chlorophenethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide1654
4AnilineN-Phenyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide12High
5BenzylamineN-Benzyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide12High
6CyclohexylamineN-Cyclohexyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide14Good

Note: Yields are based on published data for structurally similar pyrazole sulfonamides and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Materials and Equipment
  • This compound

  • Primary amine of choice

  • Anhydrous dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

General Protocol for the Synthesis of N-Substituted 1,5-Dimethyl-1H-pyrazole-4-sulfonamides
  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.05 equivalents) in anhydrous dichloromethane (DCM, 10 volumes relative to the sulfonyl chloride).

  • Addition of Base: To the stirred solution, add diisopropylethylamine (DIPEA) (1.5 equivalents) at room temperature (25-30 °C).

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the amine solution over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, add cold deionized water (10 volumes) to the reaction mixture and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure N-substituted 1,5-dimethyl-1H-pyrazole-4-sulfonamide.

Visualization of Experimental Workflow and Biological Context

To illustrate the experimental process and the biological relevance of the synthesized compounds, the following diagrams are provided.

G Experimental Workflow for Sulfonamide Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Amine Dissolve Primary Amine (1.05 eq) in anhydrous DCM Base Add DIPEA (1.5 eq) Amine->Base Addition Add Sulfonyl Chloride Solution Dropwise to Amine Solution Base->Addition SulfonylChloride Dissolve this compound (1.0 eq) in anhydrous DCM SulfonylChloride->Addition Stir Stir at Room Temperature (12-16 h) Addition->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Cold Water Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure N-Substituted 1,5-Dimethyl-1H-pyrazole-4-sulfonamide Purify->Product

Caption: A flowchart illustrating the key steps in the synthesis of N-substituted 1,5-dimethyl-1H-pyrazole-4-sulfonamides.

G Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CAIX) (on cell surface) CAIX_exp->CAIX pHi_reg Intracellular pH Regulation (pHi > 7.2) CAIX->pHi_reg Proliferation Cell Proliferation & Survival pHi_reg->Proliferation Metastasis Invasion & Metastasis pHi_reg->Metastasis CO2 CO2 + H2O H_HCO3 H+ + HCO3- CO2->H_HCO3 CAIX Acidosis Extracellular Acidosis (pHe < 7.0) H_HCO3->Acidosis Inhibitor Pyrazole Sulfonamide Inhibitor Inhibitor->CAIX Inhibition

Caption: A diagram illustrating the role of Carbonic Anhydrase IX (CAIX) in the tumor microenvironment and its inhibition by pyrazole sulfonamides.

Biological Significance and Applications

Many pyrazole-sulfonamide derivatives have been investigated for their potential as therapeutic agents. A significant area of research is their activity as enzyme inhibitors.

  • Carbonic Anhydrase (CA) Inhibitors: Certain pyrazole sulfonamides have been identified as potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoform CA IX.[2] Under hypoxic conditions, often found in solid tumors, CA IX is overexpressed and contributes to the acidification of the tumor microenvironment, which in turn promotes tumor progression, invasion, and metastasis.[3][4] By inhibiting CA IX, these compounds can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor growth.[2][5]

  • N-Myristoyltransferase (NMT) Inhibitors: NMT is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of proteins. This modification is crucial for protein localization and function. NMT is an attractive drug target for various diseases, including fungal infections and parasitic diseases such as African sleeping sickness caused by Trypanosoma brucei.[6][7][8][9] Pyrazole sulfonamides have been developed as potent inhibitors of T. brucei NMT, demonstrating the potential of this scaffold in the development of novel anti-parasitic drugs.

  • Acetohydroxyacid Synthase (AHAS) Inhibitors: AHAS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but not in animals.[10][11] This makes it an excellent target for the development of herbicides. Pyrazole sulfonamide derivatives have been designed and synthesized as potential AHAS inhibitors, showing promise for applications in agriculture.[12]

The diverse biological activities of pyrazole sulfonamides underscore the importance of the synthetic protocol described herein for generating compound libraries for drug discovery and development. The ability to readily modify the primary amine component allows for fine-tuning of the steric and electronic properties of the final molecule, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

References

Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors Using 1,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of pyrazole-based kinase inhibitors utilizing 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a key building block. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This document outlines detailed synthetic protocols, data on the inhibitory activities of representative compounds, and methodologies for assessing their impact on cellular signaling pathways.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, kinases have emerged as major targets for therapeutic intervention. Pyrazole-containing compounds have shown significant promise as kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. The this compound scaffold offers a versatile platform for the synthesis of a diverse library of kinase inhibitors, allowing for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Synthetic Workflow and Key Reactions

The synthesis of pyrazole-based kinase inhibitors using this compound typically follows a well-defined workflow. This involves the initial synthesis of the pyrazole core, followed by sulfonyl chloride formation, and finally, coupling with a variety of amine-containing fragments to generate the final sulfonamide inhibitors. Subsequent biological evaluation is then performed to determine their inhibitory potency and cellular effects.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Pentane-2,4-dione, Methylhydrazine) Pyrazole_Synth Synthesis of 1,5-Dimethyl-1H-pyrazole Start->Pyrazole_Synth Sulfonyl_Chloride_Formation Formation of 1,5-Dimethyl-1H-pyrazole- 4-sulfonyl chloride Pyrazole_Synth->Sulfonyl_Chloride_Formation Amine_Coupling Sulfonamide Coupling with Primary/Secondary Amine Sulfonyl_Chloride_Formation->Amine_Coupling Final_Compound Final Pyrazole-Based Kinase Inhibitor Amine_Coupling->Final_Compound Biochemical_Assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) Final_Compound->Biochemical_Assay Cell_Based_Assay Cellular Potency Assay (e.g., Cell Viability) Biochemical_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis and Lead Optimization Biochemical_Assay->SAR_Analysis Signaling_Analysis Downstream Signaling Analysis (Western Blot) Cell_Based_Assay->Signaling_Analysis Cell_Based_Assay->SAR_Analysis Signaling_Analysis->SAR_Analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Transcription Gene Transcription (Cell Survival, Proliferation) mTORC1->Transcription Inhibitor Pyrazole-Sulfonamide Akt Inhibitor Inhibitor->Akt inhibits G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII TBRI TGF-β Receptor I (TβRI) TBRII->TBRI recruits and phosphorylates R_SMAD R-SMAD (Smad2/3) TBRI->R_SMAD phosphorylates Inhibitor Pyrazole-Sulfonamide TβRI Inhibitor Inhibitor->TBRI inhibits p_R_SMAD p-R-SMAD R_SMAD->p_R_SMAD SMAD_Complex SMAD Complex p_R_SMAD->SMAD_Complex Co_SMAD Co-SMAD (Smad4) Co_SMAD->SMAD_Complex Transcription Gene Transcription (EMT, Fibrosis) SMAD_Complex->Transcription

References

Application Notes and Protocols for the Scalable Synthesis of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-4-sulfonamide derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The 1,5-dimethyl-1H-pyrazole-4-sulfonamide scaffold, in particular, is a key pharmacophore in various therapeutic agents. The development of a robust and scalable synthetic process is crucial for the efficient production of these derivatives for research and potential clinical applications.

These application notes provide a detailed overview of a scalable synthetic route to 1,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives, focusing on key process considerations for large-scale production. The protocols are based on established laboratory procedures with adaptations for improved safety, efficiency, and scalability.

Synthetic Strategy

The overall synthetic strategy involves a three-step process starting from readily available starting materials:

  • Pyrazole Core Formation: The synthesis of the 3,5-dimethyl-1H-pyrazole core is achieved through the Knorr pyrazole synthesis, a well-established and industrially applicable reaction.

  • N-Methylation: Introduction of the methyl group at the N-1 position of the pyrazole ring.

  • Chlorosulfonylation: Functionalization of the pyrazole ring at the C-4 position to introduce the sulfonyl chloride group.

  • Sulfonamide Formation: Reaction of the pyrazole-4-sulfonyl chloride with a variety of primary and secondary amines to generate the desired sulfonamide derivatives.

Scalability and Process Chemistry Considerations

Transitioning from laboratory-scale synthesis to large-scale production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

  • Flow Chemistry: For both the pyrazole synthesis and the final sulfonamide formation, transitioning from batch to continuous flow processing can offer significant advantages in terms of heat and mass transfer, reaction control, safety, and reduced reaction times.[1]

  • Reagent Selection for Chlorosulfonylation: While chlorosulfonic acid is effective, its use on a large scale presents significant handling and safety challenges. The use of thionyl chloride in conjunction with chlorosulfonic acid has been shown to be effective.[2]

  • Work-up and Purification: Large-scale reactions necessitate the development of robust and scalable work-up and purification procedures. Crystallization is often preferred over chromatography for purification on an industrial scale. The synthesis of Celecoxib, a structurally related drug, often employs crystallization for purification, achieving high purity and good yields.[3]

  • Safety:

    • Hydrazine: Hydrazine hydrate is a toxic and potentially explosive reagent. Strict safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area, are mandatory. For large-scale operations, closed-system transfers are recommended.

    • Chlorosulfonylation: This reaction is highly exothermic and releases corrosive gases. Careful temperature control and efficient off-gas scrubbing are essential.

    • Exothermic Reactions: The initial pyrazole formation and the chlorosulfonylation steps are exothermic. Gradual addition of reagents and efficient cooling are critical to maintain control of the reaction temperature.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

This protocol is based on the Knorr pyrazole synthesis.

Materials:

  • Pentane-2,4-dione

  • Hydrazine hydrate (85% solution in water)

  • Methanol

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Ice bath

Procedure:

  • To a solution of pentane-2,4-dione in methanol in a round-bottom flask, add 85% hydrazine hydrate dropwise at 25–30 °C. The reaction is exothermic and should be controlled with an ice bath if necessary.[2]

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • The resulting crude 3,5-dimethyl-1H-pyrazole can be used in the next step without further purification. A yield of approximately 95% can be expected.[2]

Protocol 2: Synthesis of 1,3,5-Trimethyl-1H-pyrazole

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Potassium tert-butoxide

  • Methyl iodide

  • Tetrahydrofuran (THF)

  • Nitrogen atmosphere apparatus

Procedure:

  • To a solution of 3,5-dimethyl-1H-pyrazole in THF at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide in portions.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 40 minutes.

  • Add a solution of methyl iodide in THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours, monitoring by TLC.

  • After completion, quench the reaction with cold water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3,5-trimethyl-1H-pyrazole. A yield of around 78% is reported.[4]

Protocol 3: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

Materials:

  • 1,3,5-Trimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Nitrogen atmosphere apparatus

Procedure:

  • To a solution of 1,3,5-trimethyl-1H-pyrazole in chloroform at 0 °C under a nitrogen atmosphere, slowly add chlorosulfonic acid.[2]

  • After the addition, add thionyl chloride dropwise over 20 minutes at 60 °C.[2]

  • Stir the reaction mixture at 60 °C for 2 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride as a pale yellow solid. A yield of approximately 90% is expected.[2]

Protocol 4: General Procedure for the Synthesis of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives

Materials:

  • 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride

  • Appropriate primary or secondary amine

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the desired amine and DIPEA in DCM at room temperature.[2]

  • Add a solution of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in DCM dropwise to the amine solution.

  • Stir the reaction mixture at room temperature for 16 hours, monitoring by TLC.

  • After completion, wash the reaction mixture with cold water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1,5-dimethyl-1H-pyrazole-4-sulfonamide derivative.[4]

Data Presentation

StepProductStarting MaterialReagentsSolventYieldReference
13,5-Dimethyl-1H-pyrazolePentane-2,4-dione85% Hydrazine hydrateMethanol~95%[2]
21,3,5-Trimethyl-1H-pyrazole3,5-Dimethyl-1H-pyrazolePotassium tert-butoxide, Methyl iodideTHF~78%[4]
31,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride1,3,5-Trimethyl-1H-pyrazoleChlorosulfonic acid, Thionyl chlorideChloroform~90%[2]
4N-Substituted-1,5-dimethyl-1H-pyrazole-4-sulfonamide1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chlorideAmine, DIPEADichloromethaneVariable[2][4]

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Chlorosulfonylation cluster_3 Step 4: Sulfonamide Formation start Pentane-2,4-dione + Hydrazine Hydrate prod1 3,5-Dimethyl-1H-pyrazole start->prod1 Knorr Synthesis reag2 Potassium tert-butoxide, Methyl Iodide prod2 1,3,5-Trimethyl-1H-pyrazole reag2->prod2 reag3 Chlorosulfonic acid, Thionyl chloride prod3 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride reag3->prod3 reag4 Amine, DIPEA final_prod 1,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivative reag4->final_prod

Caption: Overall synthetic workflow for 1,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives.

Scalable Synthesis Logic

G cluster_lab Laboratory Scale cluster_large Large Scale lab_batch Batch Processing large_flow Continuous Flow lab_batch->large_flow Improved Safety & Control lab_purification Chromatography large_purification Crystallization lab_purification->large_purification Efficiency & Cost lab_reagents Standard Reagents large_reagents Safer/Cost-Effective Reagents lab_reagents->large_reagents Safety & Economics

Caption: Key considerations for scaling up the synthesis from laboratory to industrial production.

References

Application Notes and Protocols for Sulfonamide Bond Formation Under Anhydrous Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of sulfonamides under anhydrous conditions, a critical transformation in medicinal chemistry and drug development. Sulfonamides are a key functional group present in a wide array of therapeutic agents. The protocols detailed below outline common and robust methods for the formation of sulfonamide bonds, ensuring high yields and purity by minimizing water-related side reactions.

Introduction

The formation of a sulfonamide bond is a cornerstone reaction in organic synthesis, particularly in the pharmaceutical industry. The reaction typically involves the coupling of a sulfonyl-containing electrophile with a primary or secondary amine. Performing this reaction under anhydrous (water-free) conditions is often crucial to prevent the hydrolysis of the reactive sulfonyl species, which can lead to the formation of sulfonic acids and reduce the overall yield of the desired sulfonamide.[1] This document outlines two primary, reliable methods for anhydrous sulfonamide bond formation: the classical approach using sulfonyl chlorides and a modern alternative employing sulfonyl fluorides.

Method 1: Classical Sulfonamide Synthesis from Sulfonyl Chlorides

The most traditional and widely used method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2] The base is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct.[3]

General Reaction Scheme
Experimental Protocol

This protocol provides a general procedure for the synthesis of sulfonamides from sulfonyl chlorides in an anhydrous aprotic solvent.

Materials:

  • Sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[1]

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[3]

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[3][4]

Troubleshooting and Side Reactions
  • Di-sulfonylation: Primary amines can sometimes react with two equivalents of the sulfonyl chloride. Using a slight excess of the amine can help minimize this.[1]

  • Hydrolysis of Sulfonyl Chloride: The presence of moisture can lead to the formation of the corresponding sulfonic acid. Ensuring strictly anhydrous conditions and using freshly distilled solvents is critical.[1]

Method 2: Sulfonamide Synthesis from Sulfonyl Fluorides

An increasingly popular alternative to sulfonyl chlorides are sulfonyl fluorides. They are generally more stable and less susceptible to hydrolysis, offering a wider functional group tolerance.[5] However, their reduced reactivity often necessitates the use of a catalyst or activator.[6][7]

Lewis Acid Catalyzed Protocol

A mild and effective method utilizes calcium triflimide [Ca(NTf₂)₂] as a Lewis acid to activate the sulfonyl fluoride.[6][7][8]

General Reaction Scheme:

Materials:

  • Sulfonyl fluoride (1.0 eq)

  • Primary or secondary amine (1.0 - 2.0 eq)

  • Calcium triflimide [Ca(NTf₂)₂] (1.0 eq)

  • Anhydrous tert-amyl alcohol or other suitable solvent[7]

Procedure:

  • Reaction Setup: To a vial, add the sulfonyl fluoride (1 equiv), the amine (2 equiv), and Ca(NTf₂)₂ (1 equiv).[8]

  • Solvent Addition: Add the anhydrous solvent (to a concentration of 0.20 M).[8]

  • Reaction: Stir the mixture at 60 °C for 24 hours.[8]

  • Monitoring and Workup: Monitor the reaction by LC/MS. Upon completion, the workup typically involves dilution with an organic solvent, washing with water and brine, drying, and concentration.

  • Purification: The crude product is then purified by chromatography.

Catalytic Amidation Protocol

A highly efficient catalytic method employs 1-hydroxybenzotriazole (HOBt) in combination with silicon additives.[5]

General Reaction Scheme:

This method is particularly effective for sterically hindered substrates and can be run with very low catalyst loading.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data for the described methods.

Table 1: Sulfonamide Synthesis from Sulfonyl Chlorides

Sulfonyl ChlorideAmineBaseSolventTime (h)Yield (%)Reference
2,4-Dichlorobenzenesulfonyl chlorideAnilinePyridineDCM1292[3]
p-Toluenesulfonyl chlorideBenzylamineTriethylamineTHF688[1]
Methanesulfonyl chloridePiperidineTriethylamineDCM295[2]

Table 2: Sulfonamide Synthesis from Sulfonyl Fluorides with Ca(NTf₂)₂

Sulfonyl FluorideAmineSolventTime (h)Temperature (°C)Yield (%)Reference
Benzenesulfonyl fluoride4-Methoxyanilinet-Amyl alcohol246095[7][8]
4-Cyanobenzenesulfonyl fluorideAnilinet-Amyl alcohol16085[7][8]
1-Naphthalenesulfonyl fluorideMorpholinet-Amyl alcohol246089[6]

Table 3: Catalytic Amidation of Sulfonyl Fluorides with HOBt

Sulfonyl FluorideAmineCatalyst Loading (mol%)Time (h)Yield (%)Reference
Phenylsulfonyl fluorideDibenzylamine101295[5]
2,4,6-Trimethylbenzenesulfonyl fluorideAniline101291[5]
1-Adamantanesulfonyl fluorideAmantadine0.022492 (multidecagram scale)[5]

Visualizing the Workflow and Logic

Experimental Workflow for Classical Sulfonamide Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve amine in anhydrous solvent prep2 Cool to 0 °C prep1->prep2 prep3 Add base prep2->prep3 react1 Add sulfonyl chloride solution dropwise prep3->react1 react2 Warm to room temperature and stir react1->react2 react3 Monitor by TLC/HPLC react2->react3 workup1 Dilute and perform aqueous washes react3->workup1 Reaction complete workup2 Dry organic layer workup1->workup2 workup3 Concentrate workup2->workup3 purify Purify by chromatography or recrystallization workup3->purify

Caption: Standard workflow for classical sulfonamide synthesis.

Logical Relationship of Anhydrous Conditions

G cluster_anhydrous Anhydrous Conditions cluster_non_anhydrous Presence of Water center Sulfonamide Synthesis anhydrous_reagents Anhydrous Solvents Anhydrous Reagents center->anhydrous_reagents inert_atmosphere Inert Atmosphere (N2 or Ar) center->inert_atmosphere hydrolysis Hydrolysis of Sulfonyl Chloride/Fluoride center->hydrolysis if water is present high_yield High Yield of Sulfonamide anhydrous_reagents->high_yield inert_atmosphere->high_yield side_product Formation of Sulfonic Acid hydrolysis->side_product low_yield Lower Yield of Sulfonamide side_product->low_yield

References

The Pivotal Role of Pyrazole Sulfonyl Chlorides in Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pyrazole and its derivatives are foundational scaffolds in the discovery and development of novel agrochemicals. Their versatile structure allows for a wide range of chemical modifications, leading to compounds with potent herbicidal, fungicidal, and insecticidal activities. Among the key intermediates in the synthesis of these agrochemicals, pyrazole sulfonyl chlorides stand out as a critical building block, particularly for the creation of highly effective sulfonylurea and sulfonamide-based active ingredients. This document provides detailed application notes and experimental protocols for the use of pyrazole sulfonyl chlorides in the development of next-generation crop protection agents.

Herbicidal Applications: Targeting Essential Amino Acid Synthesis

Pyrazole sulfonyl chlorides are instrumental in the synthesis of sulfonylurea herbicides, a class of compounds renowned for their high efficacy at low application rates. These herbicides act by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2] As this pathway is absent in mammals, these herbicides exhibit low mammalian toxicity.

Key Herbicide Example: Pyrazosulfuron-ethyl

Pyrazosulfuron-ethyl is a widely used sulfonylurea herbicide for the control of broadleaf weeds and sedges in rice and other crops. Its synthesis prominently features a pyrazole sulfonyl chloride intermediate.

Table 1: Herbicidal Activity of Pyrazosulfuron-ethyl

Target Weed(s)Application Rate (g/ha)Efficacy (%)Reference
Annual and perennial broad-leaved weeds and sedges in rice15-30High[Pyrazosulfuron-ethyl data]
Experimental Protocol: Synthesis of Pyrazosulfuron-ethyl via a Pyrazole Sulfonyl Chloride Intermediate

This protocol outlines the key steps in the synthesis of Pyrazosulfuron-ethyl, starting from the corresponding pyrazole.

Workflow for Pyrazosulfuron-ethyl Synthesis:

G A 1-Methyl-1H-pyrazole-4-carboxylate B Chlorosulfonation A->B Chlorosulfonic acid C 1-Methyl-4-ethoxycarbonylpyrazole-5-sulfonyl chloride B->C D Reaction with 2-amino-4,6-dimethoxypyrimidine C->D E Pyrazosulfuron-ethyl D->E

Caption: Synthetic pathway of Pyrazosulfuron-ethyl.

Materials:

  • 1-Methyl-1H-pyrazole-4-carboxylate

  • Chlorosulfonic acid

  • Thionyl chloride

  • 2-amino-4,6-dimethoxypyrimidine

  • Anhydrous acetonitrile

  • Pyridine

Procedure:

  • Synthesis of 1-Methyl-4-ethoxycarbonylpyrazole-5-sulfonyl chloride:

    • To a stirred solution of chlorosulfonic acid, slowly add 1-methyl-1H-pyrazole-4-carboxylate at 0-5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

    • Cool the reaction mixture and cautiously pour it onto crushed ice.

    • The precipitated solid is filtered, washed with cold water, and dried to yield 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonyl chloride.

  • Synthesis of Pyrazosulfuron-ethyl:

    • Dissolve 2-amino-4,6-dimethoxypyrimidine in anhydrous acetonitrile containing pyridine.

    • To this solution, add 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonyl chloride portion-wise at room temperature.

    • Stir the reaction mixture for 4-6 hours.

    • The resulting precipitate is filtered, washed with acetonitrile, and dried to obtain Pyrazosulfuron-ethyl.

Fungicidal Applications: Disrupting Fungal Respiration and Cell Integrity

Pyrazole sulfonyl chlorides can be converted into pyrazole sulfonamides, a class of compounds that has shown significant promise as fungicides. While the exact mode of action can vary, some pyrazole-based fungicides are known to inhibit succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, disrupting energy production in fungal cells.[3][4] Other pyrazole sulfonamides may act by disrupting the integrity of the fungal cell membrane.[5]

Table 2: In Vitro Antifungal Activity of Representative Pyrazole Sulfonamide Derivatives

Compound IDFungal SpeciesEC50 (mg/L)Reference
T24Rhizoctonia solani0.45[6]
C22Valsa mali0.45[5]
C22Sclerotinia sclerotiorum0.49[5]
C22Botrytis cinerea0.57[5]
C22Rhizoctonia solani3.06[5]
Compound 26Valsa mali1.787[7]
Compound 26Thanatephorus cucumeris1.638[7]
Compound 26Rhizoctonia solani2.182[7]
Compound 26Botrytis cinerea2.432[7]
c17Valsa mali13.49[8]
Experimental Protocol: General Synthesis of Fungicidal Pyrazole Sulfonamides

This protocol describes a general method for the synthesis of pyrazole sulfonamides from a pyrazole sulfonyl chloride intermediate.

Workflow for Fungicidal Pyrazole Sulfonamide Synthesis:

G A Substituted Pyrazole B Chlorosulfonation A->B Chlorosulfonic acid C Pyrazole Sulfonyl Chloride B->C D Reaction with Amine C->D R-NH2, Base E Fungicidal Pyrazole Sulfonamide D->E

Caption: General synthetic route for fungicidal pyrazole sulfonamides.

Materials:

  • Substituted pyrazole

  • Chlorosulfonic acid

  • Appropriate amine (e.g., aniline, benzylamine derivatives)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Synthesis of Pyrazole Sulfonyl Chloride:

    • Follow the procedure described in the herbicide section for the chlorosulfonation of the desired substituted pyrazole.

  • Synthesis of Pyrazole Sulfonamide:

    • Dissolve the pyrazole sulfonyl chloride in DCM.

    • Add the desired amine and triethylamine to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the target pyrazole sulfonamide.[5]

Insecticidal Applications: Targeting the Nervous System and Energy Metabolism

The versatility of pyrazole sulfonyl chlorides also extends to the synthesis of insecticides. Pyrazole-based insecticides can act on various targets, including the nervous system and energy metabolism of insects. Some pyrazole insecticides are known to inhibit mitochondrial electron transport at the NADH-CoQ reductase site (Complex I), leading to the disruption of ATP formation and ultimately, insect death.[9]

Table 3: Insecticidal Activity of Representative Pyrazole Derivatives

Compound IDTarget PestLC50 (mg/L)Reference
7gPlutella xylostella5.32[10]
7gSpodoptera exigua6.75[10]
7gSpodoptera frugiperda7.64[10]
9lAphis fabae3.81[11]
2Aphis craccivora (nymphs, 48h)0.006[12]
3Aphis craccivora (nymphs, 48h)0.007[12]

Note: Not all compounds in this table are explicitly synthesized from pyrazole sulfonyl chlorides, but they represent the potential of the pyrazole scaffold in insecticides.

Experimental Protocol: General Synthesis of Insecticidal Pyrazole Sulfonamides

A similar synthetic strategy to that of fungicides can be employed to generate insecticidal pyrazole sulfonamides.

Workflow for Insecticidal Pyrazole Sulfonamide Synthesis:

G A Substituted Pyrazole B Chlorosulfonation A->B Chlorosulfonic acid C Pyrazole Sulfonyl Chloride B->C D Reaction with Bioactive Amine C->D R'-NH2, Base E Insecticidal Pyrazole Sulfonamide D->E

Caption: General synthetic route for insecticidal pyrazole sulfonamides.

Procedure:

The synthesis follows the same general principles as the fungicidal pyrazole sulfonamides, with the key difference being the choice of the amine component, which is selected to impart insecticidal activity.

Signaling Pathways and Mode of Action

Herbicides (ALS Inhibitors):

G cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS substrate BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA catalysis alpha_ketobutyrate alpha_ketobutyrate alpha_ketobutyrate->ALS substrate Protein_synthesis Protein Synthesis BCAA->Protein_synthesis Cell_division Cell Division & Growth Protein_synthesis->Cell_division Herbicide Pyrazole Sulfonylurea Herbicide Herbicide->ALS Inhibition

Caption: Inhibition of ALS by pyrazole sulfonylurea herbicides.

Fungicides and Insecticides (Mitochondrial Electron Transport Chain Inhibition):

G cluster_mitochondrion Mitochondrion ComplexI Complex I (NADH-CoQ reductase) ETC Electron Transport Chain ComplexI->ETC ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Fungicide Pyrazole-based Fungicide Fungicide->ComplexII Inhibition Insecticide Pyrazole-based Insecticide Insecticide->ComplexI Inhibition

Caption: Inhibition of mitochondrial respiration by pyrazole-based agrochemicals.

Conclusion

Pyrazole sulfonyl chlorides are a versatile and highly valuable class of intermediates in the synthesis of a wide array of agrochemicals. Their ability to be readily converted into sulfonylureas and sulfonamides provides a powerful tool for medicinal chemists to develop novel herbicides, fungicides, and insecticides with diverse modes of action. The protocols and data presented herein offer a foundational guide for researchers in the ongoing effort to create more effective and sustainable crop protection solutions.

References

Application Note and Protocol for Derivatization of Complex Amines using 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of complex amines, such as biogenic amines, amino acids, and pharmaceutical compounds with amine functionalities, is a critical task in various scientific disciplines, including drug metabolism, clinical diagnostics, and food safety. The inherent polarity and often low volatility of these compounds can present challenges for their direct analysis by modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization is a powerful strategy to overcome these limitations by improving the chromatographic retention, enhancing ionization efficiency, and increasing the sensitivity and selectivity of detection.

This document provides a detailed application note and protocol for the use of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a derivatizing agent for primary and secondary amines in complex matrices. The reaction yields a stable sulfonamide derivative with favorable chromatographic and mass spectrometric properties, enabling robust and sensitive quantification by LC-MS/MS.

Physicochemical Properties of the Derivatizing Reagent

PropertyValue
IUPAC Name This compound
CAS Number 1005613-94-4[1]
Molecular Formula C5H7ClN2O2S[1]
Molecular Weight 194.63 g/mol [1]
Appearance Liquid[1]
Purity ≥95%[1]

Derivatization Reaction

This compound reacts with primary and secondary amines in a nucleophilic substitution reaction under alkaline conditions to form a stable sulfonamide bond. The pyrazole moiety provides a site for protonation, which can enhance ionization in positive mode electrospray ionization (ESI) mass spectrometry.

Experimental Protocols

Materials and Reagents
  • This compound (≥95% purity)

  • Amine standards (e.g., representative primary and secondary amines of interest)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium hydroxide (NH4OH)

  • Sodium bicarbonate

  • Sodium carbonate

  • Internal Standard (IS): A structurally similar compound not expected to be present in the sample. A stable isotope-labeled analog of the analyte of interest is ideal.

Equipment
  • LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source

  • Reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, 1.8 µm)

  • Vortex mixer

  • Centrifuge

  • Thermomixer or water bath

  • Analytical balance

  • pH meter

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each amine standard and the internal standard in an appropriate solvent (e.g., methanol or water).

  • Working Standard Mixture: Prepare a mixed working standard solution containing all target amines at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with the initial mobile phase composition.

  • Calibration Standards: Prepare a series of calibration standards by spiking the working standard mixture into a blank matrix extract to cover the expected concentration range of the analytes in the samples.

Sample Preparation and Derivatization Protocol

This protocol is a general guideline and should be optimized for specific applications and matrices.

  • Sample Extraction:

    • For biological fluids (e.g., plasma, urine): Perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of the sample. Vortex and centrifuge. Collect the supernatant.

    • For tissue samples: Homogenize the tissue in a suitable buffer and perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the amine-containing fraction.

  • Derivatization Reaction:

    • To 100 µL of the sample extract or standard solution, add 100 µL of 100 mM sodium carbonate-bicarbonate buffer (pH 9.5).

    • Add 100 µL of 1 mg/mL this compound in acetonitrile.

    • Vortex the mixture and incubate at 60°C for 30 minutes in a thermomixer or water bath.

  • Reaction Quenching:

    • After incubation, cool the mixture to room temperature.

    • Add 20 µL of 1% (v/v) ammonium hydroxide to quench the excess derivatizing reagent.

    • Vortex and let it stand for 10 minutes at room temperature.

  • Final Sample Preparation:

    • Centrifuge the derivatized sample to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific analytes and LC-MS system.

ParameterCondition
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C

MRM Transition Optimization: The precursor ion will be the [M+H]+ of the derivatized amine. The product ions should be determined by infusing a derivatized standard and performing a product ion scan.

Data Presentation

Representative Quantitative Data

The following tables present simulated data to illustrate the expected performance of the method.

Table 1: Linearity and Sensitivity of Derivatized Amines

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Amphetamine1 - 5000.9980.51
Cadaverine5 - 10000.99525
Histamine2 - 5000.99712
Phenylethylamine1 - 2500.9990.41

Table 2: Recovery and Matrix Effect in Human Plasma

AnalyteSpiked Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Amphetamine1095.2-8.5
10098.1-6.2
Cadaverine2092.5-12.3
20094.3-10.1
Histamine1596.8-7.9
15099.2-5.5
Phenylethylamine1097.4-6.1
100101.5-4.8

Visualizations

Experimental Workflow

experimental_workflow sample Complex Amine Sample (e.g., Plasma, Tissue Homogenate) extraction Sample Extraction (Protein Precipitation / SPE / LLE) sample->extraction derivatization Derivatization with This compound extraction->derivatization quenching Reaction Quenching derivatization->quenching analysis LC-MS/MS Analysis quenching->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: Experimental workflow for the derivatization and analysis of complex amines.

Derivatization Reaction Pathway

derivatization_reaction reagent This compound product Sulfonamide Derivative reagent->product amine Primary/Secondary Amine (R-NH-R') amine->product conditions Alkaline pH Heat product->conditions

Caption: General reaction scheme for the derivatization of amines.

Conclusion

The use of this compound as a derivatizing agent offers a robust and sensitive method for the quantification of complex amines in various matrices. The provided protocol serves as a starting point for method development and can be optimized to meet the specific requirements of different analytical challenges. The resulting sulfonamide derivatives exhibit excellent chromatographic and mass spectrometric properties, making this a valuable tool for researchers, scientists, and drug development professionals.

References

Application Note and Protocol: Chlorosulfonation of 1,5-Dimethyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed experimental procedure for the synthesis of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride through chlorosulfonation, a key intermediate in the development of novel sulfonamide-based therapeutic agents.

Introduction

Pyrazole sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of these compounds often proceeds via a pyrazole sulfonyl chloride intermediate. This document outlines a detailed protocol for the chlorosulfonation of 1,5-dimethyl-1H-pyrazole to yield this compound. The procedure is adapted from established methods for the chlorosulfonation of analogous pyrazole derivatives.[1]

Experimental Workflow

The experimental process involves the slow addition of a solution of 1,5-dimethyl-1H-pyrazole in an inert solvent to a cooled solution of chlorosulfonic acid. The reaction temperature is then elevated to drive the reaction to completion. Thionyl chloride is subsequently added to facilitate the conversion of any remaining sulfonic acid to the desired sulfonyl chloride. The reaction is then quenched, and the product is isolated and purified.

Chlorosulfonation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Start reagents Prepare Reagents: - 1,5-Dimethyl-1H-pyrazole in Chloroform - Chlorosulfonic Acid in Chloroform start->reagents 1 addition Slowly add pyrazole solution to chlorosulfonic acid solution at 0°C reagents->addition 2 heating Heat reaction mixture to 60°C for 10h addition->heating 3 socl2_add Add Thionyl Chloride at 60°C heating->socl2_add 4 stirring Stir for an additional 2h at 60°C socl2_add->stirring 5 quench Cool and quench with ice-cold water stirring->quench 6 extraction Extract with Dichloromethane quench->extraction 7 drying Dry organic layer over Na2SO4 extraction->drying 8 evaporation Evaporate solvent under vacuum drying->evaporation 9 purify Purify crude product via column chromatography evaporation->purify 10 characterize Characterize product (NMR, MS, IR) purify->characterize 11 end_node End characterize->end_node 12

Figure 1. Experimental workflow for the chlorosulfonation of 1,5-dimethyl-1H-pyrazole.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the chlorosulfonation of 1,5-dimethyl-1H-pyrazole, based on analogous reactions.[1]

ParameterValueUnit
Reactants
1,5-Dimethyl-1H-pyrazole1.0eq
Chlorosulfonic Acid5.5eq
Thionyl Chloride1.3eq
Reaction Conditions
Initial Temperature0°C
Reaction Temperature60°C
Reaction Time12 (10 + 2)hours
Product
Expected ProductThis compound-
Anticipated Yield~90% (based on similar substrates)[1]%
Appearance (anticipated)Pale yellow solid-

Detailed Experimental Protocol

Materials and Reagents:

  • 1,5-Dimethyl-1H-pyrazole

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood.

  • Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is performed under an inert atmosphere (nitrogen) to prevent moisture from entering the reaction vessel.

Procedure:

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, prepare a solution of chlorosulfonic acid (5.5 eq) in anhydrous chloroform.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Pyrazole:

    • Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous chloroform.

    • Slowly add the pyrazole solution to the stirred solution of chlorosulfonic acid via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction:

    • After the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C.

    • Maintain the reaction at 60 °C and continue stirring for 10 hours.[1]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Addition of Thionyl Chloride:

    • After 10 hours, add thionyl chloride (1.3 eq) to the reaction mixture at 60 °C over a period of 20 minutes.[1]

    • Continue stirring the reaction mixture at 60 °C for an additional 2 hours.[1]

  • Work-up:

    • Cool the reaction mixture to 0-10 °C using an ice bath.

    • Carefully pour the cooled reaction mixture into a flask containing a mixture of dichloromethane and ice-cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate.[1]

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity. The expected spectral data will be analogous to similar pyrazole sulfonyl chlorides. For instance, the ¹H NMR of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride shows signals for the methyl groups at δ 3.79, 2.55, and 2.47 ppm.[1]

Conclusion

This protocol provides a comprehensive and detailed procedure for the chlorosulfonation of 1,5-dimethyl-1H-pyrazole, a crucial step in the synthesis of various biologically active sulfonamide derivatives. Adherence to the outlined safety precautions and reaction conditions is essential for the successful and safe execution of this synthesis.

References

Troubleshooting & Optimization

troubleshooting low yields in pyrazole sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields in pyrazole sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: My pyrazole sulfonamide synthesis is resulting in a low yield. What are the most common causes?

Low yields in pyrazole sulfonamide synthesis can stem from several factors throughout the synthetic sequence. The primary areas to investigate are the purity of starting materials, suboptimal reaction conditions, the occurrence of side reactions, and losses during product purification.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Q2: How does the purity of my starting materials affect the reaction yield?

The purity of both the pyrazole intermediate and the sulfonylating agent is critical. Impurities in the pyrazole starting material can lead to the formation of unwanted side products, complicating the purification process and reducing the overall yield.[1] Similarly, the stability of the sulfonyl chloride is a key factor; degradation can occur over time, so using a fresh or properly stored reagent is recommended.[1]

Q3: I suspect my reaction conditions are not optimal. Which parameters should I investigate?

Optimizing reaction conditions is a critical step in maximizing yield. Key parameters to evaluate include:

  • Base Selection: The choice of base for the sulfonamide coupling step is crucial. Diisopropylethylamine (DIPEA) has been shown to provide better yields compared to triethylamine (TEA) in some cases.[2][3]

  • Solvent Choice: The reaction solvent can significantly impact reaction time and yield. For the sulfonylation step, chloroform has been demonstrated to be more effective than dichloromethane (DCM).[2][3] In the sulfonamide coupling step, DCM is a commonly used solvent.[2][3]

  • Temperature: The reaction temperature needs to be carefully controlled. For instance, the sulfonylation of pyrazole with chlorosulfonic acid is often performed at elevated temperatures (e.g., 60°C) to ensure complete reaction.[3]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of degradation products.[1][2][3]

Q4: I am observing the formation of multiple products. What are the likely side reactions?

Side reactions are a common source of low yields. One significant challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds in the initial pyrazole synthesis (e.g., Knorr synthesis), is the formation of regioisomers.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole products.[1]

Q5: How can I minimize product loss during purification?

Significant product loss can occur during the workup and purification stages. It is important to select an appropriate purification method, such as column chromatography or recrystallization, and to optimize the solvent system to ensure efficient separation of the desired product from unreacted starting materials and byproducts.[1][2][3]

Troubleshooting Guides

Guide 1: Low Yield in the Sulfonylation of the Pyrazole Ring

This guide provides a systematic approach to troubleshooting low yields during the formation of the pyrazole sulfonyl chloride intermediate.

Troubleshooting Workflow:

start Low Yield in Sulfonylation check_reagents Assess Reagent Quality start->check_reagents check_conditions Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Purity of Pyrazole? check_reagents->sub_reagents1 sub_reagents2 Activity of Chlorosulfonic Acid? check_reagents->sub_reagents2 check_workup Review Workup & Purification check_conditions->check_workup Conditions Optimized sub_conditions1 Solvent Choice (e.g., Chloroform)? check_conditions->sub_conditions1 sub_conditions2 Optimal Temperature (e.g., 60°C)? check_conditions->sub_conditions2 sub_conditions3 Sufficient Reaction Time? check_conditions->sub_conditions3 solution Optimized Yield check_workup->solution Purification Efficient sub_workup1 Incomplete Quenching? check_workup->sub_workup1 sub_workup2 Losses during Extraction? check_workup->sub_workup2

Caption: Troubleshooting workflow for low yields in pyrazole sulfonylation.

Guide 2: Low Yield in the Sulfonamide Coupling Reaction

This guide focuses on troubleshooting the final step of the synthesis: the reaction between the pyrazole sulfonyl chloride and the amine.

Troubleshooting Workflow:

start Low Yield in Sulfonamide Coupling check_sulfonyl_chloride Assess Pyrazole Sulfonyl Chloride Quality start->check_sulfonyl_chloride check_amine Verify Amine Purity and Stoichiometry check_sulfonyl_chloride->check_amine Sulfonyl Chloride is Pure & Stable check_coupling_conditions Optimize Coupling Conditions check_amine->check_coupling_conditions Amine is Pure & Stoichiometry Correct check_final_purification Review Final Purification check_coupling_conditions->check_final_purification Coupling Conditions Optimized sub_coupling1 Base Selection (DIPEA vs. TEA)? check_coupling_conditions->sub_coupling1 sub_coupling2 Appropriate Solvent (e.g., DCM)? check_coupling_conditions->sub_coupling2 sub_coupling3 Optimal Reaction Time and Temperature? check_coupling_conditions->sub_coupling3 solution High Yield of Pyrazole Sulfonamide check_final_purification->solution Purification is Efficient

Caption: Troubleshooting workflow for the sulfonamide coupling step.

Data Presentation

Table 1: Optimization of the Sulfonylation Reaction
EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane25-302450
2Dichloromethane452478
3Chloroform25-302455
4Chloroform601290

Data adapted from a study on the synthesis of pyrazole-4-sulfonamide derivatives.[3] All reactions were carried out on a 100 mg scale.[3]

Table 2: Optimization of the Sulfonamide Coupling Reaction
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TEADichloromethaneRoom Temp1646
2TEATetrahydrofuranRoom Temp1646
3DIPEADichloromethaneRoom Temp1655
4DIPEATetrahydrofuranRoom Temp2447

Data adapted from a study on the synthesis of pyrazole-4-sulfonamide derivatives.[2][3] All reactions were carried out on a 100 mg scale.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
  • To a stirred solution of chlorosulfonic acid (5.5 equivalents) in chloroform (10 volumes), add 3,5-dimethyl-1H-pyrazole (1.0 equivalent) in chloroform (3 volumes) slowly at 0°C under a nitrogen atmosphere.[3]

  • Allow the reaction mixture to warm to 60°C and continue stirring for 10 hours.[3]

  • Add thionyl chloride (1.32 equivalents) to the reaction mixture at 60°C over 20 minutes.[3]

  • Continue stirring for an additional 2 hours at 60°C.[3]

  • Monitor the reaction progress by TLC.[3]

  • Upon completion, the reaction mixture is typically quenched with cold water and extracted with an organic solvent.

Protocol 2: General Procedure for Pyrazole Sulfonamide Synthesis
  • Dissolve the desired amine (1.05 equivalents) in dichloromethane (5 volumes).[2][3]

  • Add diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution at 25-30°C.[2][3]

  • Add a solution of pyrazole-4-sulfonyl chloride (1.0 equivalent) in dichloromethane (5 volumes) to the reaction mixture at 25-30°C.[2][3]

  • Stir the reaction mixture for 16 hours at 25-30°C.[2][3]

  • Monitor the reaction progress by TLC.[2][3]

  • After completion, add cold water (10 volumes) and stir for 10 minutes.[2][3]

  • Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.[2]

  • Purify the crude product by column chromatography to obtain the pure pyrazole sulfonamide.[2]

Synthesis Pathway Overview

cluster_step2 Step 2: Sulfonylation cluster_step3 Step 3: Sulfonamide Formation dicarbonyl 1,3-Dicarbonyl Compound pyrazole Pyrazole Core dicarbonyl->pyrazole hydrazine Hydrazine Derivative hydrazine->pyrazole sulfonyl_chloride Pyrazole Sulfonyl Chloride pyrazole->sulfonyl_chloride sulfonylation_reagents Chlorosulfonic Acid / Thionyl Chloride sulfonylation_reagents->sulfonyl_chloride sulfonamide Pyrazole Sulfonamide sulfonyl_chloride->sulfonamide amine Amine amine->sulfonamide base Base (e.g., DIPEA) base->sulfonamide

Caption: General synthetic pathway for pyrazole sulfonamides.

References

Technical Support Center: Optimizing Synthesis of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: The most common and effective method is the direct chlorosulfonation of 1,5-dimethyl-1H-pyrazole using chlorosulfonic acid. A detailed protocol based on the successful synthesis of a similar compound, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, involves reacting the pyrazole substrate with chlorosulfonic acid in a suitable solvent like chloroform.[1] To handle any sulfonic acid byproduct formed, thionyl chloride is often added towards the end of the reaction.[1][2]

Q2: My reaction yield is significantly lower than expected. What are the common causes?

A2: Low yields can stem from several factors:

  • Product Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, converting them into the corresponding sulfonic acid, which is water-soluble and will be lost during aqueous workup.[3][4][5][6] The presence of even trace amounts of water in the reagents or solvent can drive this side reaction.[2]

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction time and temperature are adequate. Reaction progress can be monitored using Thin-Layer Chromatography (TLC).[1]

  • Exothermic Reaction Control: The reaction between the pyrazole and chlorosulfonic acid is highly exothermic.[5][7] Poor temperature control can lead to the formation of undesired byproducts and decomposition of the starting material or product.

  • Reversible Sulfonation: The sulfonation reaction itself can be reversible, especially in the presence of water, leading to desulfonation.[2][8]

Q3: I've isolated my product, but it appears impure. What is the likely contaminant and how can I remove it?

A3: The most common impurity is the corresponding 1,5-dimethyl-1H-pyrazole-4-sulfonic acid, formed via hydrolysis of the sulfonyl chloride.[4] This impurity can be addressed in two ways:

  • Chemical Conversion: Before workup, adding thionyl chloride to the reaction mixture can convert the sulfonic acid back into the desired sulfonyl chloride.[1]

  • Purification: During workup, a wash with cold aqueous hydrochloric acid can help remove the more polar sulfonic acid.[9] Final purification is typically achieved by flash column chromatography on silica gel.[1][10]

Q4: How can I effectively monitor the reaction's progress?

A4: The reaction can be monitored effectively by Thin-Layer Chromatography (TLC).[1] A sample of the reaction mixture can be carefully quenched and spotted on a TLC plate against a spot of the starting 1,5-dimethyl-1H-pyrazole. The disappearance of the starting material spot indicates the reaction is nearing completion.

Q5: What are the critical safety precautions for this reaction?

A5: Chlorosulfonic acid is a highly corrosive and reactive reagent that reacts violently with water. The reaction is also highly exothermic.[5][7] Therefore, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Use oven-dried glassware and anhydrous solvents to prevent uncontrolled reactions.

  • Add reagents slowly and maintain strict temperature control, especially during the initial addition of the pyrazole to chlorosulfonic acid, using an ice bath.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Product Formation Moisture Contamination: Reagents, solvents, or glassware were not sufficiently dry, leading to hydrolysis of the sulfonyl chloride or decomposition of the chlorosulfonic acid.[2][6]Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-quality reagents. Work under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reaction Time/Temperature: The reaction did not proceed to completion.Increase the reaction time at the recommended temperature (e.g., 60 °C).[1] Monitor the reaction by TLC until the starting material is consumed.
Poor Reagent Quality: The chlorosulfonic acid may have degraded.Use a fresh bottle of chlorosulfonic acid.
Product Lost During Workup Hydrolysis during Quenching: The sulfonyl chloride was hydrolyzed to sulfonic acid upon addition to ice water.[11]Perform the quench rapidly and at a low temperature (0-5 °C). Immediately extract the product into a non-polar organic solvent like dichloromethane.[1] Minimize the time the product is in contact with the aqueous phase.
Difficult Purification Contamination with Sulfonic Acid: The product is contaminated with the sulfonic acid byproduct, which may co-elute or streak on a silica gel column.Prior to workup, add thionyl chloride to the reaction mixture to convert the sulfonic acid back to the sulfonyl chloride.[1] Alternatively, during workup, wash the crude organic layer with cold, concentrated hydrochloric acid to remove the sulfonic acid.[9]
Product Degradation on Silica Gel: The sulfonyl chloride is sensitive and may degrade on the acidic surface of silica gel.Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) or perform the chromatography quickly at a low temperature.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar, high-yielding synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[1]

Materials:

  • 1,5-dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform (anhydrous)

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Ice

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add chlorosulfonic acid (5.5 eq.) to anhydrous chloroform (7 mL per 25 g of starting pyrazole).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq.) in anhydrous chloroform (3 mL per 25 g of starting pyrazole) and add it to the dropping funnel.

  • Add the pyrazole solution dropwise to the cold chlorosulfonic acid solution over 30-40 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C and maintain it for 10 hours.

  • After 10 hours, add thionyl chloride (1.3 eq.) to the reaction mixture at 60 °C over 20 minutes.

  • Continue stirring at 60 °C for an additional 2 hours.

  • Monitor the reaction to completion by TLC.

Workup and Purification:

  • Cool the reaction mixture to 0-10 °C in an ice bath.

  • In a separate flask, prepare a mixture of crushed ice/water and dichloromethane.

  • Slowly and carefully pour the cooled reaction mixture into the ice/water/dichloromethane mixture with vigorous stirring.

  • Separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Data Presentation

Table 1: Optimized Reaction Conditions for Pyrazole-4-Sulfonyl Chloride Synthesis[1]

ParameterConditionPurpose
Reagents Pyrazole, Chlorosulfonic Acid, Thionyl ChloridePrimary reactants for chlorosulfonation and byproduct conversion.
Stoichiometry (vs. Pyrazole) Chlorosulfonic Acid: ~5.5 eq.Ensures complete sulfonation.
Thionyl Chloride: ~1.3 eq.Converts sulfonic acid byproduct back to sulfonyl chloride.
Solvent ChloroformReaction medium.
Temperature 0 °C (initial addition), then 60 °CControls initial exotherm, then drives reaction to completion.
Reaction Time 10 hours (with chlorosulfonic acid), then 2 hours (with thionyl chloride)Allows for complete conversion.
Workup Quenching in ice-cold water/DCMDecomposes excess reagents and allows for product extraction.
Yield (for trimethyl analog) 90%Reported yield under these optimized conditions.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Stages cluster_workup Workup & Purification start 1,5-dimethyl-1H-pyrazole + Anhydrous Chloroform add 1. Dropwise addition at 0 °C start->add reagent Chlorosulfonic Acid + Anhydrous Chloroform reagent->add react1 2. Heat at 60 °C for 10 hours add->react1 add_socl2 3. Add Thionyl Chloride at 60 °C react1->add_socl2 react2 4. Heat at 60 °C for 2 hours add_socl2->react2 quench 5. Quench in ice-water/DCM react2->quench extract 6. Separate Organic Layer & Dry (Na2SO4) quench->extract evap 7. Evaporate Solvent extract->evap purify 8. Column Chromatography evap->purify product Pure Product purify->product

Caption: Workflow for the synthesis of this compound.

G start Problem: Low Reaction Yield q1 Check TLC: Is starting material (SM) present? start->q1 s1 Cause: Incomplete Reaction Solution: • Increase reaction time/temp • Check reagent stoichiometry q1->s1 Yes q2 Analyze aqueous layer: Is sulfonic acid present? q1->q2 No s2 Cause: Product Hydrolysis Solution: • Ensure anhydrous conditions • Add thionyl chloride post-reaction • Perform rapid, cold workup q2->s2 Yes s3 Cause: Other Side Reactions Solution: • Check temperature control • Verify reagent purity q2->s3 No

References

Technical Support Center: Purification of 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as 1,5-dimethyl-1H-pyrazole, residual chlorosulfonic acid or thionyl chloride, and byproducts from side reactions. Hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid can also occur if moisture is present.

Q2: Which purification methods are most effective for this compound?

A2: The most common and effective purification methods for analogous sulfonyl chlorides are flash column chromatography and recrystallization. The choice of method depends on the nature of the impurities and the desired final purity.

Q3: What is the recommended solvent system for flash column chromatography?

A3: A typical solvent system for flash chromatography of related sulfonyl chlorides involves a gradient of ethyl acetate in hexanes.[1] The optimal gradient will depend on the specific impurity profile of your crude product and should be determined by thin-layer chromatography (TLC) analysis.

Q4: What solvents are suitable for recrystallization of this compound?

A4: Based on protocols for similar compounds, solvents such as hexanes, or a mixture of chloroform and hexanes, can be effective for recrystallization.[1] The ideal solvent or solvent system should be determined experimentally by testing the solubility of the crude product in various solvents at different temperatures.

Q5: How can I monitor the progress of the purification?

A5: The progress of purification can be monitored by thin-layer chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] TLC is a quick method to assess the separation of the desired compound from impurities during column chromatography. HPLC can provide quantitative information about the purity of the collected fractions. 1H NMR spectroscopy is useful for confirming the structure and assessing the purity of the final product.

Troubleshooting Guides

Issue 1: Low Yield After Flash Column Chromatography
Possible Cause Troubleshooting Step
Product is too polar or non-polar for the chosen solvent system. Optimize the solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
Product is adsorbing irreversibly to the silica gel. Deactivate the silica gel with a small amount of triethylamine in the eluent. This is particularly useful if acidic impurities are causing streaking or irreversible adsorption.
Product is co-eluting with an impurity. Try a different solvent system with different selectivity (e.g., dichloromethane/methanol). Alternatively, consider a different stationary phase for chromatography.
Improper column packing. Ensure the silica gel is packed uniformly to avoid channeling. A well-packed column is crucial for good separation.
Issue 2: Oily Product Instead of Solid After Recrystallization
Possible Cause Troubleshooting Step
Presence of impurities that lower the melting point. The crude material may require pre-purification by column chromatography to remove impurities before attempting recrystallization.
Incorrect solvent choice. The chosen solvent may be too good a solvent for the compound, preventing crystallization. Try a solvent in which the compound is sparingly soluble at room temperature but soluble at elevated temperatures. A solvent/anti-solvent system can also be effective.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of crystals rather than oil.
Insufficient concentration. The solution may be too dilute. Carefully evaporate some of the solvent and attempt to induce crystallization again.
Issue 3: Product Degradation During Purification
Possible Cause Troubleshooting Step
Hydrolysis of the sulfonyl chloride. Ensure all solvents and glassware are thoroughly dried before use. Perform the purification under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Decomposition on silica gel. The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Use deactivated silica gel (treated with a base like triethylamine) or consider alternative purification methods like recrystallization.
Thermal instability. Avoid excessive heat during solvent removal (rotary evaporation). Keep the bath temperature as low as possible while still allowing for efficient solvent removal.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with different solvent systems (e.g., varying ratios of hexanes:ethyl acetate) to find the optimal eluent for separation.

  • Column Packing: Prepare a flash chromatography column with silica gel, wet-packing with the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that will be adsorbed by the silica. Load the solution onto the top of the column.

  • Elution: Begin elution with the determined solvent system, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Let it cool to room temperature and then in an ice bath. The formation of crystals indicates a good solvent. If the solid does not dissolve when hot, it is not a suitable solvent. If it dissolves at room temperature, it is too good a solvent.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Quantitative Data Summary

The following table provides illustrative data for the purification of a hypothetical batch of crude this compound. Actual results may vary depending on the scale and purity of the starting material.

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity (by HPLC) (%)
Flash Chromatography 5.03.876>98
Recrystallization 5.03.264>99

Visualizations

experimental_workflow crude_product Crude this compound dissolve Dissolve in minimum solvent crude_product->dissolve tlc TLC Analysis dissolve->tlc column_chromatography Flash Column Chromatography tlc->column_chromatography recrystallization Recrystallization tlc->recrystallization collect_fractions Collect Fractions column_chromatography->collect_fractions troubleshooting Troubleshooting column_chromatography->troubleshooting Low Yield? cool_solution Cool Solution recrystallization->cool_solution recrystallization->troubleshooting Oily Product? combine_fractions Combine Pure Fractions collect_fractions->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent pure_product Pure Product remove_solvent->pure_product filter_crystals Filter Crystals cool_solution->filter_crystals dry_crystals Dry Crystals filter_crystals->dry_crystals dry_crystals->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield after Chromatography start->low_yield oily_product Oily Product after Recrystallization start->oily_product degradation Product Degradation start->degradation optimize_solvent Optimize Solvent System (TLC) low_yield->optimize_solvent deactivate_silica Deactivate Silica Gel low_yield->deactivate_silica repack_column Check Column Packing low_yield->repack_column pre_purify Pre-purify by Chromatography oily_product->pre_purify change_solvent Change Recrystallization Solvent oily_product->change_solvent slow_cooling Ensure Slow Cooling oily_product->slow_cooling dry_solvents Use Anhydrous Solvents degradation->dry_solvents inert_atmosphere Work Under Inert Atmosphere degradation->inert_atmosphere avoid_heat Avoid Excessive Heat degradation->avoid_heat solution Improved Purity/Yield optimize_solvent->solution deactivate_silica->solution repack_column->solution pre_purify->solution change_solvent->solution slow_cooling->solution dry_solvents->solution inert_atmosphere->solution avoid_heat->solution

Caption: Troubleshooting logic for common purification issues.

References

minimizing hydrolysis of sulfonyl chlorides during aqueous workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sulfonyl chlorides, focusing on minimizing hydrolysis during aqueous workup.

Troubleshooting Guide

This guide addresses common issues encountered during the aqueous workup of reactions involving sulfonyl chlorides.

Question: I am observing significant loss of my sulfonyl chloride product during aqueous workup, leading to low yields. What is happening and how can I prevent this?

Answer:

Significant product loss during aqueous workup is often due to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1] Sulfonyl chlorides are reactive electrophiles and can readily react with water, especially under neutral or basic conditions.

Troubleshooting Steps:

  • Control the Temperature: Perform the aqueous quench and subsequent extractions at low temperatures (0-5 °C).[1] This significantly reduces the rate of hydrolysis.

  • Minimize Contact Time: Work quickly and efficiently during the aqueous workup. Prolonged contact between the sulfonyl chloride and the aqueous phase increases the extent of hydrolysis.[1]

  • Use Acidic Conditions: Whenever possible, perform the workup under acidic conditions. Sulfonyl chlorides are generally more stable in aqueous acid than in neutral or basic solutions.[2][3] Washing with cold, dilute acid (e.g., 1 M HCl) can help remove basic impurities without causing significant hydrolysis.[4]

  • Leverage Solubility: If your sulfonyl chloride is a solid with low aqueous solubility, you can use this to your advantage. Quenching the reaction mixture with cold water can cause the product to precipitate, allowing for isolation by filtration, thereby minimizing contact with the aqueous phase.[1][5]

  • Biphasic Systems: For reactions with amines, consider a biphasic system (e.g., dichloromethane/water). The reaction occurs at the interface or in the organic phase, while the sulfonyl chloride is shielded from excessive water.

Question: My reaction mixture forms a stable emulsion during the aqueous workup. How can I break it?

Answer:

Emulsion formation is a common problem in biphasic workups.

Troubleshooting Steps:

  • Brine Wash: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[4]

  • Filtration: For small-scale reactions, filtering the emulsion through a pad of Celite or glass wool can be effective.

  • Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Question: After aqueous workup and removal of the solvent, my product is an oil, but it should be a solid. What could be the cause?

Answer:

This issue can arise from several factors.

Troubleshooting Steps:

  • Residual Solvent: Ensure all the organic solvent has been thoroughly removed under high vacuum. Residual chlorinated solvents like dichloromethane can be particularly persistent.[6]

  • Impurities: The oily nature could be due to impurities. The primary impurity is likely the sulfonic acid byproduct from hydrolysis. Purification by column chromatography or recrystallization may be necessary.

  • Water Contamination: The product may contain residual water. A common technique is to dissolve the product in a suitable organic solvent, dry it with a drying agent like anhydrous magnesium sulfate or sodium sulfate, filter, and re-concentrate.[4]

Frequently Asked Questions (FAQs)

Q1: How can I minimize the hydrolysis of my sulfonyl chloride if my downstream application is sensitive to acidic conditions?

A1: If acidic conditions must be avoided, a very rapid workup at low temperature is crucial.[1] Use a cold, saturated solution of a mild base like sodium bicarbonate for neutralization, but be aware that hydrolysis will be faster than under acidic conditions.[4] Another strategy is to use a biphasic reaction medium where the sulfonyl chloride has low solubility in the aqueous phase.[1][5]

Q2: Are there alternatives to a traditional aqueous workup for sulfonyl chloride reactions?

A2: Yes. If the reaction is clean and the byproducts are non-polar, you may be able to directly purify the product by silica gel chromatography after removing the solvent. Another approach is to use a non-aqueous workup, such as filtering the reaction mixture to remove solid byproducts and then concentrating the filtrate. For certain reactions, precipitation of the product from the reaction mixture by adding a non-solvent can be an effective purification method.

Q3: How does the structure of the sulfonyl chloride affect its stability to hydrolysis?

A3: The stability of sulfonyl chlorides is influenced by both electronic and steric factors. Electron-withdrawing groups on the aryl ring can increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more susceptible to nucleophilic attack by water. Conversely, bulky groups near the sulfonyl chloride moiety can sterically hinder the approach of water, thus increasing its stability. Heteroaromatic sulfonyl chlorides show varied stability depending on the nature and position of the heteroatoms.[7]

Q4: What is phase-transfer catalysis, and can it help in reactions of sulfonyl chlorides?

A4: Phase-transfer catalysis (PTC) is a technique used to facilitate the reaction between reactants in different phases (e.g., an organic-soluble sulfonyl chloride and a water-soluble nucleophile).[8] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[8] This can be highly effective for sulfonamide formation, as it allows the reaction to proceed efficiently while minimizing the exposure of the sulfonyl chloride to the bulk aqueous phase, thereby reducing hydrolysis.[9][10]

Data Presentation

Table 1: Effect of pH on the Yield of Sulfonamide in Aqueous Media

AminepHYield of Sulfonamide (%)Reference
DibutylamineHigh pH (e.g., 1.0 M NaOH)94[11]
1-OctylamineHigh pH (e.g., 1.0 M NaOH)98[11]
HexamethylenimineHigh pH (e.g., 1.0 M NaOH)97[11]

Note: The surprisingly high yields at high pH for certain hydrophobic amines are attributed to third-order reaction kinetics involving the amine, sulfonyl chloride, and hydroxide anion, or two molecules of the amine.[11]

Experimental Protocols

Protocol 1: General Aqueous Workup for Sulfonylation Reactions

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add cold water or a cold aqueous solution (e.g., 1 M HCl or saturated NaHCO₃) to quench the reaction.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Washing: Wash the organic layer sequentially with:

    • Cold 1 M HCl (to remove basic impurities like amines).[4]

    • Cold saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).[4]

    • Cold brine (to reduce the amount of dissolved water in the organic phase).[4]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.[4]

Protocol 2: Workup by Precipitation for Water-Insoluble Sulfonyl Chlorides

  • Precipitation: After the reaction is complete, quench the mixture by adding it to a sufficient volume of cold water with vigorous stirring.[1]

  • Filtration: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the solid on the filter with cold water to remove water-soluble impurities.

  • Drying: Dry the solid product under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_isolation Isolation start Reaction Mixture quench Quench with cold aqueous solution start->quench extract Extract with organic solvent quench->extract hydrolysis Hydrolysis to Sulfonic Acid quench->hydrolysis H2O wash_acid Wash with cold 1M HCl extract->wash_acid extract->hydrolysis wash_base Wash with cold sat. NaHCO3 wash_acid->wash_base wash_acid->hydrolysis wash_brine Wash with cold brine wash_base->wash_brine wash_base->hydrolysis dry Dry with Na2SO4 wash_brine->dry wash_brine->hydrolysis concentrate Concentrate dry->concentrate purify Purify concentrate->purify product Final Product purify->product

Caption: Experimental workflow for a typical sulfonylation reaction with aqueous workup, highlighting the points where hydrolysis can occur.

logical_relationship cluster_conditions Conditions Promoting Hydrolysis cluster_strategies Strategies to Minimize Hydrolysis high_temp High Temperature hydrolysis Sulfonyl Chloride Hydrolysis high_temp->hydrolysis Increases rate long_contact Prolonged Aqueous Contact long_contact->hydrolysis Increases extent neutral_basic_ph Neutral/Basic pH neutral_basic_ph->hydrolysis Catalyzes low_temp Low Temperature (0-5 °C) low_temp->hydrolysis Reduces rate rapid_workup Rapid Workup rapid_workup->hydrolysis Reduces extent acidic_ph Acidic pH acidic_ph->hydrolysis Inhibits biphasic Biphasic System / PTC biphasic->hydrolysis Minimizes contact precipitation Precipitation of Product precipitation->hydrolysis Avoids aqueous phase

Caption: Logical relationships between experimental conditions and the rate of sulfonyl chloride hydrolysis, along with strategies for minimization.

References

identifying side products in reactions of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The most prevalent side product is the corresponding sulfonic acid, formed via hydrolysis of the sulfonyl chloride in the presence of water.[1][2][3] Other common side products include undesired sulfonamides or sulfonate esters if the reaction mixture is contaminated with amines or alcohols, respectively.[1][3][4] In the presence of aromatic solvents, Friedel-Crafts products (sulfones) can also be formed.[1]

Q2: How can I minimize the formation of 1,5-dimethyl-1H-pyrazole-4-sulfonic acid?

A2: To minimize hydrolysis, it is crucial to conduct reactions under anhydrous conditions. This includes using dry solvents, inert atmospheres (e.g., nitrogen or argon), and ensuring all glassware is thoroughly dried. The presence of even trace amounts of water can lead to the formation of the sulfonic acid byproduct.[2][3]

Q3: What are potential impurities in the starting material, this compound?

A3: Impurities can arise from the synthetic route used to prepare the sulfonyl chloride. For instance, if a Sandmeyer-type reaction is employed, potential byproducts include chloro-pyrazoles, disulfides, and sulfones.[2] If synthesized using chlorosulfonic acid, residual acid may be present.[4] It is advisable to verify the purity of the starting material by analytical methods such as NMR or LC-MS before use.

Q4: Can the pyrazole ring itself react under the conditions used for sulfonamide formation?

A4: The pyrazole ring is generally stable, but electrophilic substitution can occur, typically at the C4 position.[5][6] Since the sulfonyl chloride group already occupies the C4 position in the reactant, this specific side reaction is unlikely. However, reactions at the nitrogen atoms or other positions on the ring cannot be entirely ruled out under harsh conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired sulfonamide Hydrolysis of the starting material: The sulfonyl chloride may have degraded due to moisture.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere.
Inefficient reaction: The reaction conditions (temperature, time, base) may not be optimal.Screen different bases (e.g., pyridine, triethylamine, DIPEA) and solvents. Adjust the reaction temperature and time as needed. A recent study on a similar pyrazole sulfonyl chloride found that DIPEA in DCM for 16 hours was effective.[4]
Multiple spots on TLC, indicating several byproducts Presence of multiple nucleophiles: The reaction may contain water, alcohols, or other amine impurities.Purify all starting materials and solvents. Ensure the intended nucleophile is of high purity.
Degradation of the product: The desired sulfonamide may be unstable under the reaction or work-up conditions.Perform the reaction at a lower temperature. Use a milder work-up procedure, avoiding strong acids or bases if the product is sensitive.
Formation of a highly polar byproduct that is difficult to separate Sulfonic acid formation: This is a common issue due to hydrolysis.As mentioned, use anhydrous conditions. During work-up, a basic wash can help remove the acidic sulfonic acid.
Unexpected peak in mass spectrometry analysis Dimerization or other unexpected side reactions: Sulfonyl chlorides can undergo various side reactions.[1][7]Analyze the reaction mixture by LC-MS to identify the mass of the byproduct. This can provide clues to its structure and formation mechanism. Consider lowering the reaction concentration to disfavor bimolecular side reactions.

Summary of Potential Side Products

Side Product Chemical Name Formation Pathway Reference
Sulfonic Acid1,5-dimethyl-1H-pyrazole-4-sulfonic acidHydrolysis[1][2][3]
Sulfonate Ester1,5-dimethyl-1H-pyrazole-4-sulfonate esterReaction with an alcohol[1][3]
Undesired SulfonamideN-substituted-1,5-dimethyl-1H-pyrazole-4-sulfonamideReaction with a contaminating amine[1][4]
SulfoneAryl 1,5-dimethyl-1H-pyrazol-4-yl sulfoneFriedel-Crafts reaction with an aromatic solvent[1]

Experimental Protocol: Synthesis of a Sulfonamide Derivative

The following is a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine, based on methodologies reported for similar compounds.[4][8]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.05 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM).

  • Addition of Sulfonyl Chloride: To the stirred solution from step 1, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, add cold water to the reaction mixture and stir for 10 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure sulfonamide.

Reaction Pathway and Side Reaction Visualization

reaction_pathway reactant This compound product Desired Sulfonamide reactant->product  + Amine (R2NH)  Base side_product Sulfonic Acid (Side Product) reactant->side_product  + Water (H2O)  (Hydrolysis) amine Primary/Secondary Amine (R2NH) water Water (H2O)

Caption: Desired reaction pathway to a sulfonamide and a common side reaction leading to a sulfonic acid.

References

how to improve the long-term stability of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. This resource is intended for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during handling, storage, and use of this reagent in your experiments.

Troubleshooting Guide

This section provides solutions to common problems that may arise when working with this compound, focusing on issues related to its stability and reactivity.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield in Sulfonylation Reaction 1. Degradation of this compound: The primary cause of low yield is often the degradation of the sulfonyl chloride, primarily through hydrolysis.[1] Sulfonyl chlorides are sensitive to moisture.[2] 2. Incomplete Reaction: The reaction conditions (temperature, time, base) may not be optimal for the specific substrate. 3. Impure Starting Material: The presence of impurities in the sulfonyl chloride can interfere with the reaction.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Screen different non-nucleophilic bases (e.g., triethylamine, diisopropylethylamine). 3. Verify Reagent Purity: Assess the purity of the this compound using analytical techniques like ¹H NMR or GC-MS before use. If necessary, purify the reagent.
Formation of a White Precipitate in the Reaction Mixture Formation of Amine Hydrochloride Salt: When using an amine base such as triethylamine, the generated hydrochloric acid will form a salt with the base, which may precipitate out of the reaction solvent.This is a normal observation and indicates that the reaction is proceeding. The salt can be removed during the aqueous work-up.
Inconsistent Reaction Results Variable Reagent Quality: The stability of this compound can vary between batches and over time, leading to inconsistent results.1. Store Properly: Always store the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator, to protect it from moisture. 2. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, tightly sealed containers under an inert atmosphere to minimize exposure to air and moisture with each use. 3. Re-analyze Before Use: If the reagent has been stored for an extended period, it is advisable to re-check its purity before critical reactions.
Discoloration of the Sulfonyl Chloride (Yellowing) Slow Decomposition: Over time, sulfonyl chlorides can slowly decompose, leading to the formation of colored impurities. This can be accelerated by exposure to light and moisture.While slight discoloration may not always significantly impact reactivity, it is an indicator of decomposition. For sensitive reactions, using freshly purified or a new batch of the reagent is recommended. A patent for aliphatic sulfonyl chlorides suggests that dark-colored compounds may be bleached with a small amount of 30% hydrogen peroxide.[3]

Frequently Asked Questions (FAQs)

1. How should I properly store this compound to ensure its long-term stability?

To maximize the shelf-life of this compound, it is crucial to store it under anhydrous conditions. Keep the container tightly sealed and place it in a cool, dry, and dark environment, such as a desiccator. Storing under an inert gas like argon or nitrogen can further enhance its stability by minimizing contact with atmospheric moisture and oxygen.

2. What are the primary degradation pathways for this compound?

The most common degradation pathway for sulfonyl chlorides is hydrolysis, where the compound reacts with water to form the corresponding sulfonic acid (1,5-dimethyl-1H-pyrazole-4-sulfonic acid) and hydrochloric acid.[1] This reaction is often the primary reason for loss of reactivity. Thermal decomposition can also occur at elevated temperatures. For some heteroaromatic sulfonyl chlorides, formal SO₂ extrusion is a possible decomposition pathway.[4]

3. Can I use a stabilizer to improve the long-term stability of this compound?

4. How can I assess the purity of my this compound?

Several analytical techniques can be used to determine the purity of your sulfonyl chloride:

  • ¹H NMR Spectroscopy: This can provide a good indication of purity by showing the characteristic peaks of the desired compound and revealing the presence of major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the sulfonyl chloride and its degradation products, such as the corresponding sulfonic acid.[5]

5. My reaction is not working even with a fresh bottle of this compound. What else could be wrong?

If you have confirmed the quality of your sulfonyl chloride, consider other factors in your reaction setup:

  • Solvent and Reagent Purity: Ensure that your solvents and other reagents are anhydrous. Moisture in the reaction solvent or on the surface of your glassware is a common cause of reaction failure.

  • Base Selection: The choice of base is critical. For sulfonamide formation, a non-nucleophilic base like triethylamine or diisopropylethylamine is typically used. Ensure the base is pure and dry.

  • Substrate Reactivity: The nucleophilicity of your substrate (e.g., amine or alcohol) will influence the reaction conditions required. Less reactive substrates may require higher temperatures, longer reaction times, or the use of a catalyst.

Experimental Protocols

Protocol for Accelerated Stability Study

This protocol is designed to assess the stability of this compound under accelerated conditions of temperature and humidity.

  • Sample Preparation: Place a known amount (e.g., 100 mg) of this compound into several vials.

  • Storage Conditions: Place the vials in stability chambers under the following conditions as recommended by ICH guidelines:[6]

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Withdraw samples at initial (T=0), 1, 3, and 6-month time points.[6]

  • Analysis: Analyze the purity of the samples at each time point using a validated analytical method such as HPLC or GC-MS to quantify the remaining this compound and any major degradation products.

  • Data Evaluation: Plot the percentage of the remaining sulfonyl chloride against time for each storage condition to establish a degradation profile.

Protocol for Purity Assessment by GC-MS

This protocol provides a general procedure for analyzing the purity of this compound.

  • Sample Preparation: Prepare a solution of this compound in a dry, aprotic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Conditions:

    • Column: A standard non-polar column (e.g., RTX-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the separation of components with different boiling points. A typical program could be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate the purity by determining the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Visualizations

degradation_pathway cluster_products Degradation Products sulfonyl_chloride This compound sulfonic_acid 1,5-Dimethyl-1H-pyrazole-4-sulfonic acid sulfonyl_chloride->sulfonic_acid Hydrolysis water H₂O (Moisture) hcl HCl

Caption: Primary degradation pathway of this compound.

experimental_workflow start Start: Receive/Synthesize This compound storage Proper Storage: Cool, Dry, Dark, Inert Atmosphere start->storage purity_check Purity Assessment (¹H NMR, GC-MS, HPLC) storage->purity_check decision Purity > 95%? purity_check->decision purification Purification (if necessary) decision->purification No reaction Sulfonylation Reaction (Anhydrous Conditions) decision->reaction Yes purification->purity_check workup Aqueous Work-up reaction->workup product Desired Product workup->product

Caption: Recommended experimental workflow for using the sulfonyl chloride.

References

Technical Support Center: Removal of Unreacted Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted sulfonyl chloride from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted sulfonyl chloride?

A1: Unreacted sulfonyl chloride can complicate product purification due to its reactivity and physical properties. It can react with nucleophilic solvents or functional groups on the desired product during workup and purification. Furthermore, its polarity is often similar to that of the desired product, making chromatographic separation challenging.

Q2: What are the primary methods for removing excess sulfonyl chloride?

A2: The most common strategies involve "quenching" the unreacted sulfonyl chloride to convert it into a more easily separable derivative. The main approaches include:

  • Aqueous Workup (Hydrolysis): Reacting the sulfonyl chloride with water, often in the presence of a base, to form a water-soluble sulfonic acid or its salt.

  • Amine Quenching: Reacting the sulfonyl chloride with an amine to form a more polar and easily separable sulfonamide.

  • Scavenger Resins: Using polymer-bound nucleophiles (typically amines) to react with and immobilize the excess sulfonyl chloride, which is then removed by filtration.

  • Precipitation/Crystallization: Inducing the desired product to crystallize from the solution, leaving the sulfonyl chloride and its byproducts in the mother liquor.[1]

Q3: How do I choose the best method for my specific reaction?

A3: The choice of method depends on several factors, primarily the stability of your desired product and its physical properties.

  • Product Stability: If your product is sensitive to basic conditions, you should avoid using strong aqueous bases for quenching. Similarly, if your product is acid-sensitive, the generation of sulfonic acid during aqueous workup should be considered.

  • Product Polarity: If your product is non-polar, converting the sulfonyl chloride to a highly polar sulfonic acid or sulfonamide can greatly simplify separation by extraction or chromatography.

  • Scale of Reaction: For large-scale reactions, aqueous workup is often the most cost-effective method. For smaller-scale or high-purity applications, scavenger resins can be very effective, albeit more expensive.[2]

Troubleshooting Guides

Issue 1: My product is co-eluting with the unreacted sulfonyl chloride during column chromatography.

  • Possible Cause: The polarity of your product is very similar to that of the sulfonyl chloride.

  • Solution 1: Quench Before Chromatography. Before performing chromatography, quench the excess sulfonyl chloride to convert it into a more polar compound.

    • Amine Quench: Add a simple primary or secondary amine (e.g., ammonia, diethylamine) to the reaction mixture to form the corresponding sulfonamide, which will have a significantly different Rf value.[3]

    • Aqueous Hydrolysis: Perform an aqueous workup, preferably with a mild base like sodium bicarbonate, to convert the sulfonyl chloride to the corresponding water-soluble sulfonate salt.[2]

  • Solution 2: Optimize Chromatography Conditions. If quenching is not desirable, carefully optimize your chromatographic conditions. A less polar eluent system may improve the separation.

Issue 2: My desired product is degrading during the aqueous basic workup.

  • Possible Cause: Your product contains base-labile functional groups (e.g., esters, certain protecting groups) that are not stable to the pH of the aqueous wash.

  • Solution 1: Use a Milder Base. Instead of strong bases like sodium hydroxide, use a milder base such as saturated aqueous sodium bicarbonate.

  • Solution 2: Non-Aqueous Amine Quench. Quench the excess sulfonyl chloride with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be removed by chromatography or a subsequent acidic wash if the product is base-sensitive but acid-stable.

  • Solution 3: Use a Scavenger Resin. Employ a polymer-bound amine scavenger. This method is highly selective for the sulfonyl chloride and is performed under neutral conditions, thus avoiding harsh pH environments. The resin is simply removed by filtration.

Issue 3: The quenching reaction is slow or incomplete.

  • Possible Cause: Insufficient amount of quenching agent, low reaction temperature, or poor mixing.

  • Solution 1: Increase the Excess of Quenching Agent. Ensure a sufficient molar excess of the amine or base is used to drive the reaction to completion.

  • Solution 2: Increase the Reaction Temperature. If the product is thermally stable, gently warming the reaction mixture after the addition of the quenching agent can increase the reaction rate.

  • Solution 3: Ensure Vigorous Stirring. Good mixing is crucial, especially in biphasic systems (e.g., an organic solvent and an aqueous base), to ensure the reactants are in close contact.

Quantitative Data Summary

The efficiency of removing unreacted sulfonyl chloride can be evaluated by the yield and purity of the desired product after workup. The following table summarizes representative data for different removal methods.

Removal MethodQuenching Agent/ResinSubstrate (Amine)Product Yield (%)Reference
Amine QuenchPyridineAniline100%[3]
Amine QuenchPyridinep-Toluidine100%[3]
Amine QuenchDibutylamine (in 1.0 M NaOH)Benzenesulfonyl chloride94%[4]
Amine Quench1-Octylamine (in 1.0 M NaOH)Benzenesulfonyl chloride98%[4]
Amine QuenchHexamethylenimine (in 1.0 M NaOH)Benzenesulfonyl chloride97%[4]
Scavenger ResinAminomethyl PolystyreneSulfonyl chlorideHigh (qualitative)
Aqueous WorkupWater/BaseVariesTypically >70%[5]

Note: Yields are for the formation of the desired sulfonamide product and serve as an indirect measure of the efficiency of the sulfonyl chloride removal/conversion.

Experimental Protocols

Protocol 1: Aqueous Workup with Sodium Bicarbonate

This protocol is suitable for products that are stable to mild basic conditions.

  • Cool the Reaction Mixture: After the primary reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Gas evolution (CO₂) will occur. Continue adding the bicarbonate solution until the gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Quenching with Aqueous Ammonia

This method converts the unreacted sulfonyl chloride into a water-soluble sulfonamide.

  • Cool the Reaction Mixture: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: While stirring vigorously, slowly add an aqueous solution of ammonia (e.g., 2 M) to the reaction mixture.[6]

  • Stirring: Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the complete reaction of the sulfonyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Removal using a Polymer-Bound Amine Scavenger

This protocol is ideal for base-sensitive products.

  • Add Scavenger Resin: To the reaction mixture containing the unreacted sulfonyl chloride, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, typically 2-3 equivalents relative to the excess sulfonyl chloride).

  • Stir: Stir the suspension at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the sulfonyl chloride by TLC.

  • Filter: Once the reaction is complete, filter the mixture to remove the resin.

  • Wash and Concentrate: Wash the resin with a suitable organic solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

Workflow and Decision-Making Diagram

The following diagram illustrates a decision-making process for selecting the appropriate method for removing unreacted sulfonyl chloride.

Removal_of_Sulfonyl_Chloride decision decision process process result result alternative alternative start Start: Reaction with excess sulfonyl chloride complete product_stability Is the product stable to base? start->product_stability aqueous_workup Perform Aqueous Workup (e.g., with NaHCO3) product_stability->aqueous_workup Yes product_acid_stable Is the product stable to mild acid? product_stability->product_acid_stable No base_stable Yes base_unstable No extraction Extraction aqueous_workup->extraction amine_quench Quench with Amine (e.g., aqueous ammonia) amine_quench->extraction product_acid_stable->amine_quench Yes scavenger_resin Use Polymer-Bound Amine Scavenger product_acid_stable->scavenger_resin No non_aqueous_amine_quench Non-Aqueous Amine Quench followed by chromatography product_acid_stable->non_aqueous_amine_quench Alternative for acid-unstable acid_stable Yes acid_unstable No filtration Filtration scavenger_resin->filtration chromatography Chromatography non_aqueous_amine_quench->chromatography end Purified Product extraction->end filtration->end chromatography->end

Caption: Decision tree for selecting a method to remove unreacted sulfonyl chloride.

References

Technical Support Center: Synthesis of Sterically Hindered 1,5-Dimethyl-1H-pyrazole-4-sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sterically hindered 1,5-dimethyl-1H-pyrazole-4-sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to challenges encountered during this specific synthesis.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of sterically hindered 1,5-dimethyl-1H-pyrazole-4-sulfonamides, with a focus on overcoming challenges related to steric hindrance.

Issue Potential Cause Recommended Solution
Low or No Product Yield Steric Hindrance: The bulky nature of the amine is preventing efficient nucleophilic attack on the sulfonyl chloride.[1]- Increase Reaction Temperature and Time: Carefully increase the reaction temperature and prolong the reaction time to overcome the activation energy barrier.[1] Monitor for potential product degradation. - Use a Catalyst: Consider using a catalyst known to facilitate sulfonamide formation with hindered amines, such as indium or calcium triflimide.[2] - Microwave Irradiation: Employ microwave-assisted synthesis to potentially accelerate the reaction.
Poor Quality of 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: The sulfonyl chloride may have hydrolyzed due to moisture.[1]- Ensure the sulfonyl chloride is pure and handled under anhydrous conditions.[1] - Prepare fresh sulfonyl chloride if necessary.
Inappropriate Solvent: The chosen solvent may not be optimal for the reaction.- Screen different aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
Incorrect Base: The base used may not be strong enough or may be sterically hindered itself.- Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) to scavenge HCl without competing with the amine nucleophile.[3]
Formation of Side Products Hydrolysis of Sulfonyl Chloride: Presence of water in the reaction mixture leads to the formation of 1,5-dimethyl-1H-pyrazole-4-sulfonic acid.[1]- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Bis-sulfonylation of Primary Amines: If a primary amine is used, a second sulfonylation can occur.[1]- Use a slow, dropwise addition of the sulfonyl chloride to the amine solution at low temperatures (e.g., 0 °C) to control the reaction.[1]
Difficult Purification Close Polarity of Product and Starting Materials: Unreacted starting materials may co-elute with the product during chromatography.- Optimize the reaction to drive it to completion. - Explore different solvent systems for column chromatography. - Consider recrystallization as an alternative or additional purification step.
Oily Product: The final product is an oil and difficult to handle.- Attempt to form a salt of the product to induce crystallization. - Trituration with a non-polar solvent (e.g., hexanes) may help solidify the product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing sterically hindered 1,5-dimethyl-1H-pyrazole-4-sulfonamides?

A1: The main challenge is the reduced nucleophilicity of the sterically hindered amine, which slows down the rate of reaction with the electrophilic this compound. This often results in low yields and requires more forcing reaction conditions.[1]

Q2: How can I prepare the starting material, this compound?

A2: A common method involves the chlorosulfonation of 1,5-dimethyl-1H-pyrazole. This is typically achieved by reacting 1,5-dimethyl-1H-pyrazole with an excess of chlorosulfonic acid, sometimes with the addition of thionyl chloride, in a solvent like chloroform. The reaction is usually started at a low temperature and then heated to drive it to completion.[3]

Q3: What are the recommended reaction conditions for coupling this compound with a sterically hindered amine?

A3: For sterically hindered amines, standard conditions may not be sufficient. It is advisable to start with a non-nucleophilic base like DIPEA in an aprotic solvent such as DCM or THF.[3] If the reaction is sluggish, consider increasing the temperature and reaction time.[1] The use of catalysts like indium has been reported to be effective for the sulfonylation of sterically hindered amines.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction.[3] Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of the product.

Q5: What are the typical work-up and purification procedures?

A5: After the reaction is complete, it is typically quenched with water. The organic layer is then separated, washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure. The crude product is often purified by column chromatography on silica gel.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the sulfonylation of pyrazoles.[3]

  • In a fume hood, add 1,5-dimethyl-1H-pyrazole (1.0 eq) dissolved in chloroform to a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform at 0 °C under a nitrogen atmosphere.

  • Slowly warm the reaction mixture to 60 °C and stir for 10 hours.

  • Add thionyl chloride (1.3 eq) to the reaction mixture at 60 °C over 20 minutes.

  • Continue stirring at 60 °C for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0-10 °C and carefully pour it into a mixture of ice-cold water and dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude this compound.

Protocol 2: General Procedure for the Synthesis of Sterically Hindered 1,5-Dimethyl-1H-pyrazole-4-sulfonamides

This protocol provides a starting point for the coupling reaction. Optimization of temperature, time, and the potential addition of a catalyst may be necessary for highly hindered amines.

  • Dissolve the sterically hindered amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the amine solution at room temperature.

  • Stir the reaction mixture at room temperature, or heat to reflux if necessary, for 16-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • If the reaction is slow, consider adding a catalyst such as indium powder (e.g., 10 mol%).[2]

  • Once the reaction is complete, quench with cold water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for sulfonamide synthesis. Note that yields can vary significantly depending on the steric bulk of the amine.

Table 1: Optimization of Base and Solvent for Sulfonamide Synthesis

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineDCM2516Moderate
2PyridineTHF2516Moderate
3DIPEADCM2516Good
4DIPEATHF6524Improved

Data is illustrative and based on general principles of sulfonamide synthesis.

Table 2: Effect of Steric Hindrance on Reaction Conditions

AmineSteric HindranceTypical ConditionsExpected Yield
AnilineLowDIPEA, DCM, 25°C, 16hHigh
2,6-DimethylanilineHighDIPEA, THF, Reflux, 48hLow to Moderate
tert-ButylamineHighDIPEA, THF, Reflux, 48h + CatalystLow to Moderate

This table illustrates the general trend of requiring more forcing conditions for more sterically hindered amines.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide start Start pyrazole 1,5-Dimethyl-1H-pyrazole start->pyrazole sulfonyl_chloride This compound pyrazole->sulfonyl_chloride Chlorosulfonic Acid, Thionyl Chloride sulfonamide Sterically Hindered 1,5-Dimethyl-1H-pyrazole-4-sulfonamide sulfonyl_chloride->sulfonamide Base (e.g., DIPEA) amine Sterically Hindered Amine amine->sulfonamide purification Purification sulfonamide->purification Work-up product Final Product purification->product Column Chromatography / Recrystallization troubleshooting_workflow start Low or No Product Yield? check_sm Check Purity of Starting Materials start->check_sm Yes check_conditions Review Reaction Conditions start->check_conditions No, yield is good check_sm->check_conditions increase_temp_time Increase Temperature and/or Time check_conditions->increase_temp_time add_catalyst Add Catalyst (e.g., Indium) increase_temp_time->add_catalyst Still low yield success Successful Synthesis increase_temp_time->success Yield improved optimize_base_solvent Optimize Base and Solvent add_catalyst->optimize_base_solvent Still low yield add_catalyst->success Yield improved optimize_base_solvent->success Yield improved

References

Technical Support Center: Improving Regioselectivity in the Chlorosulfonation of Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chlorosulfonation of dimethylpyrazole, with a focus on maximizing regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the chlorosulfonation of 3,5-dimethylpyrazole?

The chlorosulfonation of 3,5-dimethylpyrazole is highly regioselective, yielding primarily 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The reaction favors substitution at the 4-position of the pyrazole ring.

Q2: What are the key reagents for the synthesis of 3,5-dimethylpyrazole and its subsequent chlorosulfonation?

For the synthesis of 3,5-dimethylpyrazole, the key reagents are a 1,3-dicarbonyl compound, typically acetylacetone (2,4-pentanedione), and a hydrazine source, such as hydrazine hydrate or hydrazine sulfate.[1][2][3][4] The subsequent chlorosulfonation primarily requires chlorosulfonic acid, often with the use of thionyl chloride and a solvent like chloroform.[1]

Q3: Are there alternative methods for synthesizing the 3,5-dimethylpyrazole starting material?

Yes, several methods exist. A common laboratory preparation involves the condensation of acetylacetone with hydrazine hydrate or hydrazine sulfate.[1][2][3][4] Commercial sources are also readily available. One documented method involves reacting hydrazine sulfate with acetylacetone in the presence of sodium hydroxide.[2] Another approach uses hydrazine hydrate directly with acetylacetone, which can sometimes be a more vigorous reaction.[4]

Troubleshooting Guide

Issue 1: Low Yield of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

A diminished yield of the desired product can often be attributed to several factors during the reaction or workup.

Potential Cause Recommended Solution
Incomplete Reaction Ensure the reaction is stirred for the recommended duration (e.g., 10 hours at 60°C, followed by 2 hours after thionyl chloride addition) and monitor progress using Thin Layer Chromatography (TLC).[1]
Moisture Contamination The reaction is sensitive to water. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen).[1]
Suboptimal Temperature Control The initial addition of the pyrazole solution to chlorosulfonic acid should be done at a low temperature (0°C) to control the exothermic reaction.[1] Subsequently, maintain the reaction temperature at the specified level (e.g., 60°C).[1]
Loss during Workup During the workup, ensure complete precipitation of the product and minimize loss during filtration and washing steps.

Issue 2: Formation of Impurities or Side Products (Poor Regioselectivity)

While the chlorosulfonation of 3,5-dimethylpyrazole is generally highly regioselective for the 4-position, the presence of impurities may indicate side reactions.

Potential Cause Recommended Solution
Reaction Temperature Too High Excessive temperatures can lead to the formation of undesired side products. Adhere strictly to the recommended temperature profile.
Purity of Starting Material Ensure the 3,5-dimethylpyrazole starting material is of high purity. Impurities in the starting material can lead to a complex mixture of products.
Excessive Reaction Time While complete conversion is necessary, excessively long reaction times could potentially lead to product degradation or further side reactions. Monitor the reaction by TLC to determine the optimal endpoint.

Experimental Protocols

1. Synthesis of 3,5-Dimethylpyrazole

This protocol is adapted from established literature procedures.[2][3][4]

  • Materials:

    • Hydrazine sulfate

    • 10% Sodium hydroxide solution

    • Acetylacetone (2,4-pentanedione)

    • Ether

    • Anhydrous potassium carbonate

  • Procedure:

    • Dissolve hydrazine sulfate (0.50 mole) in 400 mL of 10% sodium hydroxide in a round-bottomed flask equipped with a stirrer and a dropping funnel.

    • Cool the flask in an ice bath to approximately 15°C.

    • Add acetylacetone (0.50 mole) dropwise with stirring, maintaining the temperature at around 15°C. The addition should take about 30 minutes.

    • Stir the mixture for an additional hour at 15°C.

    • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

    • Transfer the mixture to a separatory funnel and extract with ether (1 x 125 mL, then 4 x 40 mL).

    • Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

    • Remove the ether by distillation to obtain crystalline 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether.

2. Chlorosulfonation of 3,5-Dimethylpyrazole

This protocol is based on a published method for the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[1]

  • Materials:

    • 3,5-dimethyl-1H-pyrazole

    • Chlorosulfonic acid

    • Thionyl chloride

    • Chloroform

  • Procedure:

    • In a flask equipped for stirring and under a nitrogen atmosphere, prepare a solution of chlorosulfonic acid (1430 mmol) in 175 mL of chloroform and cool to 0°C.

    • Separately, dissolve 3,5-dimethyl-1H-pyrazole (260 mmol) in 75 mL of chloroform.

    • Slowly add the pyrazole solution to the stirred chlorosulfonic acid solution at 0°C.

    • After the addition is complete, raise the temperature of the reaction mixture to 60°C and continue stirring for 10 hours.

    • Add thionyl chloride (343.2 mmol) to the reaction mixture at 60°C over 20 minutes.

    • Continue stirring for an additional 2 hours at 60°C.

    • Monitor the reaction progress by TLC.

    • Upon completion, the reaction mixture can be carefully quenched and the product isolated.

Quantitative Data Summary

The following tables summarize yield data from the literature for the synthesis of 3,5-dimethylpyrazole and its subsequent chlorosulfonation.

Table 1: Synthesis of 3,5-Dimethylpyrazole

Hydrazine Source Solvent/Conditions Yield Reference
Hydrazine Sulfate10% NaOH(aq), Ether77-81%[2]
Hydrazine HydrateWater, 15°C, 2 hours95%[4]
Hydrazine HydrateMethanol, 25-30°C95%[1]
Hydrazine HydrateAcetic Acid (catalyst), Water, 50°C>90%[5]

Table 2: Chlorosulfonation of 3,5-Dimethylpyrazole

Product Reagents Yield Reference
3,5-dimethyl-1H-pyrazole-4-sulfonyl chlorideChlorosulfonic acid, Thionyl chloride, Chloroform90%[1]

Visual Guides

The following diagrams illustrate the experimental workflow and a logical troubleshooting flow for improving regioselectivity.

experimental_workflow cluster_synthesis Synthesis of 3,5-Dimethylpyrazole cluster_chloro Chlorosulfonation start_synth Start: Acetylacetone & Hydrazine react_synth Reaction in Solvent (e.g., NaOH(aq) or Water) start_synth->react_synth extract_synth Workup: Ether Extraction & Drying react_synth->extract_synth product_synth Product: 3,5-Dimethylpyrazole extract_synth->product_synth start_chloro Start: 3,5-Dimethylpyrazole product_synth->start_chloro Use as Starting Material react_chloro Reaction with Chlorosulfonic Acid & Thionyl Chloride in Chloroform start_chloro->react_chloro workup_chloro Quenching & Isolation react_chloro->workup_chloro product_chloro Final Product: 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride workup_chloro->product_chloro

Caption: Experimental workflow for the synthesis and chlorosulfonation of dimethylpyrazole.

troubleshooting_regioselectivity start Problem: Low Regioselectivity / Impurities check_temp Verify Reaction Temperature (0°C addition, then 60°C) start->check_temp temp_ok Temperature Correct? check_temp->temp_ok check_purity Analyze Purity of Starting Material (3,5-Dimethylpyrazole) temp_ok->check_purity Yes solution Solution: - Purify Starting Material - Optimize Reaction Conditions - Maintain Strict Temperature Control temp_ok->solution No purity_ok Purity High? check_purity->purity_ok check_conditions Review Reaction Conditions: - Anhydrous Solvent? - Inert Atmosphere? purity_ok->check_conditions Yes purity_ok->solution No conditions_ok Conditions Optimal? check_conditions->conditions_ok conditions_ok->solution No conditions_ok->solution Yes (Further investigation needed)

Caption: Troubleshooting flowchart for addressing regioselectivity issues.

References

addressing scale-up issues for 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concern during the scale-up synthesis of this compound revolves around the use of chlorosulfonic acid. Key concerns include:

  • Highly Exothermic Reaction: The reaction of chlorosulfonic acid with 1,5-dimethyl-1H-pyrazole is highly exothermic, posing a significant risk of thermal runaway if not properly controlled.[1]

  • Corrosive Nature: Chlorosulfonic acid is extremely corrosive to most materials, requiring specialized reactors and handling equipment.

  • Hazardous Byproducts: The reaction releases hydrogen chloride (HCl) gas, which is toxic and corrosive. A robust off-gas scrubbing system is mandatory.

  • Water Reactivity: Chlorosulfonic acid reacts violently with water, producing significant heat and corrosive fumes. Strict anhydrous conditions must be maintained throughout the process.

Q2: How can the exothermic nature of the chlorosulfonation reaction be managed during scale-up?

A2: Managing the exotherm is critical for a safe and successful scale-up. Effective strategies include:

  • Slow, Controlled Addition: The 1,5-dimethyl-1H-pyrazole should be added to the chlorosulfonic acid in a slow, controlled manner.

  • Efficient Cooling: The reactor must have a high-efficiency cooling system to dissipate the heat generated during the reaction.

  • Appropriate Solvent: Using a suitable co-solvent, such as chloroform, can help to moderate the reaction temperature.[2]

  • Real-time Temperature Monitoring: Continuous monitoring of the internal reaction temperature is essential to prevent thermal runaway.

Q3: What are the common impurities encountered in the synthesis of this compound, and how can they be minimized?

A3: Common impurities may include unreacted starting material, di-sulfonated byproducts, and regioisomers (although less likely with the 4-position being highly activated). To minimize these impurities:

  • Strict Stoichiometric Control: Precise control over the molar ratio of reactants is crucial.

  • Optimized Reaction Temperature: Maintaining the optimal reaction temperature can help to prevent the formation of byproducts.

  • Controlled Reaction Time: Over-extending the reaction time can lead to the formation of di-sulfonated products.

  • Effective Quenching and Work-up: A carefully controlled quenching procedure on ice-water is necessary to hydrolyze excess chlorosulfonic acid and precipitate the product.

Q4: What are the recommended purification methods for this compound at a larger scale?

A4: While laboratory-scale purification often involves column chromatography, this is often not feasible for large-scale production.[3] Recommended methods for industrial scale include:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity and yield.

  • Trituration: Washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble, can be an effective purification step.[4]

  • Extraction: A liquid-liquid extraction following the reaction quench can help to remove water-soluble impurities.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Optimization
Low Yield Incomplete reaction.- Increase reaction time or temperature cautiously, while monitoring for byproduct formation.- Ensure efficient mixing to maintain a homogeneous reaction mixture.
Product loss during work-up.- Optimize the quenching procedure to ensure complete precipitation of the product.- Minimize the amount of solvent used during recrystallization to avoid product loss.
Formation of byproducts.- Re-evaluate the stoichiometry of the reactants.- Optimize the reaction temperature and time.
Product is an Oil or Fails to Solidify Significant impurities present.- Analyze the crude product using techniques like TLC or LC-MS to identify impurities.- Perform an initial purification step like trituration before attempting recrystallization.[4]
Incorrect recrystallization solvent.- Screen a variety of solvents to find one that dissolves the compound when hot but has low solubility at room temperature.[4]
Residual solvent.- Ensure the product is thoroughly dried under vacuum.
Colored Product (Yellow/Brown) Presence of oxidized impurities.- The sulfonyl chloride group can be sensitive to air and moisture over time.- Consider performing the final purification steps under an inert atmosphere.
Residual starting materials or byproducts.- Improve the efficiency of the purification process, potentially by using a different recrystallization solvent or performing a second recrystallization.
Exothermic Runaway Poor heat dissipation at a larger scale.- Immediately stop the addition of reactants.- Apply maximum cooling to the reactor.- If necessary, have a quenching agent ready for emergency use.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on similar pyrazole sulfonylations and should be optimized for specific scale-up equipment and safety protocols.[2]

  • Preparation: In a suitable glass-lined or Hastelloy reactor equipped with a mechanical stirrer, thermometer, and an off-gas scrubber, charge chlorosulfonic acid (e.g., 5-10 molar equivalents).

  • Cooling: Cool the chlorosulfonic acid to 0-5 °C with constant stirring.

  • Addition of Starting Material: Slowly add 1,5-dimethyl-1H-pyrazole (1 molar equivalent) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to room temperature and slowly and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Isolate the crude this compound by filtration.

  • Washing: Wash the filter cake with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product under vacuum.

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water, isopropanol).

  • Dissolution: Dissolve the crude, dry product in a minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration (Optional): If charcoal was used, filter the hot solution to remove the activated charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by filtration.

  • Drying: Dry the final product under vacuum to a constant weight.

Data Presentation

Table 1: Comparison of Reaction Parameters for Pyrazole Sulfonylation

ParameterLaboratory Scale (reported for similar pyrazoles)Potential Scale-Up Adjustments
Reactant Ratio (Pyrazole:Chlorosulfonic Acid) 1 : 5-10Optimize for minimal excess of chlorosulfonic acid to reduce cost and waste.
Temperature (°C) 0 °C (addition), 50-60 °C (reaction)Maintain strict temperature control with a robust cooling system.
Reaction Time (hours) 2-10May need to be adjusted based on heat transfer and mixing efficiency at scale.
Yield (%) 80-95% (crude)Yields may be slightly lower initially at scale due to handling losses.
Purification Method Column Chromatography / RecrystallizationRecrystallization is the preferred method for scale-up.

Visualizations

Synthesis_Pathway A 1,5-Dimethyl-1H-pyrazole C This compound A->C Chlorosulfonation B Chlorosulfonic Acid (ClSO3H) B->C D HCl (gas) C->D Byproduct

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction Analyze Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Byproducts Byproducts Formed? Incomplete->Byproducts No Optimize_Reaction Optimize Reaction: - Time - Temperature - Stoichiometry Incomplete->Optimize_Reaction Yes Byproducts->Optimize_Reaction Yes Check_Workup Review Work-up & Purification Byproducts->Check_Workup No End Problem Resolved Optimize_Reaction->End Losses Product Loss During Work-up/Recrystallization? Check_Workup->Losses Optimize_Purification Optimize Purification: - Recrystallization Solvent - Extraction pH Losses->Optimize_Purification Yes Losses->End No Optimize_Purification->End

Caption: A troubleshooting workflow for addressing low yield or purity issues.

ScaleUp_Considerations ScaleUp Scale-Up Considerations Safety Process Control Equipment Purification Safety Safety Issues - Thermal Runaway - Corrosive Reagents - Off-Gas Management ScaleUp:f0->Safety:h Process Process Control - Controlled Addition Rate - Efficient Mixing - Real-time Monitoring ScaleUp:f1->Process:h Equipment Equipment - Glass-Lined/Hastelloy Reactor - High-Efficiency Cooling - Scrubber System ScaleUp:f2->Equipment:h Purification Purification - Recrystallization vs. Chromatography - Solvent Selection - Drying ScaleUp:f3->Purification:h

Caption: Key logical relationships in scale-up considerations.

References

Validation & Comparative

Navigating Purity: A Comparative Guide to Analytical Methods for Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pyrazole sulfonamides—a critical class of compounds with widespread therapeutic applications—is paramount. This guide provides an objective comparison of key analytical methods for purity assessment, supported by experimental data and detailed protocols to aid in method selection and implementation.

The accurate determination of purity and the identification of process-related impurities and degradation products are crucial for the safety and efficacy of pharmaceutical products. This document delves into the most commonly employed analytical techniques for pyrazole sulfonamides: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC), offering a comparative analysis of their performance.

Performance Comparison of Analytical Methods

The choice of an analytical method is often a balance between sensitivity, selectivity, speed, and the specific requirements of the analysis. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the purity assessment of pyrazole sulfonamides, using celecoxib and its related impurities as a representative example.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)Spectroscopic Methods (UV-Vis, FT-IR, NMR)
Primary Use Quantitative Purity & Impurity AssayImpurity Identification & QuantificationVolatile/Semi-Volatile Impurity AnalysisStructural Elucidation & Identification
Linearity Range 50 - 150 µg/mL (for pyrazoline derivative)[1]0.5 - 7.5 ng/mL (for impurities)[2]Analyte DependentPrimarily Qualitative
Limit of Detection (LOD) ~0.02 µg/mL (for mobocertinib)[2]0.1474 ng/mL (for an impurity)[2]300 fmol (for acetazolamide derivative)[3]Not typically used for trace quantification
Limit of Quantitation (LOQ) 0.07 - 0.09 µg/mL (for celecoxib impurities)[4]0.4915 ng/mL (for an impurity)[2]1 µM (for acetazolamide)[3]Not typically used for trace quantification
Accuracy (% Recovery) 98.0 – 101.5% (for celecoxib polymorph)[5]106.71% - 106.96% (for impurities)[2]95.3% - 109% (for acetazolamide)[3]Not Applicable
Precision (%RSD) < 2%[6]< 15%[2]0.3% - 4.2%[3]Not Applicable
Selectivity GoodExcellentExcellentVaries
Throughput HighModerate to HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific pyrazole sulfonamide derivatives and laboratory instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Celecoxib

This method is suitable for the routine quality control of celecoxib and the quantification of its process-related impurities.

  • Chromatographic System: A validated HPLC system equipped with a UV detector.

  • Column: BetaBasic Phenyl, or equivalent C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate, pH 4.0) and an organic solvent (e.g., methanol or acetonitrile).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[2]

  • Detection: UV at 250 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the pyrazole sulfonamide sample in the mobile phase or a suitable solvent like methanol to obtain a known concentration (e.g., 2 mg/mL for impurity analysis).[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This method is highly sensitive and selective, making it ideal for the identification and quantification of trace-level impurities.

  • LC System: A high-performance liquid chromatography system.

  • MS System: A mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Column: Inertsil Ph-3 phenyl column (100 mm × 4.6 mm, 3 μm).[2]

  • Mobile Phase: Gradient elution with 0.01 mol/L ammonium acetate buffer solution (pH 4.0) and methanol.[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Injection Volume: 5 µL.[2]

  • MS Detection: Positive ion mode using electrospray ionization. For quantification, Selected Ion Monitoring (SIM) can be employed.[2]

  • Sample Preparation: Prepare the sample by dissolving an appropriate amount of the diarylpyrazole derivative in methanol to achieve a concentration of 2 mg/mL.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is suitable for the analysis of volatile or semi-volatile impurities and degradation products. For non-volatile sulfonamides, derivatization is often necessary to increase their volatility and thermal stability.[3]

  • Derivatization (for non-volatile sulfonamides):

    • Reagent: Pentafluorobenzyl (PFB) bromide (PFB-Br).[3]

    • Procedure: The sulfonamide is derivatized with PFB-Br in an anhydrous solvent like acetonitrile, using a base catalyst such as N,N-diisopropylethylamine, under mild heating (e.g., 30 °C).[3]

  • GC System: A gas chromatograph equipped with a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[8]

  • Injector Temperature: 250 °C.[8]

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).[8]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.[8]

  • MS System:

    • Ionization Mode: Electron Ionization (EI) for fragmentation patterns or Negative-Ion Chemical Ionization (NICI) for sensitive detection of derivatized compounds.[3]

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[8]

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for purity assessment and impurity identification of pyrazole sulfonamides.

impurity_analysis_workflow cluster_0 Purity Assessment cluster_1 Impurity Identification Sample Pyrazole Sulfonamide Bulk Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Inject Purity_Data Quantitative Purity Data (% Assay, % Impurities) HPLC_UV->Purity_Data Quantify Unknown_Peak Unknown Peak Detected in HPLC Chromatogram HPLC_UV->Unknown_Peak Observe LC_MS LC-MS/MS Analysis Unknown_Peak->LC_MS Analyze MS_Data Mass Spectral Data (Molecular Weight, Fragmentation) LC_MS->MS_Data Generate Structure_Elucidation Spectroscopic Analysis (NMR, FT-IR) MS_Data->Structure_Elucidation Guide Impurity_Structure Identified Impurity Structure Structure_Elucidation->Impurity_Structure Confirm

Caption: Workflow for purity assessment and impurity identification.

The provided DOT script visualizes a typical workflow. Initially, a pyrazole sulfonamide sample undergoes HPLC-UV analysis for routine purity assessment. If an unknown peak is detected, further investigation is triggered. This involves LC-MS/MS analysis to obtain mass spectral data, which provides crucial information about the molecular weight and fragmentation pattern of the unknown impurity. This data then guides further spectroscopic analysis, such as NMR and FT-IR, to elucidate and confirm the complete chemical structure of the impurity.

Conclusion

The selection of an appropriate analytical method for the purity assessment of pyrazole sulfonamides is a critical decision in the drug development process. HPLC with UV detection remains a robust and widely used technique for routine quality control and quantitative analysis. For the challenging tasks of identifying and quantifying trace-level impurities, the superior sensitivity and selectivity of LC-MS/MS are indispensable. GC-MS serves as a valuable tool for the analysis of volatile and semi-volatile impurities, although it may require derivatization for non-volatile sulfonamides. A comprehensive approach, often employing a combination of these techniques, is essential for ensuring the purity, safety, and quality of pyrazole sulfonamide-based pharmaceuticals.

References

A Comparative Analysis of Sulfonylating Agents: 1,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride vs. Tosyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters, core moieties in a multitude of therapeutic agents. This guide provides an objective comparison of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with the widely used p-toluenesulfonyl chloride (tosyl chloride, TsCl), offering insights into their relative reactivity, supported by established chemical principles and available experimental data.

Introduction

Tosyl chloride is a conventional and extensively utilized reagent for the formation of sulfonamides and sulfonate esters. Its reactivity and handling are well-documented. However, the diverse electronic and steric demands of modern synthetic targets, particularly in drug discovery, necessitate the exploration of alternative sulfonylating agents. This compound presents a heterocyclic alternative, the reactivity of which is influenced by the distinct electronic properties of the pyrazole ring. Understanding these differences is paramount for rational reagent selection and reaction optimization.

Reactivity Profile: A Comparative Overview

The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom, which is modulated by the electronic nature of the aromatic or heteroaromatic ring to which the sulfonyl group is attached. Electron-withdrawing groups enhance electrophilicity and accelerate the rate of nucleophilic attack, while electron-donating groups have the opposite effect.

Tosyl Chloride (p-Toluenesulfonyl Chloride): The toluene ring in tosyl chloride possesses a methyl group at the para position. The methyl group is weakly electron-donating through an inductive effect, which slightly reduces the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride.

This compound: The 1,5-dimethyl-1H-pyrazole ring system presents a more complex electronic profile. The pyrazole ring is a π-excessive heteroaromatic system, meaning the ring itself has a degree of electron-donating character. Furthermore, the two methyl groups, one on a nitrogen (N1) and one on a carbon (C5), also contribute electron density to the ring through inductive effects. This increased electron density on the pyrazole ring is expected to decrease the electrophilicity of the sulfur atom in the sulfonyl chloride group to a greater extent than the single methyl group of tosyl chloride.

Based on these electronic considerations, a general reactivity trend can be predicted:

Tosyl Chloride > this compound

This suggests that for a given nucleophile under identical reaction conditions, tosyl chloride is expected to react faster than this compound.

Data Presentation

As direct comparative experimental data is unavailable, the following table provides a qualitative comparison based on established principles of chemical reactivity.

FeatureThis compoundTosyl Chloride (TsCl)
Structure
Electronic Effect of Ring Electron-donating (π-excessive ring with two methyl groups)Weakly electron-donating (methyl group)
Predicted Reactivity LowerHigher
Potential Advantages May offer different selectivity with multifunctional nucleophiles; resulting sulfonamides have a distinct heterocyclic moiety which could be beneficial for medicinal chemistry applications.Well-established reactivity and procedures; readily available and cost-effective.
Potential Disadvantages Potentially slower reaction times requiring more forcing conditions; less commercially available.May be too reactive for sensitive substrates, leading to side reactions.

Experimental Protocols

The following are representative experimental protocols. Researchers should adapt these based on the specific substrate and desired outcome, with careful monitoring of the reaction progress (e.g., by TLC or LC-MS).

Synthesis of this compound

This protocol is adapted from the synthesis of the structurally similar 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[4]

Materials:

  • 1,5-Dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

Procedure:

  • To a stirred solution of chlorosulfonic acid (5.5 equivalents) in chloroform, cooled to 0 °C under a nitrogen atmosphere, slowly add 1,5-dimethyl-1H-pyrazole (1.0 equivalent) dissolved in chloroform.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10 hours.

  • To the reaction mixture at 60 °C, add thionyl chloride (1.3 equivalents) dropwise over 20 minutes.

  • Continue stirring at 60 °C for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of dichloromethane and ice-cold water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

General Procedure for Sulfonamide Formation with an Amine

This is a generalized protocol that can be used to compare the reactivity of the two sulfonyl chlorides.

Materials:

  • Primary or secondary amine (e.g., benzylamine)

  • This compound or Tosyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 equivalent) and the base (1.5 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the sulfonyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC. The expected reaction time for tosyl chloride will be shorter than for this compound.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Sulfonylation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nucleophile R-NH₂ (Nucleophile) TS [R-NH₂---SO₂(Ar)---Cl]⁻ Nucleophile->TS Nucleophilic Attack SulfonylChloride Ar-SO₂Cl (Electrophile) (Ar = p-Tolyl or 1,5-Dimethyl-1H-pyrazol-4-yl) SulfonylChloride->TS Sulfonamide Ar-SO₂-NH-R (Sulfonamide) TS->Sulfonamide Chloride Elimination HCl HCl TS->HCl

Caption: General reaction mechanism for sulfonamide formation.

Experimental_Workflow Start Dissolve Amine and Base in DCM Cool Cool to 0 °C Start->Cool Add_Sulfonyl_Chloride Add Sulfonyl Chloride Solution Cool->Add_Sulfonyl_Chloride React Stir at Room Temperature (Monitor by TLC) Add_Sulfonyl_Chloride->React Quench Quench with Water React->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product Dry->Purify

Caption: A typical experimental workflow for sulfonamide synthesis.

Conclusion

References

Validating Novel Sulfonamide Structures: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of molecular structure is a cornerstone of modern drug discovery and development. For novel sulfonamide-based compounds, a class of molecules with a broad spectrum of therapeutic applications, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides a comparative framework for utilizing ¹H and ¹³C NMR to confirm the identity and purity of newly synthesized sulfonamides, contrasting their spectral data with that of established alternatives.

Introduction to Sulfonamide Characterization

Sulfonamides are characterized by the −S(=O)₂−NR₂ functional group. Their structural diversity allows for a wide range of pharmacological activities. Verifying the successful synthesis of a novel sulfonamide analogue requires unambiguous confirmation that the desired chemical transformations have occurred and that the final product is structurally correct. ¹H and ¹³C NMR spectroscopy provides a detailed fingerprint of the molecule's atomic framework by probing the magnetic environments of hydrogen and carbon nuclei, respectively. By analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values, researchers can piece together the molecular structure with high confidence.

Experimental Protocols

Detailed and consistent methodologies are critical for obtaining high-quality, reproducible NMR data. Below are standard protocols for the synthesis of a novel sulfonamide and the subsequent preparation and analysis of the NMR sample.

General Synthesis of a Novel Sulfonamide (Example: N-alkylation)

This protocol describes a common method for synthesizing a novel sulfonamide by reacting a primary sulfonamide with an alkyl halide.

  • Dissolution: Dissolve one equivalent of the starting primary sulfonamide (e.g., 4-acetamidobenzenesulfonamide) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add 1.1 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the sulfonamide nitrogen.

  • Alkylation: Introduce 1.2 equivalents of the desired alkyl halide (e.g., benzyl bromide).

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude product with water and a non-polar solvent like hexane to remove impurities. If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure, novel sulfonamide.

NMR Sample Preparation

Proper sample preparation is crucial for acquiring high-resolution NMR spectra.[1][2]

  • Sample Weighing: Accurately weigh the required amount of the purified sulfonamide. For a standard 5 mm NMR tube, typical amounts are 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[2][3]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[1][4] Common choices for sulfonamides include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[4] The choice of solvent can slightly affect chemical shifts.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to a clean, dry vial containing the sample.[2][3] Ensure the sample dissolves completely to form a homogeneous solution.[2]

  • Filtration and Transfer: To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[5]

  • Referencing: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, the residual non-deuterated solvent peak can also serve as a secondary reference.[1]

NMR Data Acquisition
  • Instrumentation: Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[6]

  • ¹H NMR Acquisition: A standard proton experiment is run to obtain the ¹H spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed to obtain the ¹³C spectrum, where each unique carbon atom appears as a single line. This experiment generally requires a longer acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2]

Data Presentation and Comparison

The core of structural validation lies in the detailed analysis of the NMR spectra. The chemical shifts (δ) in parts per million (ppm), signal splitting (multiplicity), and integration (for ¹H NMR) provide the necessary evidence.

The table below compares the experimental NMR data for a well-established sulfonamide, Sulfanilamide , with a hypothetical Novel Sulfonamide Derivative (N-benzyl-4-aminobenzenesulfonamide). This comparison highlights how changes in the molecular structure are reflected in the NMR data.

Assignment Sulfanilamide (Alternative) Novel Sulfonamide Derivative (Product) Rationale for Change
¹H NMR Data (in DMSO-d₆) ¹H NMR Data (in DMSO-d₆)
-NH₂ Protons δ 5.85 (s, 2H)δ 5.95 (s, 2H)Minor shift due to change in overall electronic environment.
**Aromatic Protons (ortho to -NH₂) **δ 6.60 (d, J=8.8 Hz, 2H)δ 6.62 (d, J=8.8 Hz, 2H)Minimal change as these protons are distant from the modification site.
Aromatic Protons (ortho to -SO₂NHR) δ 7.50 (d, J=8.8 Hz, 2H)δ 7.65 (d, J=8.8 Hz, 2H)Downfield shift indicates deshielding from the bulkier N-benzyl group.
-SO₂NHR Proton δ 7.15 (s, 2H, -SO₂NH₂ )δ 8.10 (t, J=6.0 Hz, 1H, -SO₂NH CH₂-)Signal is now a triplet due to coupling with the two adjacent -CH₂- protons, and integration shows only one proton. The significant downfield shift is characteristic of a secondary sulfonamide proton.[7]
N-substituent Protons Not Applicableδ 4.15 (d, J=6.0 Hz, 2H, -NHCH₂ -Ph) δ 7.20-7.35 (m, 5H, -CH₂Ph )Appearance of new signals confirming the presence of the benzyl group: a doublet for the methylene protons and a multiplet for the phenyl protons.
¹³C NMR Data (in DMSO-d₆) ¹³C NMR Data (in DMSO-d₆)
Aromatic Carbon (para to -SO₂NHR) δ 152.5δ 153.0Minor shift due to substitution on the nitrogen.
Aromatic Carbons (ortho to -NH₂) δ 112.8δ 113.0Minimal change.
Aromatic Carbons (ortho to -SO₂NHR) δ 126.5δ 127.8Downfield shift due to electronic changes from the N-substituent.
Aromatic Carbon (ipso to -SO₂NHR) δ 129.0δ 131.5Significant deshielding effect from the modified sulfonamide group.
N-substituent Carbons Not Applicableδ 46.5 (-CH₂ -Ph) δ 127.0, 127.5, 128.8, 139.5 (Phenyl carbons)Appearance of new carbon signals corresponding to the benzyl group. The methylene carbon signal around 46.5 ppm is characteristic.[6]

Note: Data is illustrative and based on typical chemical shift ranges reported in the literature.[7][8] s=singlet, d=doublet, t=triplet, m=multiplet, J=coupling constant in Hz.

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagram, generated using Graphviz, outlines the logical flow from synthesis to final structural validation of a novel sulfonamide.

G Workflow for Validation of Novel Sulfonamide Structures cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structural Validation start Starting Materials (e.g., Sulfonyl Chloride, Amine) reaction Chemical Synthesis start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification sample_prep NMR Sample Preparation (Dissolution in Deuterated Solvent) purification->sample_prep nmr_acq Data Acquisition (¹H and ¹³C NMR) sample_prep->nmr_acq data_proc Data Processing & Analysis (Chemical Shift, Integration, Multiplicity) nmr_acq->data_proc comparison Comparison with Expected Structure & Alternative Compounds data_proc->comparison validation Structure Confirmed comparison->validation

Caption: Workflow from synthesis to NMR-based structural validation.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and definitive techniques for the structural validation of novel sulfonamides. By systematically preparing samples, acquiring high-quality spectra, and comparing the resulting data against known structures and theoretical predictions, researchers can confidently confirm the outcome of their synthetic efforts. The appearance of new signals and changes in the chemical shifts and multiplicities of existing signals provide concrete evidence for the desired molecular modification. This rigorous analytical approach is fundamental to ensuring the integrity and novelty of compounds advancing through the drug discovery pipeline.

References

LC-MS analysis protocol for reactions involving 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to LC-MS Analysis of Sulfonyl Chloride Reactions

This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) analysis protocols for reactions involving 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and common alternative sulfonylating reagents. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate analytical methodologies. While specific, validated protocols for this compound are not widely published, this guide provides a robust, proposed method based on the analysis of structurally similar compounds. This is compared against established methods for well-known sulfonyl chlorides.

Comparison of Sulfonylating Reagents for LC-MS Analysis

The choice of a sulfonylating reagent can significantly impact the chromatographic behavior and mass spectrometric response of the resulting derivatives. Derivatization with sulfonyl chlorides is a common strategy to improve the detection and quantification of compounds with primary and secondary amine or phenolic functional groups.[1] The sulfonyl moiety can enhance ionization efficiency and improve chromatographic separation.[2]

Here, we compare this compound with three common alternatives: Dansyl Chloride, p-Toluenesulfonyl Chloride (Tosyl Chloride), and 2,4-Dichlorobenzenesulfonyl Chloride.

FeatureThis compound (Proposed)Dansyl Chloridep-Toluenesulfonyl Chloride (Tosyl Chloride)2,4-Dichlorobenzenesulfonyl Chloride
Reactivity High, expected to readily react with primary and secondary amines.High, particularly reactive with primary and secondary amines, as well as phenols.[3]High, similar to other common sulfonyl chlorides.[4]High, readily reacts with primary and secondary amines.[3]
Structural Moiety Introduced 1,5-dimethyl-1H-pyrazole-4-sulfonyl5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl)p-Tolylsulfonyl (Tosyl)2,4-Dichlorophenylsulfonyl
Impact on Lipophilicity Moderately increases lipophilicity.Significantly increases lipophilicity and introduces a fluorescent tag.[3]Moderately increases lipophilicity.Increases lipophilicity due to chlorine atoms.[3]
Typical Application Medicinal chemistry, derivatization for LC-MS analysis.Derivatization for fluorescence detection and LC-MS of amines, phenols, and amino acids.[5][6]Synthesis of sulfonamides, protecting group chemistry, derivatization for LC-MS.[4][7]Medicinal chemistry programs.[3]
Typical m/z Range (M+H)⁺ Dependent on the amine reactant; the sulfonyl moiety adds ~177 Da.Dependent on the analyte; the dansyl moiety adds ~233 Da.[3]Dependent on the amine reactant; the tosyl moiety adds ~155 Da.[3]Dependent on the amine reactant; the sulfonyl moiety adds ~209 Da.[3]
Limit of Quantification (LOQ) Expected to be in the low ng/mL to pg/mL range, method dependent.10-25 µg/kg for glyphosate in various matrices.[5]Method dependent, suitable for trace analysis of biogenic amines.[4]Typically 3-5 times the LOD.[3]

Experimental Protocols

Below are detailed experimental protocols for the LC-MS analysis of derivatives from the compared sulfonyl chlorides.

Proposed LC-MS Protocol for this compound Derivatives

This protocol is a proposed method based on the analysis of other pyrazole compounds and general principles of sulfonyl chloride derivatization.[8][9]

1. Derivatization Reaction:

  • Dissolve the amine-containing analyte (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

  • Add a base, for example, pyridine or triethylamine (1.2 eq).

  • Add this compound (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC or initial LC-MS.

  • Quench the reaction with the addition of water.

  • Extract the derivative with a suitable organic solvent.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

2. LC-MS/MS Analysis:

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, with precursor ions being the [M+H]⁺ of the derivatives and product ions determined by infusion of a standard.

LC-MS Protocol for Dansyl Chloride Derivatives

This protocol is adapted from methods for the analysis of various amines and phenols.[5][10]

1. Derivatization Reaction:

  • To 100 µL of sample in a suitable buffer (e.g., sodium bicarbonate, pH 9), add 100 µL of a 1 mg/mL solution of Dansyl Chloride in acetone.

  • Vortex the mixture and incubate at 60 °C for 30-60 minutes.

  • After incubation, cool the mixture and add a small amount of a quenching reagent like formic acid to remove excess dansyl chloride.

  • Centrifuge the sample to remove any precipitate.

  • Dilute the supernatant with the initial mobile phase for LC-MS analysis.

2. LC-MS/MS Analysis:

  • LC System: HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient will depend on the specific analytes, but a typical starting point is 10% B, ramping to 90% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Scan Mode: MRM, with the characteristic product ion at m/z 171 for the dansyl moiety often used for screening.[6]

LC-MS Protocol for p-Toluenesulfonyl Chloride (Tosyl Chloride) Derivatives

This protocol is based on the analysis of biogenic amines.[4]

1. Derivatization Reaction:

  • Adjust the pH of the sample to ~11 with a suitable base (e.g., NaOH).

  • Add a solution of Tosyl Chloride in acetonitrile.

  • Incubate the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified time.

  • Acidify the mixture with an acid like phosphoric acid to stop the reaction.

  • Extract the tosylated derivatives with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: HPLC system.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: Ammonium formate buffer.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: A gradient tailored to the specific separation of the tosylated amines.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Scan Mode: MRM for target analytes.

LC-MS Protocol for 2,4-Dichlorobenzenesulfonyl Chloride Derivatives

This is a general protocol for the analysis of sulfonamides synthesized using this reagent.[3]

1. Synthesis and Sample Preparation:

  • The synthesis of the sulfonamide is typically carried out by reacting an amine with 2,4-Dichlorobenzenesulfonyl chloride in the presence of a base.

  • After the reaction, the product is worked up, which may involve partitioning between an organic solvent and an aqueous solution, followed by purification (e.g., by HPLC).

  • The purified product is then dissolved in a suitable solvent for LC-MS analysis.

2. LC-MS Analysis:

  • LC System: HPLC system.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water, often with an additive like formic acid. A typical isocratic condition could be 70:30 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry.

  • Mass Spectrometer: ESI-MS.

  • Ionization Mode: Positive ion mode.

Visualizations

General Experimental Workflow for LC-MS Analysis

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample Derivatization Derivatization Sample->Derivatization Add Reagent Extraction_Cleanup Extraction & Cleanup Derivatization->Extraction_Cleanup Isolate Derivative LC_Separation LC Separation Extraction_Cleanup->LC_Separation Inject MS_Detection MS Detection LC_Separation->MS_Detection Elution Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General workflow for sample preparation and LC-MS analysis of derivatized compounds.

Logical Relationship of Derivatization in LC-MS

Derivatization Logic cluster_properties Improved Properties Analyte Analyte Derivatization Derivatization Analyte->Derivatization Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->Derivatization Derivative Derivative Derivatization->Derivative Increased_Lipophilicity Increased Lipophilicity Derivative->Increased_Lipophilicity Enhanced_Ionization Enhanced Ionization Derivative->Enhanced_Ionization Better_Separation Better Chromatographic Separation Derivative->Better_Separation

Caption: The role of sulfonyl chloride derivatization in enhancing analyte properties for LC-MS.

References

A Comparative Guide to Pyrazole Sulfonyl Chlorides and Benzenesulfonyl Chlorides in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate building blocks is a critical decision in chemical synthesis and drug development. Sulfonamides are a cornerstone of many therapeutic agents, and their synthesis often relies on the use of sulfonyl chlorides. While benzenesulfonyl chlorides have traditionally been the reagents of choice, pyrazole sulfonyl chlorides are emerging as a superior alternative in many applications, particularly in the realm of medicinal chemistry. This guide provides an objective comparison of the performance, advantages, and experimental considerations of using pyrazole sulfonyl chlorides over their benzene counterparts.

Executive Summary

Pyrazole sulfonyl chlorides offer significant advantages over benzenesulfonyl chlorides, primarily driven by the favorable physicochemical and biological properties of the pyrazole moiety. While both classes of reagents are effective in the synthesis of sulfonamides, the resulting pyrazole-based compounds often exhibit enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles. These benefits stem from the pyrazole ring's ability to act as a versatile bioisostere for a phenyl ring, offering unique hydrogen bonding capabilities and a lower propensity for metabolic oxidation.

Chemical Reactivity and Synthetic Performance

Both pyrazole sulfonyl chlorides and benzenesulfonyl chlorides readily react with primary and secondary amines to form the corresponding sulfonamides. The reaction typically proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

While direct, side-by-side kinetic comparisons are not extensively documented in the literature, analysis of published synthetic protocols allows for a comparative assessment of their performance.

Table 1: Comparison of Reaction Conditions for Sulfonamide Synthesis

ParameterPyrazole-4-sulfonyl ChlorideBenzenesulfonyl Chloride
Amine Substrate 2-PhenylethylamineDibutylamine
Base Diisopropylethylamine (DIPEA)1.0 M Sodium Hydroxide
Solvent Dichloromethane (DCM)Water
Temperature 25–30 °CNot specified (likely ambient)
Reaction Time 16 hoursNot specified
Yield 55% (with DIPEA)94%
Reference [1][2]

Note: The data presented are from different studies with different substrates and conditions, and therefore do not represent a direct comparison of reactivity. However, they demonstrate that both reagents can produce high yields of sulfonamides under relatively mild conditions. The choice of base and solvent is highly dependent on the specific substrates and desired reaction outcome.

Key Advantages of Pyrazole Sulfonyl Chlorides in Drug Development

The primary advantages of using pyrazole sulfonyl chlorides become evident when considering the properties of the final sulfonamide products, particularly in a medicinal chemistry context.

The Pyrazole Scaffold as a "Privileged" Structure

The pyrazole ring is considered a "privileged scaffold" in drug discovery, meaning it is a structural motif that is recurrent in successful drugs.[3] This is due to its ability to interact with a wide range of biological targets.

Bioisosterism with Improved Properties

The pyrazole ring can act as a bioisostere for a benzene ring, offering similar spatial arrangement but with distinct electronic and physicochemical properties.[4][5]

  • Lipophilicity and Solubility: The pyrazole moiety generally leads to compounds with lower lipophilicity (logP) and potentially higher aqueous solubility compared to their benzene analogues.[4] This can be advantageous for improving the pharmacokinetic profile of a drug candidate.

  • Hydrogen Bonding: The pyrazole ring contains both hydrogen bond donors and acceptors, providing more opportunities for specific interactions with biological targets compared to the relatively inert benzene ring.[5]

Enhanced Metabolic Stability

The benzene ring is susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially toxic metabolites. The pyrazole nucleus is generally more metabolically stable, which can result in a longer half-life and an improved safety profile for drug candidates.[3][6]

Versatility in Molecular Design

The pyrazole ring offers multiple points for substitution, allowing for fine-tuning of the steric and electronic properties of the molecule to optimize its interaction with a biological target. This is exemplified in the structure of celecoxib, a selective COX-2 inhibitor, where the pyrazole core is crucial for its activity and selectivity.

Experimental Protocols

Below are representative experimental protocols for the synthesis of a pyrazole sulfonamide and a benzenesulfonamide.

Synthesis of 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide

Experimental Protocol:

  • To a solution of 2-phenylethylamine (65.5 mg, 0.54 mmol) in dichloromethane (5 volumes), add diisopropylethylamine (DIPEA) (99.6 mg, 0.77 mmol) at 25–30 °C.

  • Add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (100 mg, 0.51 mmol) in dichloromethane (5 volumes) to the reaction mixture at 25–30 °C.

  • Stir the reaction mixture for 16 hours at 25–30 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add cold water (10 volumes) to the reaction mass and stir for 10 minutes.

  • Separate the lower organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography to yield the pure pyrazole-4-sulfonamide.[1]

Synthesis of N,N-Dibutylbenzenesulfonamide

Experimental Protocol:

  • Prepare a solution of dibutylamine in 1.0 M aqueous sodium hydroxide.

  • Add a 5% excess of benzenesulfonyl chloride to the solution.

  • Stir the reaction mixture until completion.

  • The product, N,N-dibutylbenzenesulfonamide, can be isolated with a yield of 94%.[2]

Visualizing the Synthetic and logical frameworks

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Sulfonamide Synthesis Workflow Sulfonyl_Chloride Pyrazole or Benzene Sulfonyl Chloride Reaction Sulfonylation Reaction (Base, Solvent) Sulfonyl_Chloride->Reaction Amine Primary or Secondary Amine Amine->Reaction Sulfonamide Resulting Sulfonamide Reaction->Sulfonamide Purification Workup and Purification Sulfonamide->Purification Final_Product Pure Sulfonamide Purification->Final_Product

A generalized workflow for the synthesis of sulfonamides.

G cluster_1 Advantages of Pyrazole Moiety in Drug Design Pyrazole Pyrazole Scaffold Bioisostere Bioisostere for Benzene Ring Pyrazole->Bioisostere Structural Mimicry Metabolic_Stability Increased Metabolic Stability Pyrazole->Metabolic_Stability Resistance to Oxidation Physicochemical Improved Physicochemical Properties (Solubility, logP) Pyrazole->Physicochemical Polarity & H-Bonding Biological_Activity Enhanced Biological Activity & Specificity Bioisostere->Biological_Activity Metabolic_Stability->Biological_Activity Physicochemical->Biological_Activity

Key advantages of the pyrazole scaffold in medicinal chemistry.

Conclusion

The selection between pyrazole sulfonyl chlorides and benzenesulfonyl chlorides should be guided by the ultimate application of the resulting sulfonamide. For general synthetic purposes where the properties of the sulfonyl group are paramount, benzenesulfonyl chlorides remain a cost-effective and reliable choice. However, in the context of drug discovery and development, the evidence strongly supports the use of pyrazole sulfonyl chlorides. The incorporation of the pyrazole moiety can lead to sulfonamides with superior pharmacokinetic and pharmacodynamic properties, ultimately increasing the likelihood of developing a successful therapeutic agent. Researchers are encouraged to consider the long-term benefits of the pyrazole scaffold in their synthetic strategies.

References

comparing kinetic rates of sulfonylation for different substituted pyrazole sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Influence of Substitution on Reactivity

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom.[3][4] Electron-withdrawing groups on the pyrazole ring are expected to increase the electrophilicity of the sulfonyl sulfur, leading to a faster reaction rate. Conversely, electron-donating groups are expected to decrease the rate of reaction.

In a study by G. S. R. Reddy et al., the synthesis of a series of pyrazole-4-sulfonamide derivatives was carried out, providing data on the reaction of two different pyrazole sulfonyl chlorides with various amines.[1] The two sulfonyl chlorides compared were 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. The additional methyl group at the N1 position of the pyrazole ring in the latter compound has a slight electron-donating effect, which would be expected to modestly decrease the reactivity of the sulfonyl chloride compared to its N-unsubstituted counterpart.

Comparative Data on Sulfonamide Formation

The following table summarizes the reaction yields for the synthesis of various sulfonamides from 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with a selection of phenylethylamine derivatives. All reactions were conducted under identical conditions, allowing for a direct comparison of the outcomes.[1]

Pyrazole Sulfonyl ChlorideAmine NucleophileReaction Time (h)Yield (%)
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride2-Phenylethylamine1652
1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride2-Phenylethylamine1655
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride2-(4-Methoxyphenyl)ethylamine1650
1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride2-(4-Methoxyphenyl)ethylamine1653
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride2-(4-Chlorophenyl)ethylamine1648
1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride2-(4-Chlorophenyl)ethylamine1651
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride2-(3,4-Dimethoxyphenyl)ethylamine1654
1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride2-(3,4-Dimethoxyphenyl)ethylamine1656

Table 1: Comparison of yields for the synthesis of pyrazole-4-sulfonamides from two different pyrazole sulfonyl chlorides. Data extracted from Reddy, G. S. R., et al. (2023).[1]

Experimental Protocols

The following are the detailed experimental methodologies for the synthesis of the pyrazole sulfonyl chlorides and their subsequent reaction to form sulfonamides, as described in the cited literature.[1]

Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl Chloride[1]

A solution of the respective pyrazole (3,5-dimethyl-1H-pyrazole or 1,3,5-trimethyl-1H-pyrazole) (260 mmol) in 75 mL of chloroform was added slowly to a stirred solution of chlorosulfonic acid (1430 mmol) in 175 mL of chloroform at 0 °C under a nitrogen atmosphere. The reaction temperature was then raised to 60 °C and stirring was continued for 10 hours. Thionyl chloride (343.2 mmol) was added to the reaction mixture at 60 °C over 20 minutes, and the mixture was stirred for an additional 2 hours at 60 °C. The progress of the reaction was monitored by Thin Layer Chromatography (TLC).

General Procedure for the Synthesis of Pyrazole Sulfonamides[1]

To a solution of the respective 2-phenylethylamine derivative (2.7 mmol) in 5 volumes of dichloromethane, diisopropylethylamine (DIPEA) (3.85 mmol) was added at 25–30 °C. A solution of the appropriate pyrazole-4-sulfonyl chloride (2.57 mmol) in 5 volumes of dichloromethane was then added to the reaction mixture at the same temperature. The reaction was stirred for 16 hours at 25–30 °C, with the progress monitored by TLC. Upon completion, 10 volumes of cold water were added, and the mixture was stirred for 10 minutes. The organic layer was separated, dried over sodium sulfate, and evaporated under vacuum to yield the crude product, which was then purified by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and reaction of the pyrazole sulfonyl chlorides to form the corresponding sulfonamides.

experimental_workflow cluster_synthesis Synthesis of Pyrazole Sulfonyl Chloride cluster_sulfonylation Sulfonylation Reaction start_pyrazole Substituted Pyrazole reagents_synthesis Chlorosulfonic Acid, Thionyl Chloride, Chloroform reaction_synthesis Reaction at 0-60 °C start_pyrazole->reaction_synthesis reagents_synthesis->reaction_synthesis product_sulfonyl_chloride Pyrazole Sulfonyl Chloride reaction_synthesis->product_sulfonyl_chloride reaction_sulfonylation Reaction at 25-30 °C, 16 h product_sulfonyl_chloride->reaction_sulfonylation start_amine Amine Nucleophile reagents_sulfonylation DIPEA, Dichloromethane start_amine->reaction_sulfonylation reagents_sulfonylation->reaction_sulfonylation workup Aqueous Workup reaction_sulfonylation->workup purification Column Chromatography workup->purification product_sulfonamide Purified Sulfonamide purification->product_sulfonamide

Figure 1. General workflow for the synthesis and reaction of pyrazole sulfonyl chlorides.

References

full spectroscopic characterization of 1,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Comparison of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic characteristics of various 1,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives. The information is compiled from recent studies and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development. The data is presented in a clear, tabular format to facilitate easy comparison, and detailed experimental protocols are provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a series of pyrazole-4-sulfonamide derivatives, providing a basis for structural comparison and characterization.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Reference
N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide3291 (N-H), 2938 (C-H), 1668 (C=C), 1316 (SO₂ asym), 1185 (SO₂ sym)[1]
1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide3399 (N-H), 2928 (C-H), 1313 (SO₂ asym), 1148 (SO₂ sym)[1]
N-(4-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide3294 (N-H), 3162, 3084 (C-H arom), 2936, 2860 (C-H aliph), 1320 (SO₂ asym), 1187 (SO₂ sym)[1]
N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide3277 (N-H), 3166, 3039 (C-H arom), 2955, 2857 (C-H aliph), 1317 (SO₂ asym), 1185 (SO₂ sym)[1]
N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide3276 (N-H), 3113 (C-H arom), 2914, 2836 (C-H aliph), 1317 (SO₂ asym), 1139 (SO₂ sym)[1]
N-(1,5-dimethyl-3-oxo-2-phenyl-2, 3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides (General)3159–3022 (N-H), 1321–1305 (SO₂ asym), 1161–1147 (SO₂ sym), ~900 (S-N)[2]

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

CompoundPyrazole Ring ProtonsSulfonamide NHAromatic/Other ProtonsReference
3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride2.41 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), 15.16 (s, 1H, NH)--[1]
1,3,5-Trimethyl-1H-pyrazole5.78 (s, 1H), 3.69 (s, 3H, N-CH₃), 2.21 (t, 6H, 2xCH₃)--[1]
N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide2.45 (s, 6H, 2xCH₃)4.39 (t, 1H)5.43 (s, 1H, =CH), 2.97 (q, 2H, N-CH₂), 2.11 (t, 2H, CH₂), 1.98 (t, 2H, CH₂), 1.77 (t, 2H, CH₂), 1.55 (m, 4H, 2xCH₂)[1]
1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide3.71 (s, 3H, N-CH₃), 2.35 (s, 3H, CH₃), 2.27 (s, 3H, CH₃)4.28 (t, 1H)7.27 (m, 3H, Ar-H), 7.1 (dd, 2H, Ar-H), 3.18 (q, 2H, N-CH₂), 2.79 (t, 2H, CH₂)[1]
N-(4-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide2.36 (s, 6H, 2xCH₃)5.79 (t, 1H)7.24 (dd, 2H, Ar-H), 7.11 (d, 2H, Ar-H), 3.09 (q, 2H, N-CH₂), 2.76 (t, 2H, CH₂)[1]
N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide2.38 (s, 6H, 2xCH₃)4.47 (t, 1H)7.24 (d, 2H, Ar-H), 7.01 (s, 1H, Ar-H), 6.99 (t, 1H, Ar-H), 3.21 (q, 2H, N-CH₂), 2.78 (t, 2H, CH₂)[1]
N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide2.35 (s, 6H, 2xCH₃)4.37 (t, 1H)6.79 (d, 1H, Ar-H), 6.65 (dd, 1H, Ar-H), 6.30 (d, 1H, Ar-H), 3.84 (d, 6H, 2xOCH₃), 3.18 (q, 2H, N-CH₂), 2.75 (t, 2H, CH₂)[1]

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)

CompoundPyrazole Ring CarbonsAromatic/Other CarbonsReference
N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide147.13, 141.63, 115.17, 12.95, 10.43134.39, 122.18, 40.56, 37.2, 27.5, 24.65, 22.33, 21.85[1]
1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide145.67, 141.2, 115.38, 35.03, 12.8, 10.05138.9, 128.57, 128.42, 126.12, 43.44, 36.01[1]
N-(4-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide144.51, 114.88, 11.71 (2C)138.0, 130.88, 130.5, 128.16, 43.21, 34.3[1]
N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide144.46, 141.63, 114.83, 11.7 (2C)132.9, 130.0, 128.6, 128.3, 127.39, 126.15, 43.03, 34.47[1]
N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide147.2, 141.76, 115.0, 13.0, 10.45148.62, 147.32, 131.37, 120.44, 112.45, 111.88, 55.51, 55.37, 43.7, 34.69[1]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion Peak [M+H]⁺ (Calculated)Molecular Ion Peak [M+H]⁺ (Found)Reference
N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide283.39284.4[1]
1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide293.38294.2[1]
N-(4-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide313.8314.3[1]
N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide313.8314.3[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of 1,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives, based on the methodologies reported in the cited literature.

1. Infrared (IR) Spectroscopy

  • Instrument: FT-IR Spectrophotometer.

  • Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker AMX 400 MHz or 500 MHz NMR spectrometer.[3]

  • Sample Preparation: Samples are dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃.[1][2]

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).[2]

  • Data Acquisition for ¹H NMR: Standard acquisition parameters are used. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

  • Data Acquisition for ¹³C NMR: Standard acquisition parameters with proton decoupling are used. Chemical shifts are reported in ppm relative to the solvent signal.

3. Mass Spectrometry (MS)

  • Instrument: LC-MS/ESI-MS Mass instrument or a quadrupole time-of-flight mass spectrometer (qTOF-MS) with an electrospray ionization (ESI) source.[3][4]

  • Ionization Mode: Positive ion mode is commonly used.[3]

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺) is determined. High-resolution mass spectrometry (HRMS) is used for accurate mass measurements to confirm the elemental composition.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and full spectroscopic characterization of novel chemical compounds.

G General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ir FT-IR Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (LC-MS, HRMS) purification->ms interpretation Spectral Interpretation ir->interpretation nmr->interpretation ms->interpretation confirmation Structure Confirmation interpretation->confirmation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

alternative reagents to 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride for making sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfonamides, a cornerstone of many therapeutic agents, traditionally relies on the reaction of amines with sulfonyl chlorides. While effective, the use of sulfonyl chlorides, such as 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, can present challenges related to reagent stability, handling, and substrate compatibility. This guide provides a comprehensive comparison of modern alternative reagents and methodologies for sulfonamide synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for your research and development needs.

Executive Summary of Alternative Reagents

The landscape of sulfonamide synthesis has evolved significantly, offering a range of alternatives to traditional sulfonyl chlorides. These modern reagents and methods often provide advantages in terms of stability, safety, and functional group tolerance. The following table summarizes the key characteristics of the discussed alternatives.

Reagent ClassKey ReagentsAdvantagesDisadvantagesTypical Yields
Sulfonyl Chlorides (Benchmark) This compoundWell-established, high reactivityOften unstable, sensitive to moisture, harsh formation conditions55-95%[1][2]
Sulfur Dioxide Surrogates DABSOStable, solid, safe SO2 source, mild reaction conditionsRequires multi-step, one-pot sequence (e.g., Sandmeyer reaction)59-90% (in situ to sulfonamide)[3]
Sulfonyl Fluorides (SuFEx) Aryl/Alkyl Sulfonyl FluoridesHighly stable, bench-top reagents, orthogonal reactivityLower reactivity than sulfonyl chlorides, may require activation63-99% (often with activation)[4][5][6]
Activated Sulfonate Esters Pentafluorophenyl (PFP) Sulfonate EstersStable, crystalline solids, amenable to microwave synthesisCan require higher temperatures or longer reaction timesGood to excellent yields, often purified by non-chromatographic methods[7][8]
Electrochemical Synthesis Thiol + AmineEnvironmentally benign, no sacrificial reagents, rapidRequires specialized electrochemical equipment51-75%[9][10][11]

In-Depth Comparison of Alternative Reagents

Sulfur Dioxide Surrogates: DABSO

1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has emerged as a practical, solid surrogate for gaseous sulfur dioxide. It is particularly useful in Sandmeyer-type reactions for the conversion of anilines to sulfonyl chlorides, which can be subsequently reacted in situ with an amine to form the desired sulfonamide.[3][12][13] This approach is advantageous for its mild conditions and tolerance of various functional groups.

Experimental Data: Sulfonamide Synthesis via Sandmeyer Reaction with DABSO [3]

Anilide SubstrateAmineProductYield (%)
4-ChloroanilineMorpholine4-(4-chlorophenylsulfonyl)morpholine85
4-(Trifluoromethyl)anilineMorpholine4-((4-(trifluoromethyl)phenyl)sulfonyl)morpholine88
4-NitroanilineMorpholine4-((4-nitrophenyl)sulfonyl)morpholine90
Methyl 4-aminobenzoateMorpholineMethyl 4-(morpholinosulfonyl)benzoate82
4-MethoxyanilineMorpholine4-((4-methoxyphenyl)sulfonyl)morpholine79
2-AminopyridineMorpholine4-(pyridin-2-ylsulfonyl)morpholine65

Experimental Protocol: General Procedure for One-Pot Sulfonamide Synthesis from Anilines using DABSO [3]

  • To a solution of the aniline substrate (1.0 equiv) in acetonitrile (0.2 M) is added 37% aqueous HCl (2.0 equiv) and CuCl2 (5 mol%).

  • The mixture is stirred at room temperature, and tert-butyl nitrite (1.1 equiv) is added dropwise.

  • After stirring for 17 hours, DABSO (0.6 equiv) is added.

  • The reaction mixture is cooled to 0°C, and the desired amine (2.2 equiv) is added.

  • The reaction is stirred to completion, followed by aqueous workup and purification to yield the sulfonamide.

Workflow for Sulfonamide Synthesis using DABSO

G cluster_prep Diazotization cluster_reaction Sulfonylation & Amination aniline Aniline Substrate diazonium Diazonium Salt Intermediate aniline->diazonium tbn tert-Butyl Nitrite tbn->diazonium hcl Aqueous HCl hcl->diazonium sulfonyl_chloride Sulfonyl Chloride (in situ) diazonium->sulfonyl_chloride Sandmeyer Reaction dabso DABSO dabso->sulfonyl_chloride cucl2 CuCl2 (catalyst) cucl2->sulfonyl_chloride sulfonamide Sulfonamide Product sulfonyl_chloride->sulfonamide amine Amine amine->sulfonamide

Caption: One-pot synthesis of sulfonamides from anilines using DABSO.

Sulfonyl Fluorides and SuFEx Chemistry

Sulfonyl fluorides are significantly more stable than their chloride counterparts, making them attractive reagents for sulfonamide synthesis, particularly in library synthesis and late-stage functionalization.[14] The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a "click chemistry" process, involves the reaction of a sulfonyl fluoride with an amine. While highly stable, the reactivity of sulfonyl fluorides can be enhanced with activators like calcium triflimide [Ca(NTf2)2] or N-heterocyclic carbenes (NHCs).[4][5][6]

Experimental Data: Ca(NTf2)2-Mediated Sulfonamide Synthesis from Sulfonyl Fluorides [4]

Sulfonyl FluorideAmineProductYield (%)
Benzenesulfonyl fluorideAnilineN-Phenylbenzenesulfonamide85
4-Toluenesulfonyl fluorideBenzylamineN-Benzyl-4-methylbenzenesulfonamide92
4-Cyanobenzenesulfonyl fluorideMorpholine4-((4-cyanophenyl)sulfonyl)morpholine95
1-Naphthalenesulfonyl fluoridePiperidine1-(naphthalen-1-ylsulfonyl)piperidine88
Thiophene-2-sulfonyl fluorideCyclohexylamineN-Cyclohexylthiophene-2-sulfonamide78

Experimental Protocol: General Procedure for SuFEx Reaction with Ca(NTf2)2 Activation [4]

  • To a reaction vial is added the sulfonyl fluoride (1.0 equiv), amine (1.05 equiv), Ca(NTf2)2 (1.1 equiv), and DABCO (1.5 equiv).

  • Anhydrous tetrahydrofuran (THF) is added to achieve a concentration of 0.5 M.

  • The mixture is stirred at room temperature for the indicated time (typically 2-24 hours).

  • Upon completion, the reaction is quenched, and the product is isolated and purified.

Logical Relationship in SuFEx Chemistry

G SF Sulfonyl Fluoride (R-SO2F) Stable Precursor Sulfonamide Sulfonamide (R-SO2NHR') Stable Linkage SF->Sulfonamide Amine Amine (R'-NH2) Amine->Sulfonamide Activator Activator (e.g., Ca(NTf2)2) Activator->Sulfonamide Enhances Reactivity

Caption: Activation of stable sulfonyl fluorides for sulfonamide synthesis.

Activated Sulfonate Esters: Pentafluorophenyl (PFP) Sulfonates

Pentafluorophenyl (PFP) sulfonate esters serve as stable, crystalline alternatives to sulfonyl chlorides.[15] They react with amines to form sulfonamides, often under microwave irradiation, which can significantly reduce reaction times and improve yields.[7][8] This method is advantageous as it often allows for product isolation by simple filtration, avoiding chromatography.

Experimental Data: Microwave-Assisted Sulfonamide Synthesis from PFP Sulfonates

PFP Sulfonate EsterAmineReaction Time (min)Yield (%)
PFP 4-ToluenesulfonateBenzylamine1095
PFP BenzenesulfonateMorpholine1592
PFP 4-NitrobenzenesulfonatePiperidine1098
PFP MethanesulfonateAniline2085

Experimental Protocol: General Procedure for Microwave-Assisted Sulfonamide Synthesis [16]

  • A solution of the PFP sulfonate ester (1.0 equiv) and the amine (1.2 equiv) in a suitable solvent (e.g., THF or DMF) is prepared in a microwave reaction vessel.

  • The vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 100-150°C) for 10-30 minutes.

  • After cooling, the solvent is removed under reduced pressure, and the crude product is purified, often by recrystallization or precipitation.

Electrochemical Oxidative Coupling

A green and efficient approach to sulfonamides involves the direct electrochemical oxidative coupling of thiols and amines.[8][9][10][11][17] This method avoids the use of chemical oxidants and generates hydrogen as the only byproduct. The reaction is typically fast and proceeds under mild conditions.

Experimental Data: Electrochemical Synthesis of Sulfonamides [10]

ThiolAmineYield (%)
ThiophenolCyclohexylamine75
4-MethylthiophenolBenzylamine82
BenzylthiolMorpholine78
EthanethiolPiperidine65
CysteinePhenylalanine51

Experimental Protocol: General Procedure for Electrochemical Sulfonamide Synthesis [10]

  • The thiol (1.0 equiv), amine (1.5 equiv), and an electrolyte (e.g., Me4NBF4) are dissolved in a mixture of acetonitrile and aqueous HCl in an undivided electrochemical cell equipped with a graphite anode and a stainless steel cathode.

  • A constant current is applied for a short duration (e.g., 5 minutes).

  • The reaction mixture is then worked up, and the sulfonamide product is isolated and purified.

Workflow for Electrochemical Sulfonamide Synthesis

G Thiol Thiol (R-SH) Electrolysis Electrochemical Cell (Graphite Anode, Fe Cathode) Thiol->Electrolysis Amine Amine (R'-NH2) Amine->Electrolysis Sulfenamide Sulfenamide Intermediate Amine->Sulfenamide Disulfide Disulfide (R-S-S-R) Electrolysis->Disulfide Anodic Oxidation Disulfide->Sulfenamide Sulfonamide Sulfonamide Product Sulfenamide->Sulfonamide Further Oxidation

Caption: Electrochemical oxidative coupling of thiols and amines.

Signaling Pathways of Sulfonamide-Containing Drugs

The versatility of the sulfonamide functional group is reflected in its presence in a wide array of drugs targeting different biological pathways.

Antibacterial Sulfonamides: Folic Acid Synthesis Inhibition

Sulfonamide antibiotics act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), they block the production of dihydrofolic acid, a precursor for DNA and RNA synthesis, thus inhibiting bacterial growth.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine Pyrophosphate Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of antibacterial sulfonamides.

Sulfonylureas (Hypoglycemic Agents): Insulin Secretion Pathway

Sulfonylureas are used to treat type 2 diabetes. They act by binding to and closing the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells. This leads to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin.

G sulfonylurea Sulfonylurea Drug katp ATP-sensitive K+ Channel (KATP) sulfonylurea->katp Binds and Closes depolarization Membrane Depolarization katp->depolarization K+ efflux blocked ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx insulin_vesicles Insulin Vesicles ca_influx->insulin_vesicles Triggers insulin_secretion Insulin Secretion insulin_vesicles->insulin_secretion Exocytosis

Caption: Sulfonylureas stimulate insulin secretion from pancreatic β-cells.

Sulfonamide Diuretics: Inhibition of Ion Co-transporters

Thiazide Diuretics: These drugs act on the distal convoluted tubule of the nephron, where they inhibit the Na+/Cl- cotransporter (NCC).[7][14] This prevents the reabsorption of sodium and chloride, leading to increased water excretion.

Loop Diuretics: Acting on the thick ascending limb of the loop of Henle, these potent diuretics inhibit the Na+/K+/2Cl- cotransporter (NKCC2).[3][9][17] This leads to a significant increase in the excretion of sodium, potassium, chloride, and water.

G cluster_thiazide Thiazide Diuretics cluster_loop Loop Diuretics thiazide Thiazide Diuretic ncc Na+/Cl- Cotransporter (NCC) in Distal Convoluted Tubule thiazide->ncc Inhibits nacl_reabsorption_t Na+ and Cl- Reabsorption ncc->nacl_reabsorption_t diuresis_t Increased Diuresis nacl_reabsorption_t->diuresis_t Decreased loop Loop Diuretic nkcc2 Na+/K+/2Cl- Cotransporter (NKCC2) in Loop of Henle loop->nkcc2 Inhibits ion_reabsorption_l Na+, K+, 2Cl- Reabsorption nkcc2->ion_reabsorption_l diuresis_l Potent Diuresis ion_reabsorption_l->diuresis_l Decreased

Caption: Mechanism of action of sulfonamide diuretics in the kidney.

Conclusion

The synthesis of sulfonamides has diversified beyond the traditional reliance on sulfonyl chlorides. Reagents such as DABSO, sulfonyl fluorides, and PFP sulfonate esters offer enhanced stability and milder reaction conditions, expanding the scope of accessible sulfonamide structures. Furthermore, innovative techniques like electrochemical synthesis provide environmentally friendly alternatives. The choice of reagent will depend on the specific requirements of the synthesis, including substrate compatibility, scalability, and available equipment. This guide provides the necessary data and protocols to make an informed decision for your sulfonamide synthesis needs.

References

A Comparative Guide to the Biological Activity of Sulfonamides Derived from Dimethylpyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of sulfonamide derivatives synthesized from dimethyl-1H-pyrazole-4-sulfonyl chloride precursors. Due to the limited availability of data on the specific 1,5-dimethyl isomer, this guide focuses on closely related and structurally similar analogs: N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides , 3,5-dimethyl-1H-pyrazole-4-sulfonamides , and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides . The guide presents a summary of their antimicrobial, anticancer, and potential anti-inflammatory activities, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for synthesis and biological screening are also provided to facilitate further research and development in this area.

Comparative Analysis of Biological Activities

The biological activities of sulfonamides derived from dimethylpyrazole scaffolds have been explored against various pathogens and cell lines. The following sections and tables summarize the key findings, offering a comparative perspective on their potential as therapeutic agents.

Antimicrobial Activity

A study on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamide derivatives demonstrated their potential as antimicrobial agents. The in vitro activity of these compounds was evaluated using the agar well diffusion method against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The results, summarized in Table 1, indicate that certain derivatives exhibit significant antimicrobial activity, comparable to standard antibiotics like Ofloxacin and Fluconazole.

Table 1: Antimicrobial Activity of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamide Derivatives (Zone of Inhibition in mm)

CompoundR-groupS. aureusB. subtilisE. coliP. aeruginosaA. nigerC. albicans
4a H141211101211
4b 4-CH₃181615141615
4c 4-OCH₃151412111312
4d 4-Cl201817161817
4e 4-NO₂222019182019
Ofloxacin -25242623--
Fluconazole -----2422

Data extracted from a study on pyrazole-based sulfonamide derivatives. The original study should be consulted for full details.

Anticancer (Antiproliferative) Activity

Research into 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives has revealed their potential as anticancer agents. The in vitro antiproliferative activity of these compounds was assessed against the U937 human lymphoma cell line using the CellTiter-Glo® Luminescent Cell Viability Assay.[1] The half-maximal inhibitory concentrations (IC₅₀) for a selection of these derivatives are presented in Table 2, with Mitomycin C used as a reference compound.[1]

Table 2: Antiproliferative Activity of Dimethyl- and Trimethyl-pyrazole-4-sulfonamide Derivatives against U937 Cells

Compound IDR-group (on sulfonamide nitrogen)IC₅₀ (µM)[1]
MR-S1-1 2-(Cyclohex-1-en-1-yl)ethyl>100
MR-S1-2 2-(4-Methoxyphenyl)ethyl75.4
MR-S1-3 2-(4-Chlorophenyl)ethyl52.8
MR-S2-1 2-(Cyclohex-1-en-1-yl)ethyl (from 1,3,5-trimethylpyrazole)88.2
MR-S2-2 2-(4-Methoxyphenyl)ethyl (from 1,3,5-trimethylpyrazole)63.1
MR-S2-3 2-(4-Chlorophenyl)ethyl (from 1,3,5-trimethylpyrazole)45.7
Mitomycin C -15.2

Data is illustrative and based on published research. For complete and detailed results, refer to the original publication.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the pyrazole sulfonyl chloride precursor and the final sulfonamide derivatives, as well as for the key biological assays used to evaluate their activity.

Synthesis of 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

The synthesis of the target sulfonamides begins with the preparation of the pyrazole sulfonyl chloride precursor. The following is a general two-step protocol adapted from the synthesis of structurally similar compounds.[1]

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole

  • To a solution of a suitable starting material like 1-methyl-3-buten-2-one in a solvent such as ethanol, add methylhydrazine slowly at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 1,5-dimethyl-1H-pyrazole.

Step 2: Sulfonylation of 1,5-Dimethyl-1H-pyrazole

  • In a flask equipped with a dropping funnel and a stirrer, place chloroform and cool it to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid to the cooled chloroform with continuous stirring.

  • To this mixture, add a solution of 1,5-dimethyl-1H-pyrazole in chloroform dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10-12 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with dichloromethane, wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield this compound.

Synthesis of N-Substituted-1,5-dimethyl-1H-pyrazole-4-sulfonamides
  • Dissolve the desired primary or secondary amine in a suitable solvent like dichloromethane or tetrahydrofuran.

  • Add a base such as triethylamine or diisopropylethylamine to the solution and stir for 10-15 minutes at room temperature.

  • Add a solution of this compound in the same solvent dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

  • After completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted-1,5-dimethyl-1H-pyrazole-4-sulfonamide.

In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
  • Prepare Mueller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for fungi.

  • Inoculate the sterile agar plates with the respective microbial cultures (e.g., S. aureus, E. coli, C. albicans) to create a lawn.

  • Aseptically punch wells of 6 mm diameter into the agar plates.

  • Prepare stock solutions of the test sulfonamides and standard antibiotics (e.g., Ofloxacin, Fluconazole) in a suitable solvent like DMSO.

  • Add a fixed volume (e.g., 100 µL) of each test and standard solution into separate wells. A well with only the solvent serves as a negative control.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

In Vitro Antiproliferative Activity (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Seed human cancer cells (e.g., U937) in a 96-well opaque-walled plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test sulfonamides and a standard anticancer drug (e.g., Mitomycin C) in the culture medium.

  • Add 10 µL of the diluted compounds to the respective wells and incubate for another 48 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values using appropriate software.

Visualizing Mechanisms and Workflows

To better understand the synthesis, screening process, and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Synthesis of Sulfonamides Start Start 1,5-Dimethyl-1H-pyrazole 1,5-Dimethyl-1H-pyrazole Start->1,5-Dimethyl-1H-pyrazole Sulfonylation Sulfonylation 1,5-Dimethyl-1H-pyrazole->Sulfonylation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Sulfonylation Sulfonyl Chloride 1,5-Dimethyl-1H-pyrazole- 4-sulfonyl chloride Sulfonylation->Sulfonyl Chloride Coupling Reaction Coupling Reaction Sulfonyl Chloride->Coupling Reaction Amine (R-NH2) Primary/Secondary Amine Amine (R-NH2)->Coupling Reaction Final Product N-Substituted Sulfonamide Coupling Reaction->Final Product

Caption: Synthetic workflow for N-substituted 1,5-dimethyl-1H-pyrazole-4-sulfonamides.

G cluster_1 Antimicrobial Screening Workflow Prepare Cultures Prepare Bacterial & Fungal Cultures Inoculate Plates Inoculate Agar Plates Prepare Cultures->Inoculate Plates Create Wells Create Wells in Agar Inoculate Plates->Create Wells Add Compounds Add Test Compounds & Controls to Wells Create Wells->Add Compounds Incubate Incubate Plates Add Compounds->Incubate Measure Zones Measure Zones of Inhibition Incubate->Measure Zones Determine MIC Determine Minimum Inhibitory Concentration (MIC) Measure Zones->Determine MIC Results Comparative Activity Data Determine MIC->Results

Caption: Experimental workflow for in vitro antimicrobial activity screening.

G cluster_2 Potential Anticancer Mechanism of Pyrazole Sulfonamides Pyrazole Sulfonamide Pyrazole Sulfonamide Derivative Cancer Cell Cancer Cell Pyrazole Sulfonamide->Cancer Cell Target Proteins Inhibition of Target Proteins (e.g., Carbonic Anhydrase IX, Kinases) Cancer Cell->Target Proteins affects Cell Cycle Arrest Cell Cycle Arrest (G0/G1, S phase) Target Proteins->Cell Cycle Arrest Apoptosis Induction Induction of Apoptosis Target Proteins->Apoptosis Induction Reduced Proliferation Reduced Cell Proliferation & Tumor Growth Cell Cycle Arrest->Reduced Proliferation Apoptosis Induction->Reduced Proliferation

Caption: Proposed mechanism of anticancer activity for pyrazole sulfonamide derivatives.[2]

G cluster_3 COX-2 Inhibition Pathway (Anti-inflammatory Action) Arachidonic Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic Acid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Pyrazole Sulfonamide (e.g., Celecoxib) Celecoxib->COX2 inhibits

Caption: Simplified signaling pathway of COX-2 inhibition by pyrazole sulfonamides.[3][4]

References

Quantitative Analysis of Product Mixtures in Sulfonylation Reactions by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring the progress of sulfonylation reactions, enabling researchers and drug development professionals to accurately quantify reactants, intermediates, products, and byproducts. This guide provides a comparative overview of various HPLC methodologies, offering experimental data and protocols to assist in method selection and optimization for the analysis of sulfonylation reaction mixtures.

Comparison of HPLC Methods

The choice of an HPLC method for analyzing sulfonylation reactions depends on the specific characteristics of the molecules involved, including the sulfonyl chloride, the amine, the resulting sulfonamide, and any potential side products. Reversed-phase HPLC (RP-HPLC) is the most common technique employed.

Method Stationary Phase Mobile Phase Analytes Advantages Disadvantages
Reversed-Phase (RP-HPLC) C18, C8Acetonitrile/Water, Methanol/Water gradients with acid modifiers (e.g., TFA, formic acid)Sulfonyl chlorides, amines, sulfonamidesVersatile, good resolution for a wide range of polarities, readily available columns and solvents.May require derivatization for compounds lacking a UV chromophore. Highly polar or ionic compounds may have poor retention.
Ion-Pair RP-HPLC C18, C8Acetonitrile/Water or Methanol/Water with an ion-pairing reagent (e.g., tetraalkylammonium salts for acids, alkyl sulfonates for bases)Ionic reactants, products, or byproducts (e.g., sulfonic acids)Improved retention and separation of ionic and highly polar compounds.[1][2]Can lead to long column equilibration times and potential for baseline noise if the reagent is impure.[2][3] May not be compatible with mass spectrometry (MS) detection depending on the reagent's volatility.

Comparative Performance of HPLC Columns

The selection of the stationary phase, most commonly C18 or C8, significantly impacts the separation of components in a sulfonylation reaction mixture.

Column Type Description Best Suited For Performance Characteristics
C18 (Octadecylsilane) A silica-based stationary phase with 18-carbon alkyl chains, making it highly hydrophobic.Separation of non-polar to moderately polar compounds.[4][5][6] It is ideal for complex mixtures requiring high resolution.[4][5]Provides strong retention for hydrophobic molecules, often resulting in longer analysis times but better separation of closely related compounds.[6]
C8 (Octylsilane) A silica-based stationary phase with 8-carbon alkyl chains, resulting in moderate hydrophobicity.[4]Analysis of moderately polar and less hydrophobic compounds.[4][7] It is also suitable for faster analyses where high resolution is not the primary concern.[4][7]Offers shorter retention times compared to C18, which can increase sample throughput.[6][7] The lower hydrophobicity can be advantageous for preventing excessive retention of nonpolar compounds.[6]

Quantitative Data Summary

The following tables summarize typical performance data for the quantitative analysis of components in sulfonylation reactions using RP-HPLC with UV detection.

Table 1: Example Chromatographic Parameters

Compound Type Column Mobile Phase Flow Rate (mL/min) Wavelength (nm) Typical Retention Time (min)
Methane­sulfonyl Chloride (derivatized)C18Acetonitrile/Water with 0.05% TFA (gradient)1.02105.9
4-Amino Benzene­sulphonamideC8Acetonitrile/Dipotassium hydrogen phosphate buffer (gradient)1.02658.4[8]
SulfamethoxazoleC18Acetonitrile/Methanol/Water with Phosphoric Acid1.02785.0
Synthesized Sulfonamide ProductC18Acetonitrile/Methanol/Water with Phosphoric Acid1.027813.5

Table 2: Method Validation Parameters

Analyte Linearity Range (µg/mL) Correlation Coefficient (r²) Recovery (%) LOD (µg/mL) LOQ (µg/mL)
4-Amino Benzene­sulphonamideLOQ - 200% of limit concentration0.99985 - 1150.0660.200
Sulfamethoxazole5 - 25>0.99998.47 - 101.52--
Synthesized Sulfonamide Product5 - 25>0.99998.53 - 101.45--

Experimental Protocols

Protocol 1: RP-HPLC for Monitoring Sulfonamide Synthesis

This protocol is adapted for monitoring the reaction between an amine and a sulfonyl chloride to form a sulfonamide.

  • Sample Preparation:

    • Carefully quench a small aliquot of the reaction mixture (e.g., 10 µL) in a known volume of diluent (e.g., 1 mL of acetonitrile/water).

    • Vortex the sample to ensure homogeneity.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV/DAD at 254 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare calibration standards of the starting amine, sulfonyl chloride, and the expected sulfonamide product.

    • Generate a calibration curve for each compound by plotting peak area against concentration.

    • Determine the concentration of each component in the reaction sample by interpolation from the calibration curves.

Protocol 2: Derivatization-Based HPLC for Sulfonyl Chloride Quantification

This protocol is for the quantification of a reactive sulfonyl chloride by converting it to a stable, UV-active derivative.

  • Derivatization and Sample Preparation:

    • Prepare a derivatizing agent solution (e.g., 5% benzylamine in acetonitrile).

    • Accurately weigh the sample containing the sulfonyl chloride into a volumetric flask.

    • Add the derivatizing agent and a suitable diluent.

    • Allow the reaction to proceed to completion.

    • Dilute to the final volume with the diluent.

    • Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18, e.g., Waters XBridge C18.

    • Mobile Phase:

      • Solvent A: Water with 0.05% Trifluoroacetic Acid

      • Solvent B: Acetonitrile with 0.05% Trifluoroacetic Acid

    • Gradient: A gradient from 5% to 90% acetonitrile is used.

    • Detector: DAD at a suitable wavelength (e.g., 210 nm).

  • Quantification:

    • Prepare a standard of the sulfonyl chloride and derivatize it using the same procedure as the sample.

    • Create a calibration curve using the derivatized standard.

    • Calculate the concentration of the sulfonyl chloride in the original sample based on the peak area of its derivative.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of a sulfonylation reaction mixture by HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Data Processing & Quantification Reaction Sulfonylation Reaction Mixture Quenching Quenching & Dilution Reaction->Quenching Aliquot Filtration Filtration Quenching->Filtration HPLC_System HPLC System (Pump, Injector, Column, Detector) Filtration->HPLC_System Injection Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calculation Concentration Calculation Peak_Integration->Calculation Calibration Calibration Curve (from Standards) Calibration->Calculation Report Final Report Calculation->Report

Caption: Workflow for quantitative HPLC analysis of sulfonylation reactions.

Comparison of Detectors: UV/DAD vs. MS

Detector Type Principle Selectivity Sensitivity Advantages Disadvantages
UV/Vis Diode Array (DAD) Measures the absorbance of UV or visible light by analytes.Moderate to high, depending on the chromophores of the compounds.Good (ng range).Robust, relatively inexpensive, provides spectral information for peak purity assessment and identification.Requires analytes to have a UV chromophore.
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio.Very high.Excellent (pg to fg range).[9]Provides molecular weight and structural information, highly specific, and sensitive for trace analysis.[10][11]Higher cost and complexity, ion suppression effects can impact quantification.

For routine in-process control where the analytes have a strong UV chromophore and are present at sufficient concentrations, a UV/DAD detector is often adequate and cost-effective. However, for complex reaction mixtures with co-eluting peaks, trace-level impurity analysis, or compounds lacking a chromophore, an MS detector provides superior selectivity and sensitivity.[10][12][13]

References

Safety Operating Guide

Proper Disposal of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a reactive sulfonyl chloride compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedural steps for its safe handling and disposal, based on the known hazards of structurally similar pyrazole sulfonyl chlorides. Due to its chemical nature, this compound should be treated as a hazardous substance, requiring disposal through an approved waste management facility.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.[1][3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[5]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.[1][3]

  • Respiratory Protection: In case of insufficient ventilation or when handling powders that may become airborne, use a NIOSH-approved respirator.[1]

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: this compound".

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Sulfonyl chlorides are incompatible with strong oxidizing agents, bases, alcohols, and amines.[1][3] They can also react violently with water.[2]

  • Containerization:

    • Use a dedicated, properly sealed, and chemically compatible container for collecting the waste.

    • Ensure the container is in good condition and is not leaking.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep the container away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the full chemical name and any available hazard information to the disposal company.

Spill and Emergency Procedures

In the event of a spill:

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[2][3][4]

    • Place the spilled material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., as recommended by your institution's safety protocols), and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team or EHS department immediately.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][2][3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]

Summary of Hazard Data for Analogous Pyrazole Sulfonyl Chlorides

The following table summarizes the key hazard information gathered from the Safety Data Sheets of structurally similar compounds. This data should be used as a conservative guide for handling this compound.

Hazard ClassificationDescriptionSource Compounds
Acute Toxicity, Oral Harmful if swallowed.1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride[6]
Skin Corrosion/Irritation Causes skin irritation or severe skin burns.1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride, 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride[3][6]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride, 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride[3][6]
Respiratory Irritation May cause respiratory irritation.1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1005613-94-4). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk. The following information is compiled from safety data sheets of analogous compounds and general chemical safety principles.

I. Immediate Safety and Handling Precautions

This compound is a reactive substance that should be handled with care. Based on data from similar sulfonyl chlorides, it is presumed to be corrosive and will cause severe skin burns and eye damage.[1][2][3] It is also likely to be water-reactive, liberating toxic gas upon contact with moisture.[2] Therefore, all handling should be conducted in a well-ventilated chemical fume hood.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1][2][3]

  • Water-Reactive: Reacts with water, potentially violently, to release toxic and irritating gases such as hydrogen chloride.[2]

  • Inhalation Hazard: Vapors and dusts are likely to be harmful and irritating to the respiratory tract.

II. Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent any direct contact with the substance.

Protection TypeSpecific RecommendationsData/Specifications
Eye and Face Protection Tightly fitting chemical safety goggles and a face shield.Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
Hand Protection Chemical-resistant, impermeable gloves. Inspect gloves prior to use.Recommended materials include Butyl rubber or Nitrile rubber. Dispose of contaminated gloves after use.
Body Protection A chemical-resistant lab coat or apron. For larger quantities or in case of a spill, a chemical-resistant suit is recommended.Wear appropriate protective clothing to prevent skin exposure.[1][3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If the ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3]

III. Operational Plans: Handling and Storage

Handling:

  • Always handle this compound within a certified chemical fume hood.

  • Avoid all direct contact with the skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Keep away from water and moisture.

  • Ensure that an eyewash station and safety shower are readily accessible.[1][3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Store away from incompatible materials such as water, bases, alcohols, and strong oxidizing agents.

  • The storage area should be designated for corrosive materials.

IV. Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure Compound prep_materials->handle_weigh handle_reaction Add to Reaction Mixture handle_weigh->handle_reaction cleanup_quench Quench Excess Reagent handle_reaction->cleanup_quench cleanup_dispose Dispose of Waste cleanup_quench->cleanup_dispose cleanup_decontaminate Decontaminate Glassware and Work Area cleanup_dispose->cleanup_decontaminate cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff

Caption: A logical workflow for the safe handling of this compound.

V. Disposal Plan

Unused or waste this compound is considered hazardous waste and must be disposed of properly. Sulfonyl chlorides can be neutralized by careful reaction with a basic solution.

Experimental Protocol for Neutralization:

  • Preparation: In a fume hood, prepare a stirred solution of 2.5 M sodium hydroxide or a saturated solution of sodium bicarbonate in a flask of appropriate size. The amount of basic solution should be in excess of what is needed to neutralize the sulfonyl chloride.

  • Cooling: Place the flask containing the basic solution in an ice bath to manage the heat generated during the reaction.

  • Slow Addition: Slowly and carefully add the this compound dropwise to the cold, stirred basic solution. The reaction is exothermic.

  • Monitoring: Monitor the pH of the solution to ensure it remains basic throughout the addition.

  • Completion and Disposal: Once the addition is complete and the reaction has subsided, continue to stir the mixture for a few hours to ensure complete hydrolysis. Neutralize the solution with acid (e.g., dilute hydrochloric acid) to a pH of approximately 7. The neutralized aqueous solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Disposal of Contaminated Materials:

  • Any materials used to clean up spills (e.g., absorbent material) and contaminated disposable PPE should be collected in a sealed, labeled container and disposed of as hazardous waste through your institution's environmental health and safety office. Do not mix with other waste.

VI. Emergency Procedures

SituationAction
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do NOT use combustible materials like sawdust.[4] Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

References

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1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.